Product packaging for N-cis-Feruloyl tyramine(Cat. No.:CAS No. 80510-09-4)

N-cis-Feruloyl tyramine

Cat. No.: B119398
CAS No.: 80510-09-4
M. Wt: 313.3 g/mol
InChI Key: NPNNKDMSXVRADT-UITAMQMPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-cis-Feruloyltyramine is a hydroxycinnamic acid.
n-cis-Feruloyltyramine has been reported in Aristolochia kankauensis, Peperomia leptostachya, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H19NO4 B119398 N-cis-Feruloyl tyramine CAS No. 80510-09-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-23-17-12-14(4-8-16(17)21)5-9-18(22)19-11-10-13-2-6-15(20)7-3-13/h2-9,12,20-21H,10-11H2,1H3,(H,19,22)/b9-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPNNKDMSXVRADT-UITAMQMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)NCCC2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\C(=O)NCCC2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101313914
Record name N-cis-Feruloyl tyramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101313914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80510-09-4
Record name N-cis-Feruloyl tyramine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80510-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenamide, 3-(4-hydroxy-3-methoxyphenyl)-N-(2-(4-hydroxyphenyl)ethyl)-, (2Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080510094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-cis-Feruloyl tyramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101313914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-cis-Feruloyltyramine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036381
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

N-cis-Feruloyl Tyramine: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-cis-feruloyl tyramine is a naturally occurring phenolic amide found in various plant species. This compound, along with its trans-isomer, has garnered interest in the scientific community for its diverse biological activities. This technical guide provides an in-depth overview of the known mechanism of action of this compound, focusing on its anti-inflammatory and cytotoxic effects. The information presented herein is compiled from in vitro studies and is intended to support further research and drug development endeavors.

Core Mechanisms of Action

Current research indicates that this compound primarily exerts its biological effects through three main mechanisms:

  • Inhibition of Nitric Oxide (NO) Production: this compound has been shown to inhibit the production of nitric oxide in a dose-dependent manner. Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory therapies.

  • Inhibition of Prostaglandin Synthesis: The compound is an inhibitor of in vitro prostaglandin synthesis.[1][2] Prostaglandins are lipid compounds that play a crucial role in the inflammatory response, pain, and fever.

  • Cytotoxicity against Cancer Cell Lines: this compound has demonstrated cytotoxic activity against specific cancer cell lines, suggesting potential applications in oncology research.[1][2]

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of this compound and its trans-isomer for comparative purposes.

Activity Compound Cell Line IC50 Value Reference
Inhibition of Nitric Oxide ProductionThis compoundRAW 264.7113.2 µM[3]
Inhibition of Nitric Oxide ProductionN-trans-feruloyl tyramineRAW 264.798.6 µM[3]

Table 1: Inhibitory activity of this compound and its trans-isomer on nitric oxide production in LPS-activated RAW 264.7 macrophage cells.

Activity Compound Cell Line IC50 Value Reference
CytotoxicityN-trans-feruloyl tyramineHepG2194 ± 0.894 μM[4]

Table 2: Cytotoxic activity of N-trans-feruloyl tyramine. Data for the cis-isomer against the P-388 cell line is currently qualitative, indicating activity without a specific IC50 value.

Signaling Pathways

While the precise signaling pathways modulated by This compound are not yet fully elucidated, studies on its isomer, N-trans-feruloyl tyramine , provide valuable insights into the potential mechanisms. The anti-inflammatory effects of the trans-isomer have been linked to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression through the suppression of the Activator Protein-1 (AP-1) and c-Jun N-terminal kinase (JNK) signaling pathways , which are part of the broader mitogen-activated protein kinase (MAPK) pathway.[5][6] Phenolic amides, as a class of compounds, are known to modulate inflammatory responses through these pathways.[3][7] It is plausible that this compound shares a similar mechanism of action, though further investigation is required for confirmation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates MAPK_pathway MAPK Pathway (JNK) TLR4->MAPK_pathway Initiates signaling AP1 AP-1 MAPK_pathway->AP1 Activates AP1_nucleus AP-1 AP1->AP1_nucleus Translocates to iNOS_COX2_mRNA iNOS/COX-2 mRNA iNOS_COX2_protein iNOS/COX-2 Protein iNOS_COX2_mRNA->iNOS_COX2_protein Translation NO_PGs NO & Prostaglandins iNOS_COX2_protein->NO_PGs Catalyzes production of Feruloyl_Tyramine N-trans-Feruloyl Tyramine Feruloyl_Tyramine->MAPK_pathway Inhibits Feruloyl_Tyramine->AP1_nucleus Inhibits nuclear translocation of AP1_nucleus->iNOS_COX2_mRNA Induces transcription of

Proposed anti-inflammatory signaling pathway of N-trans-feruloyl tyramine.

Experimental Protocols

Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages

This protocol is based on the methodology described by Kim et al. (2003).[3]

  • Cell Culture: Murine macrophage RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. The cells are pre-incubated for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) is added to each well at a final concentration of 1 µg/mL to induce nitric oxide production. A control group without LPS stimulation is also included.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader.

  • Calculation: The percentage of NO inhibition is calculated by comparing the absorbance of the treated groups with the LPS-stimulated control group. The IC50 value is determined from the dose-response curve.

G cluster_workflow Experimental Workflow: NO Production Inhibition Assay A 1. Seed RAW 264.7 cells in 96-well plate B 2. Pre-incubate with This compound A->B C 3. Stimulate with LPS (1 µg/mL) B->C D 4. Incubate for 24 hours C->D E 5. Collect supernatant D->E F 6. Add Griess Reagent E->F G 7. Measure absorbance at 540 nm F->G H 8. Calculate % inhibition and IC50 G->H

Workflow for the Nitric Oxide Production Inhibition Assay.
In Vitro Prostaglandin Synthesis Inhibition Assay

A general protocol for this assay involves the following steps:

  • Enzyme Preparation: A microsomal fraction containing prostaglandin synthase is prepared from an appropriate tissue source (e.g., bovine seminal vesicles).

  • Reaction Mixture: The reaction mixture typically contains the enzyme preparation, a buffer solution, co-factors (such as glutathione and hydroquinone), and the substrate, arachidonic acid.

  • Inhibitor Addition: this compound is added to the reaction mixture at various concentrations. A control group without the inhibitor is also included.

  • Incubation: The reaction is initiated by the addition of arachidonic acid and incubated at 37°C for a specific period.

  • Reaction Termination: The reaction is stopped, often by the addition of an acid.

  • Prostaglandin Extraction: The prostaglandins produced are extracted from the reaction mixture using an organic solvent.

  • Quantification: The amount of prostaglandins (e.g., PGE2) is quantified using a suitable method, such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

  • Calculation: The percentage of inhibition is calculated, and the IC50 value is determined.

Cytotoxicity Assay (P-388 Murine Leukemia Cells)

A standard protocol to assess cytotoxicity against P-388 cells is the MTT assay:

  • Cell Culture: P-388 cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density.

  • Compound Treatment: this compound is added at various concentrations to the wells.

  • Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.

Conclusion and Future Directions

This compound demonstrates promising anti-inflammatory and cytotoxic properties in vitro. Its mechanisms of action, likely involving the inhibition of key inflammatory mediators such as nitric oxide and prostaglandins, warrant further investigation. A significant area for future research will be the definitive elucidation of the signaling pathways modulated by the cis-isomer, particularly in comparison to its more extensively studied trans-counterpart. Determining the specific IC50 values for prostaglandin synthesis inhibition and cytotoxicity against a broader range of cancer cell lines will also be crucial for advancing the potential therapeutic applications of this natural compound. The detailed experimental protocols provided in this guide offer a foundation for researchers to build upon in their exploration of this compound's full pharmacological profile.

References

An In-depth Technical Guide to N-cis-Feruloyl Tyramine: Natural Sources, Plant Origins, and Biological Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-cis-feruloyl tyramine, a phenolic amide belonging to the phenylpropanoid class, is a secondary metabolite found in various plant species. This technical guide provides a comprehensive overview of its natural sources, plant origins, and known biological activities. Detailed experimental protocols for the extraction and characterization of this compound are presented, alongside a summary of its quantitative distribution in different plant materials. Furthermore, this guide explores the compound's biosynthetic pathway and its interactions with cellular signaling cascades, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a naturally occurring phenolic amide that has garnered interest due to its potential biological activities. As a secondary metabolite, it is not directly involved in the primary growth and development of plants but is thought to play a role in defense mechanisms. Structurally, it consists of a tyramine moiety linked to a cis-ferulic acid through an amide bond. This cis-configuration distinguishes it from its more commonly studied trans-isomer, N-trans-feruloyl tyramine. Understanding the natural distribution, biosynthesis, and biological interactions of this compound is crucial for harnessing its potential therapeutic applications.

Natural Sources and Plant Origins

This compound has been identified in a variety of plant species, often co-occurring with its trans-isomer. The primary plant families where this compound is found include Solanaceae and Annonaceae.

Table 1: Quantitative Distribution of this compound in Various Plant Sources

Plant SpeciesFamilyPlant PartConcentrationReference
Capsicum annuum (Bell Pepper)SolanaceaeFruitHighest in yellow and red varieties, lower in orange and green. Specific quantification not available in the literature.[1]
Annona cherimola (Cherimoya)AnnonaceaeStem and SeedsDetected, but not quantified.[2]
Lycium barbarum (Goji Berry)SolanaceaeFruitsIsolated as a major phenolic component. Quantitative data not specified.[3]
Aristolochia kankauensisAristolochiaceaeRoot and StemIsolated, but not quantified.
Peperomia leptostachyaPiperaceae-Reported presence.

Note: The quantitative data for this compound is not widely available in the current literature. The table reflects the reported presence and relative abundance.

Biosynthesis of N-feruloyl Tyramines

The biosynthesis of N-feruloyl tyramines in plants begins with the shikimate pathway, which produces the aromatic amino acids phenylalanine and tyrosine. Phenylalanine is converted to ferulic acid, while tyrosine is decarboxylated to form tyramine. The final step involves the condensation of feruloyl-CoA (the activated form of ferulic acid) and tyramine, catalyzed by an acyltransferase enzyme. The stereochemistry of the feruloyl moiety (cis or trans) is likely determined by enzymatic control during or after the condensation reaction.

Biosynthesis Shikimate_Pathway Shikimate Pathway Phenylalanine Phenylalanine Shikimate_Pathway->Phenylalanine Tyrosine Tyrosine Shikimate_Pathway->Tyrosine Ferulic_Acid Ferulic Acid Phenylalanine->Ferulic_Acid Multiple Steps Tyramine Tyramine Tyrosine->Tyramine Decarboxylation Feruloyl_CoA Feruloyl-CoA Ferulic_Acid->Feruloyl_CoA CoA Ligation N_Feruloyl_Tyramine N-cis/trans-Feruloyl Tyramine Tyramine->N_Feruloyl_Tyramine Acyltransferase Feruloyl_CoA->N_Feruloyl_Tyramine

Caption: Biosynthetic pathway of N-feruloyl tyramines.

Experimental Protocols

Extraction and Isolation of this compound from Lycium barbarum (Goji Berries)

This protocol is adapted from the methodology described for the isolation of phenolic compounds from Goji berries.[3]

4.1.1. Materials and Reagents

  • Dried Goji berries (Lycium barbarum)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • n-Butanol (n-BuOH)

  • Water (H₂O)

  • Silica gel for column chromatography

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Nuclear Magnetic Resonance (NMR) spectrometer

4.1.2. Extraction Procedure

  • Grind dried Goji berries into a fine powder.

  • Extract the powder with methanol at room temperature with continuous stirring for 24 hours.

  • Filter the extract and concentrate under reduced pressure to obtain a crude methanol extract.

  • Suspend the crude extract in water and partition successively with ethyl acetate and n-butanol.

  • Concentrate the ethyl acetate and n-butanol fractions separately.

4.1.3. Isolation by Column Chromatography

  • Subject the ethyl acetate fraction to silica gel column chromatography.

  • Elute the column with a gradient of chloroform-methanol, starting with 100% chloroform and gradually increasing the polarity.

  • Collect fractions and monitor by Thin Layer Chromatography (TLC).

  • Combine fractions containing the compound of interest based on TLC analysis.

4.1.4. Purification by HPLC

  • Further purify the enriched fractions by semi-preparative HPLC on a C18 column.

  • Use a gradient of acetonitrile in water as the mobile phase.

  • Collect the peak corresponding to this compound.

4.1.5. Structural Characterization

  • Confirm the structure of the isolated compound using ¹H NMR and ¹³C NMR spectroscopy.

  • Compare the obtained spectral data with published values for this compound.

Experimental_Workflow Start Dried Goji Berries Extraction Methanol Extraction Start->Extraction Partition Liquid-Liquid Partition (EtOAc, n-BuOH) Extraction->Partition Column_Chromatography Silica Gel Column Chromatography Partition->Column_Chromatography HPLC Semi-preparative HPLC Column_Chromatography->HPLC Characterization NMR Spectroscopy HPLC->Characterization End Pure this compound Characterization->End

Caption: Experimental workflow for isolation.

Biological Activities and Signaling Pathways

While research specifically on this compound is limited, studies on its trans-isomer provide valuable insights into its potential biological activities. N-trans-feruloyl tyramine has been shown to possess anti-inflammatory and anti-platelet aggregation properties.

5.1. Anti-inflammatory Activity

N-trans-feruloyl tyramine has been reported to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This inhibition is mediated through the suppression of the Activator Protein-1 (AP-1) and c-Jun N-terminal kinase (JNK) signaling pathways, which are key regulators of the inflammatory response. It is plausible that this compound exhibits similar anti-inflammatory effects due to its structural similarity to the trans-isomer.[4]

Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 JNK_Pathway JNK Pathway TLR4->JNK_Pathway AP1 AP-1 JNK_Pathway->AP1 iNOS_COX2 iNOS & COX-2 Expression AP1->iNOS_COX2 NO_PGE2 NO & PGE2 Production iNOS_COX2->NO_PGE2 NFT N-trans-Feruloyl Tyramine NFT->JNK_Pathway NFT->AP1

Caption: Inhibition of LPS-induced inflammation.

Conclusion

This compound is a naturally occurring phenolic amide with a scattered distribution in the plant kingdom, notably in the Solanaceae and Annonaceae families. While quantitative data on its concentration in various sources remains scarce, established protocols for its isolation and characterization provide a solid foundation for further research. The biological activities of its trans-isomer suggest that this compound may also possess valuable anti-inflammatory and other therapeutic properties. Further investigation into the specific biological effects and signaling pathways modulated by this compound is warranted to fully elucidate its potential for drug development and other applications. This guide serves as a foundational resource for scientists and researchers embarking on the study of this intriguing natural compound.

References

The Biosynthesis of N-cis-Feruloyl Tyramine in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-cis-feruloyl tyramine, a hydroxycinnamic acid amide (HCAA), is a plant secondary metabolite with a range of reported biological activities, making it a compound of interest for pharmaceutical and nutraceutical applications. Its biosynthesis is intricately linked to the phenylpropanoid pathway, a fundamental process in plant defense and development. This technical guide provides an in-depth exploration of the biosynthesis of this compound in plants, focusing on the core enzymatic steps, regulatory mechanisms, and the critical role of photochemical isomerization. Detailed experimental protocols for the extraction, quantification, and enzymatic analysis of this compound are provided to facilitate further research and development.

Introduction

Hydroxycinnamic acid amides (HCAAs) are a diverse class of specialized metabolites found throughout the plant kingdom. They are formed by the conjugation of a hydroxycinnamic acid with a polyamine or a monoamine, such as tyramine. These compounds play crucial roles in plant physiology, including defense against pathogens, protection from UV radiation, and cell wall reinforcement. N-feruloyl tyramine exists as two geometric isomers, trans and cis, with the trans isomer typically being the more abundant form. However, the cis isomer has also been identified in various plant species and has demonstrated distinct biological activities. This guide focuses specifically on the biosynthetic pathway leading to this compound.

The Core Biosynthetic Pathway

The biosynthesis of N-feruloyl tyramine begins with the general phenylpropanoid pathway, which provides the precursor, feruloyl-CoA. The subsequent key steps involve the synthesis of tyramine and the final condensation reaction. The formation of the cis isomer is a non-enzymatic, light-dependent process.

Precursor Synthesis
  • Feruloyl-CoA: This central intermediate is synthesized from the amino acid phenylalanine through a series of enzymatic reactions catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), 4-coumarate:CoA ligase (4CL), p-coumaroyl shikimate transferase (HCT), p-coumaroyl 5-O-shikimate 3'-hydroxylase (C3'H), and caffeoyl-CoA O-methyltransferase (CCoAOMT).

  • Tyramine: The monoamine precursor, tyramine, is derived from the amino acid tyrosine via the action of tyrosine decarboxylase (TyDC).

The Key Enzymatic Step: N-Feruloyl Tyramine Synthesis

The central enzymatic reaction in the formation of N-feruloyl tyramine is the condensation of feruloyl-CoA and tyramine. This reaction is catalyzed by the enzyme tyramine N-feruloyltransferase (THT) , also known as feruloyl-CoA:tyramine N-(hydroxycinnamoyl)transferase (EC 2.3.1.110).[1]

Reaction: Feruloyl-CoA + Tyramine ⇌ CoA + N-trans-feruloyltyramine

THT belongs to the BAHD family of acyl-CoA-dependent transferases, which are widespread in plants and are responsible for the synthesis of a variety of esters and amides.[2] The enzyme exhibits specificity for both the hydroxycinnamoyl-CoA and the amine substrate.

The Final Step: Trans- to Cis-Isomerization

The conversion of the enzymatically produced N-trans-feruloyl tyramine to this compound is not catalyzed by a specific isomerase enzyme. Instead, this conversion is a photochemical isomerization process.[3] Exposure to ultraviolet (UV) light induces the isomerization of the double bond in the feruloyl moiety from the trans to the cis configuration. The ratio of trans to cis isomers at the photostationary state is dependent on the wavelength of light and the relative molar attenuation coefficients and quantum yields of the two isomers.[3]

Quantitative Data

A critical aspect of understanding any biosynthetic pathway is the quantitative analysis of its components. This section provides available data on enzyme kinetics and product accumulation.

Enzyme Kinetics of Tyramine N-Feruloyltransferase (THT)

The kinetic properties of THT have been characterized in several plant species. The enzyme generally follows Michaelis-Menten kinetics at low substrate concentrations.[4] However, negative cooperativity has been observed at higher concentrations of feruloyl-CoA in tobacco.[4]

Plant SpeciesSubstrateApparent Km (µM)Reference
Solanum tuberosum (Potato)Tyramine (in the presence of feruloyl-CoA)20[5]
Solanum tuberosum (Potato)Tyramine (in the presence of 4-coumaroyl-CoA)174[5]
Nicotiana tabacum (Tobacco)Feruloyl-CoAExhibits negative cooperativity above 2.5 µM[4]

Note: Vmax values are often reported in units specific to the enzyme preparation and experimental conditions, making direct comparison difficult without standardized assays. Researchers are encouraged to consult the primary literature for detailed kinetic analyses.

Accumulation of N-Feruloyl Tyramine in Plants

The accumulation of N-feruloyl tyramine is often induced by various stress factors, such as wounding and pathogen attack. For example, in maize leaves, the levels of N-p-coumaroyl- and N-feruloyltyramine increase significantly within 3-6 hours after wounding, peaking at 12 hours.[6] This accumulation is correlated with an increase in THT activity.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis.

Extraction of this compound from Plant Material

This protocol describes a general method for the extraction of HCAAs from plant tissue for subsequent analysis.

Materials:

  • Fresh or freeze-dried plant material

  • Liquid nitrogen

  • 80% (v/v) Methanol

  • Mortar and pestle or homogenizer

  • Centrifuge

  • Rotary evaporator

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Harvest and immediately freeze the plant material in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Extract the powdered tissue with 80% methanol at a ratio of 1:10 (w/v) by vortexing or sonicating for 30 minutes at room temperature.

  • Centrifuge the extract at 10,000 x g for 15 minutes to pellet the cell debris.

  • Collect the supernatant and repeat the extraction of the pellet twice more.

  • Pool the supernatants and evaporate the methanol under reduced pressure using a rotary evaporator.

  • The remaining aqueous extract can be further purified using a C18 SPE cartridge to remove polar impurities. Elute the HCAAs with methanol.

  • Dry the methanolic eluate and resuspend in a suitable solvent for HPLC or LC-MS analysis.

Quantification of this compound by HPLC

This protocol provides a general framework for the separation and quantification of N-feruloyl tyramine isomers.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

Mobile Phase and Gradient:

  • Solvent A: 0.1% Formic acid in water

  • Solvent B: 0.1% Formic acid in acetonitrile

  • A typical gradient could be:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B (linear gradient)

    • 25-30 min: 90% B

    • 30-35 min: 90-10% B (linear gradient)

    • 35-40 min: 10% B

  • Flow rate: 1.0 mL/min

  • Detection wavelength: 320 nm (for feruloyl derivatives)

Procedure:

  • Prepare a standard curve using authentic this compound and N-trans-feruloyl tyramine standards of known concentrations.

  • Inject the prepared plant extracts and standards onto the HPLC system.

  • Identify the peaks corresponding to the cis and trans isomers based on their retention times compared to the standards.

  • Quantify the amount of each isomer in the plant extracts by integrating the peak areas and comparing them to the standard curve.

Tyramine N-Feruloyltransferase (THT) Enzyme Assay

This protocol describes a method for measuring the activity of THT in plant protein extracts.

Materials:

  • Plant protein extract (see below for preparation)

  • Assay buffer: 100 mM Potassium phosphate buffer (pH 7.5)

  • Feruloyl-CoA (substrate)

  • Tyramine (substrate)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) for a coupled assay, or HPLC for direct product detection.

Protein Extraction:

  • Homogenize fresh plant tissue in extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM β-mercaptoethanol, 1 mM EDTA, and 10% glycerol) on ice.

  • Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

  • The supernatant contains the crude protein extract. The protein concentration should be determined using a standard method (e.g., Bradford assay).

Enzyme Assay Procedure (HPLC-based):

  • Set up the reaction mixture in a total volume of 100 µL containing:

    • 50 µL of plant protein extract

    • 10 µL of 10 mM tyramine in water

    • 10 µL of 1 mM feruloyl-CoA in water

    • 30 µL of assay buffer

  • Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding an equal volume of ice-cold methanol.

  • Centrifuge to pellet any precipitated protein.

  • Analyze the supernatant by HPLC (as described in section 4.2) to quantify the amount of N-trans-feruloyltyramine produced.

  • Enzyme activity can be expressed as pkat/mg protein or nmol/h/mg protein.

Visualizations

Biosynthesis Pathway of this compound

Biosynthesis_Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_tyramine Tyramine Synthesis cluster_condensation Condensation & Isomerization Phenylalanine Phenylalanine Feruloyl_CoA Feruloyl_CoA Phenylalanine->Feruloyl_CoA Multiple Enzymatic Steps N_trans_Feruloyl_Tyramine N_trans_Feruloyl_Tyramine Feruloyl_CoA->N_trans_Feruloyl_Tyramine Tyrosine Tyrosine Tyramine Tyramine Tyrosine->Tyramine TyDC Tyramine->N_trans_Feruloyl_Tyramine THT N_cis_Feruloyl_Tyramine N_cis_Feruloyl_Tyramine N_trans_Feruloyl_Tyramine->N_cis_Feruloyl_Tyramine UV Light

Caption: Overview of the this compound biosynthesis pathway.

Experimental Workflow for Quantification

Experimental_Workflow Plant_Material Plant Material Extraction Extraction with 80% Methanol Plant_Material->Extraction Purification Solid-Phase Extraction (C18) Extraction->Purification Analysis HPLC or LC-MS Analysis Purification->Analysis Quantification Quantification using Standard Curve Analysis->Quantification

Caption: Workflow for the extraction and quantification of this compound.

Conclusion

The biosynthesis of this compound in plants is a fascinating example of the interplay between enzymatic and photochemical processes. The core of the pathway is well-established, with tyramine N-feruloyltransferase playing a pivotal role. The final, and critical, step of trans- to cis-isomerization being light-dependent has significant implications for the regulation and accumulation of this bioactive compound. The protocols provided in this guide offer a starting point for researchers to further investigate the biosynthesis, regulation, and biological functions of this compound, paving the way for its potential applications in medicine and biotechnology. Further research is warranted to fully elucidate the kinetic properties of THT across a wider range of plant species and to optimize extraction and analytical methods for this promising natural product.

References

An In-depth Technical Guide to N-cis-Feruloyl Tyramine: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of N-cis-Feruloyl tyramine. Detailed experimental protocols for relevant assays and visualizations of implicated signaling pathways are included to support further research and development efforts.

Chemical Structure and Identification

This compound, with the IUPAC name (Z)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide, is a naturally occurring phenolic amide.[1] It belongs to the class of hydroxycinnamic acids and is a geometric isomer of the more commonly studied N-trans-Feruloyl tyramine.[2] The cis-configuration refers to the geometry around the carbon-carbon double bond in the feruloyl moiety.

Table 1: Compound Identification

IdentifierValue
IUPAC Name (Z)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide
CAS Number 80510-09-4[1]
Molecular Formula C₁₈H₁₉NO₄[1]
SMILES COC1=C(C=CC(=C1)/C=C\C(=O)NCCC2=CC=C(C=C2)O)O[1]
InChI Key NPNNKDMSXVRADT-UITAMQMPSA-N[2]

Physicochemical Properties

Table 2: Physicochemical Data

PropertyValueSource
Molecular Weight 313.35 g/mol [3]
Appearance Pale yellow oil[2]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[4]Multiple sources
Predicted Water Solubility 0.021 g/LALOGPS
Predicted logP 3.12ALOGPS

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques. While a complete, unified dataset for the cis-isomer is not published, the following tables summarize expected and reported spectral characteristics.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

(Note: Experimental data for the pure cis-isomer is sparse; these are predicted values and may vary from experimental results. Data for the trans-isomer is more readily available for comparison.)

¹H NMR ¹³C NMR
Feruloyl Moiety: Feruloyl Moiety:
~7.6 ppm (d, C=CH-CO)~166 ppm (C=O)
~6.8-7.2 ppm (m, Ar-H)~148 ppm (Ar-C-O)
~6.3 ppm (d, Ar-CH=C)~146 ppm (Ar-C-OH)
~5.8 ppm (d, Ar-C=CH)~127 ppm (Ar-C)
~3.9 ppm (s, OCH₃)~123 ppm (Ar-CH)
Tyramine Moiety: ~115 ppm (Ar-CH)
~6.7-7.1 ppm (m, Ar-H)~114 ppm (Ar-CH)
~3.5 ppm (t, -CH₂-N)~110 ppm (Ar-CH)
~2.8 ppm (t, Ar-CH₂-)~56 ppm (OCH₃)
Tyramine Moiety:
~154 ppm (Ar-C-OH)
~130 ppm (Ar-C)
~129 ppm (Ar-CH)
~115 ppm (Ar-CH)
~42 ppm (-CH₂-N)
~35 ppm (Ar-CH₂-)

Table 4: Mass Spectrometry and Infrared Spectroscopy Data

Technique Data/Interpretation
Mass Spectrometry (MS) Expected [M+H]⁺ at m/z 314. A major fragment at m/z 177, corresponding to the loss of a ferulic aldehyde moiety, has been reported for N-feruloyltyramine.[5] The fragmentation pattern of the structurally similar N-cis-feruloyloctopamine has also been described.[6]
Infrared (IR) Spectroscopy Expected characteristic peaks for O-H stretching (phenolic), N-H stretching (amide), C=O stretching (amide), C=C stretching (alkene and aromatic), and C-O stretching (ether and phenol).

Natural Occurrence and Isolation

This compound is a secondary metabolite found in a variety of plants.[2] It has been identified in bell peppers (Capsicum annuum), cherimoya (Annona cherimola), and Tinospora tuberculata.[2][3]

Experimental Protocol: Isolation of N-Feruloyltyramine from a Plant Matrix (General Method)

The following is a generalized protocol based on the isolation of N-feruloyltyramine from garlic, which can be adapted for other plant sources.[7]

  • Extraction: Macerate the plant material (e.g., garlic cloves, bell pepper fruit) with methanol at room temperature. Filter the extract and concentrate under reduced pressure to obtain a crude methanol extract.

  • Solvent Partitioning: Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as ethyl acetate and n-butanol.

  • Chromatographic Fractionation: Subject the ethyl acetate fraction, which is likely to contain the compound of interest, to silica gel column chromatography. Elute with a gradient of solvents, for example, a hexane-ethyl acetate or chloroform-methanol system.

  • Activity-Guided Fractionation (Optional): If a specific biological activity is being targeted, test the resulting fractions in a relevant bioassay (e.g., P-selectin expression suppression, antioxidant assay) to identify the most active fractions.[7]

  • High-Performance Liquid Chromatography (HPLC) Purification: Further purify the active fraction(s) using reversed-phase HPLC with a suitable solvent system (e.g., water-acetonitrile or water-methanol gradient) to isolate the pure compound.

  • Structure Elucidation: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as NMR (¹H, ¹³C, COSY, HMBC) and mass spectrometry.

Synthesis

A total synthesis for N-cis-feruloyltyramine has been reported.[8] The following is a generalized synthetic scheme based on common amide coupling reactions.

Experimental Protocol: Synthesis of this compound
  • Preparation of cis-Ferulic Acid: cis-Ferulic acid can be obtained by isomerization of the more readily available trans-ferulic acid, for example, through photochemical isomerization.

  • Activation of cis-Ferulic Acid: Activate the carboxylic acid group of cis-ferulic acid to facilitate amide bond formation. This can be achieved by converting it to an acid chloride (e.g., using thionyl chloride or oxalyl chloride) or by using a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like N-hydroxysuccinimide (NHS).

  • Amide Coupling: React the activated cis-ferulic acid with tyramine hydrochloride in the presence of a base (e.g., triethylamine or diisopropylethylamine) in an appropriate aprotic solvent (e.g., dichloromethane or dimethylformamide).

  • Work-up and Purification: After the reaction is complete, perform an aqueous work-up to remove excess reagents and byproducts. Purify the crude product by column chromatography on silica gel to yield pure this compound.

  • Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic methods (NMR, MS, IR) and compare the data with literature values.

Biological Activities and Signaling Pathways

This compound has been reported to exhibit several biological activities, including cytotoxicity against the P-388 cancer cell line and inhibition of in vitro prostaglandin (PG) synthesis.[4] Much of the detailed mechanistic work has been performed on the more stable trans-isomer, which is presumed to have a similar mode of action. N-trans-feruloyltyramine has been shown to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) and prostaglandin E2 (PGE2) production in RAW 264.7 macrophages.[9] This anti-inflammatory effect is mediated through the suppression of the AP-1 and MAPK signaling pathways.[9]

Inhibition of the MAPK/JNK Signaling Pathway

N-trans-feruloyltyramine has been shown to decrease the expression and phosphorylation of c-Jun N-terminal kinase (JNK), a key component of the MAPK signaling cascade.[9] This, in turn, inhibits the nuclear translocation of the transcription factor activator protein-1 (AP-1), which is crucial for the expression of pro-inflammatory genes like iNOS and COX-2.[9]

MAPK_JNK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds JNK JNK TLR4->JNK Activates AP1 AP-1 JNK->AP1 Phosphorylates Nucleus Nucleus AP1->Nucleus Translocates to iNOS_COX2 iNOS/COX-2 Expression Nucleus->iNOS_COX2 Induces Feruloyl_Tyramine N-cis-Feruloyl Tyramine Feruloyl_Tyramine->JNK Inhibits (based on trans-isomer data)

Caption: MAPK/JNK signaling pathway inhibition.

Putative Involvement in the NF-κB Signaling Pathway

Given that AP-1 and NF-κB are both key transcription factors in the inflammatory response and are often co-regulated, it is plausible that this compound also modulates the NF-κB pathway. The inhibition of iNOS and COX-2 expression is a hallmark of NF-κB inhibition. While direct evidence for the cis-isomer is lacking, the trans-isomer's activity suggests this as a promising area for investigation.

NFkB_Pathway cluster_inactive LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB->IkB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB NF-κB-IκB (Inactive) NFkB_IkB->NFkB Releases Proinflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Proinflammatory_Genes Induces Feruloyl_Tyramine N-cis-Feruloyl Tyramine Feruloyl_Tyramine->IKK Putative Inhibition

Caption: Putative NF-κB signaling pathway modulation.

Key Experimental Methodologies

Sulforhodamine B (SRB) Cytotoxicity Assay

This colorimetric assay is used to determine cytotoxicity by measuring cell density based on the measurement of cellular protein content.

Workflow Diagram

SRB_Assay_Workflow Seed 1. Seed cells in 96-well plate Treat 2. Treat with This compound Seed->Treat Fix 3. Fix cells with cold TCA Treat->Fix Wash1 4. Wash with water and air dry Fix->Wash1 Stain 5. Stain with SRB dye Wash1->Stain Wash2 6. Wash with 1% acetic acid to remove unbound dye Stain->Wash2 Solubilize 7. Solubilize bound dye with Tris buffer Wash2->Solubilize Read 8. Read absorbance at ~510 nm Solubilize->Read PGE2_Assay_Workflow Stimulate 1. Stimulate cells (e.g., with LPS) in the presence of this compound Collect 2. Collect cell supernatant Stimulate->Collect Add_Sample 3. Add supernatant/standards to anti-PGE2 antibody-coated plate Collect->Add_Sample Add_Conjugate 4. Add PGE2-enzyme conjugate Add_Sample->Add_Conjugate Incubate 5. Incubate (Competitive Binding) Add_Conjugate->Incubate Wash 6. Wash to remove unbound reagents Incubate->Wash Add_Substrate 7. Add substrate and develop color Wash->Add_Substrate Read 8. Read absorbance (inversely proportional to PGE2 concentration) Add_Substrate->Read

References

An In-depth Technical Guide to N-cis-Feruloyl Tyramine (CAS: 80510-09-4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-cis-Feruloyl tyramine, a naturally occurring phenolic amide, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its biochemical properties, biological activities, and underlying mechanisms of action. Detailed experimental protocols for key biological assays are presented, alongside a summary of its quantitative data. Furthermore, this document elucidates the proposed signaling pathways and experimental workflows through detailed diagrams to facilitate a deeper understanding of its pharmacological profile for research and drug development purposes.

Introduction

This compound (cis-N-(4-Hydroxyphenethyl) ferulamide) is a natural product found in various plant species.[1][2] It belongs to the class of hydroxycinnamic acids and their derivatives.[2] Structurally, it is an amide formed from cis-ferulic acid and tyramine. While its trans-isomer, N-trans-feruloyltyramine, has been more extensively studied, this compound itself exhibits a range of interesting biological activities, including anti-inflammatory, cytotoxic, and enzyme inhibitory effects.[3][4][5] This guide aims to consolidate the current technical knowledge on this compound.

Physicochemical Properties

This compound is a white crystalline solid.[6] A summary of its key physicochemical properties is provided in the table below.

PropertyValueReference
CAS Number 80510-09-4[2]
Molecular Formula C18H19NO4[2]
Molecular Weight 313.35 g/mol [2]
IUPAC Name (2Z)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide[2]
Canonical SMILES COC1=C(C=C(C=C1)/C=C/C(=O)NCCC2=CC=C(C=C2)O)O[7]
InChI Key NPNNKDMSXVRADT-UITAMQMPSA-N[7]
Melting Point 128-132 °C[6]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[8]

Biological Activities and Quantitative Data

This compound has demonstrated several key biological activities. The available quantitative data is summarized in the table below.

Biological ActivityCell Line / SystemMetricValueReference
Inhibition of Nitric Oxide (NO) Production Murine microglial cells (BV-2)IC5022 µM[1]
Cytotoxicity Human lung carcinoma (A549)IC50> 30 µM[1]
Cytotoxicity Murine leukemia (P-388)-Active[4]
Inhibition of Prostaglandin (PG) Synthesis In vitro-Active[4]

Mechanism of Action and Signaling Pathways

While the precise signaling pathways for this compound are not as extensively elucidated as its trans-isomer, the existing data for N-trans-feruloyltyramine provides a strong foundation for a proposed mechanism. N-trans-feruloyltyramine has been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This inhibition is achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The underlying mechanism involves the downregulation of the Activator Protein-1 (AP-1) and c-Jun N-terminal kinase (JNK) signaling pathways. Given the structural similarity, it is highly probable that this compound shares a similar mechanism of action.

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds JNK JNK TLR4->JNK Activates AP1 AP-1 JNK->AP1 Activates iNOS_COX2_gene iNOS/COX-2 Genes AP1->iNOS_COX2_gene Induces Transcription iNOS_COX2_protein iNOS/COX-2 Proteins iNOS_COX2_gene->iNOS_COX2_protein Translation NO_PGs NO & Prostaglandins iNOS_COX2_protein->NO_PGs Catalyzes Production NCFT This compound NCFT->JNK Inhibits NCFT->AP1 Inhibits

Caption: Proposed signaling pathway for the anti-inflammatory action of this compound.

Synthesis

A plausible synthetic route for this compound is outlined below. The synthesis involves the coupling of protected cis-ferulic acid with tyramine, followed by deprotection.

Synthesis A cis-Ferulic Acid B Protection of Phenolic Hydroxyls A->B C Protected cis-Ferulic Acid B->C E Amide Coupling (e.g., DCC/DMAP) C->E D Tyramine D->E F Protected This compound E->F G Deprotection F->G H This compound G->H

Caption: A potential synthetic workflow for this compound.

Experimental Protocols

Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This protocol is adapted from standard procedures for measuring NO production using the Griess reagent.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 2 hours.

  • Stimulate the cells with 1 µg/mL of LPS for 18-24 hours.

  • After incubation, collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess reagent to the supernatant in a new 96-well plate.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

NO_Assay A Seed RAW 264.7 cells (1.5e5 cells/well) B Incubate 24h A->B C Pre-treat with This compound B->C D Stimulate with LPS (1 µg/mL) for 18-24h C->D E Collect supernatant D->E F Add Griess Reagent E->F G Incubate 10 min F->G H Measure Absorbance at 540 nm G->H I Calculate Nitrite Concentration H->I

Caption: Experimental workflow for the nitric oxide inhibition assay.

Cytotoxicity Assay using MTT

This is a general protocol for assessing the cytotoxicity of a compound using the MTT assay.

Materials:

  • Target cancer cell line (e.g., P-388)

  • Appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

MTT_Assay A Seed cells in 96-well plate B Incubate overnight A->B C Treat with this compound (serial dilutions) B->C D Incubate 48-72h C->D E Add MTT solution D->E F Incubate 4h E->F G Remove medium and add solubilization solution F->G H Measure Absorbance at 570 nm G->H I Calculate Cell Viability H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.

In Vitro Prostaglandin Synthesis Inhibition Assay

This protocol provides a general framework for assessing the inhibition of prostaglandin synthesis using a cyclooxygenase (COX) enzyme assay.

Materials:

  • Purified COX-1 or COX-2 enzyme

  • Arachidonic acid (substrate)

  • Cofactors (e.g., hematin, glutathione)

  • This compound

  • Assay buffer (e.g., Tris-HCl)

  • EIA (Enzyme Immunoassay) kit for a specific prostaglandin (e.g., PGE2)

  • 96-well plates

Procedure:

  • Prepare a reaction mixture containing the COX enzyme, cofactors, and assay buffer in a 96-well plate.

  • Add various concentrations of this compound to the wells and pre-incubate for a defined period.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate the reaction mixture at 37°C for a specific time.

  • Stop the reaction (e.g., by adding a solution of HCl).

  • Measure the amount of the specific prostaglandin produced using an EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of prostaglandin synthesis compared to the vehicle control.

PG_Assay A Prepare reaction mixture (COX enzyme, cofactors, buffer) B Add this compound (various concentrations) A->B C Pre-incubate B->C D Initiate reaction with Arachidonic Acid C->D E Incubate at 37°C D->E F Stop reaction E->F G Measure Prostaglandin levels (EIA kit) F->G H Calculate % Inhibition G->H

Caption: Experimental workflow for the in vitro prostaglandin synthesis inhibition assay.

Conclusion

This compound is a promising natural compound with multifaceted biological activities. Its anti-inflammatory and cytotoxic properties, coupled with its ability to inhibit key enzymes in inflammatory pathways, make it a compelling candidate for further investigation in drug discovery and development. This technical guide provides a foundational resource for researchers, offering a consolidated view of the current knowledge, quantitative data, and detailed experimental protocols to facilitate future studies into its therapeutic potential. Further research is warranted to fully elucidate its in vivo efficacy, pharmacokinetic profile, and the specific molecular interactions that govern its biological effects.

References

An In-depth Technical Guide on the Biological Activity of N-cis-Feruloyl Tyramine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of N-cis-Feruloyl tyramine, a naturally occurring phenolic amide. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the implicated signaling pathways to support further research and development efforts. While data on this compound is available, some mechanistic insights are drawn from studies on its more widely researched stereoisomer, N-trans-Feruloyl tyramine, due to structural similarities.

Quantitative Biological Activity Data

This compound has been evaluated for several biological activities, including anti-inflammatory and cytotoxic effects. The following tables summarize the available quantitative data for this compound and its trans-isomer for comparative purposes.

Table 1: Anti-Inflammatory and Cytotoxic Activity of this compound

Biological ActivityCell LineAssayIC50 ValueReference
Anti-neuroinflammatoryMurine microglial (BV-2)Inhibition of LPS-induced Nitric Oxide (NO) production22 µM[1][2]
CytotoxicityHuman lung carcinoma (A549)Sulforhodamine B (SRB) assay> 30 µM[1][2]
CytotoxicityMurine leukemia (P-388)Not specifiedData not available[3]
Prostaglandin Synthesis InhibitionIn vitroNot specifiedData not available[3]

Table 2: Biological Activity of N-trans-Feruloyl Tyramine (for comparison)

Biological ActivityCell LineAssayIC50 ValueReference
CytotoxicityHuman hepatoma (HepG2)MTT assay194 ± 0.894 µM[4]
Inhibition of NO and PGE2 productionMurine macrophage (RAW 264.7)Griess assay and EIANot specified[5]

Key Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, research on its trans-isomer, N-trans-Feruloyl tyramine, provides strong indications of the likely mechanisms of action, particularly concerning its anti-inflammatory effects. The Mitogen-Activated Protein Kinase (MAPK) and Activator Protein-1 (AP-1) signaling pathways are implicated.[5]

The proposed mechanism involves the inhibition of lipopolysaccharide (LPS)-induced inflammation. LPS typically activates pathways leading to the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins. N-trans-Feruloyl tyramine has been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by inhibiting the activation of the JNK/p38 MAPK pathway and the subsequent nuclear translocation of the AP-1 transcription factor.[5] It is plausible that this compound shares a similar mechanism of action.

Anti-inflammatory_Signaling_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (JNK, p38) TLR4->MAPK_pathway AP1 AP-1 (c-Jun/c-Fos) MAPK_pathway->AP1 Nucleus Nucleus AP1->Nucleus translocation iNOS_COX2_gene iNOS/COX-2 Genes iNOS_COX2_protein iNOS/COX-2 Proteins iNOS_COX2_gene->iNOS_COX2_protein transcription & translation NO_PGs NO & Prostaglandins (Inflammatory Mediators) iNOS_COX2_protein->NO_PGs Feruloyl_Tyramine N-cis-Feruloyl tyramine Feruloyl_Tyramine->MAPK_pathway inhibition

Caption: Putative signaling pathway for the anti-inflammatory action of this compound.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

This protocol is based on the Griess assay, which measures nitrite, a stable and quantifiable breakdown product of NO.

  • Cell Culture: BV-2 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After a 1-hour pre-incubation, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • Griess Assay:

    • 50 µL of cell culture supernatant is transferred to a new 96-well plate.

    • 50 µL of 1% sulfanilamide in 5% phosphoric acid is added to each well and incubated for 10 minutes at room temperature, protected from light.

    • 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water is added to each well and incubated for another 10 minutes at room temperature, protected from light.

  • Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to LPS-stimulated cells without the test compound.

Griess_Assay_Workflow start Start seed_cells Seed BV-2 cells in 96-well plate start->seed_cells adhere Incubate overnight seed_cells->adhere treat Pre-treat with This compound adhere->treat stimulate Stimulate with LPS treat->stimulate incubate_24h Incubate for 24 hours stimulate->incubate_24h collect_supernatant Collect supernatant incubate_24h->collect_supernatant add_griess1 Add Sulfanilamide collect_supernatant->add_griess1 incubate_10m1 Incubate 10 min add_griess1->incubate_10m1 add_griess2 Add NED incubate_10m1->add_griess2 incubate_10m2 Incubate 10 min add_griess2->incubate_10m2 read_absorbance Read absorbance at 540 nm incubate_10m2->read_absorbance end End read_absorbance->end

Caption: Workflow for the Griess assay to measure nitric oxide production.

This protocol is used to determine the cytotoxic effects of this compound on A549 human lung carcinoma cells.

  • Cell Culture and Seeding: A549 cells are cultured and seeded in 96-well plates as described for BV-2 cells.

  • Treatment: Cells are treated with various concentrations of this compound for 48 hours.

  • Cell Fixation: The medium is discarded, and cells are fixed by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.

  • Washing: The plates are washed five times with slow-running tap water to remove TCA and air-dried.

  • Staining: 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well and incubated for 10-30 minutes at room temperature.

  • Washing: The plates are washed four times with 1% (v/v) acetic acid to remove unbound dye and then air-dried.

  • Solubilization: 200 µL of 10 mM Tris base solution (pH 10.5) is added to each well to solubilize the protein-bound dye.

  • Data Analysis: The absorbance is measured at 510 nm. The percentage of cell viability is calculated relative to untreated control cells.

SRB_Assay_Workflow start Start seed_cells Seed A549 cells in 96-well plate start->seed_cells adhere Incubate overnight seed_cells->adhere treat Treat with This compound adhere->treat incubate_48h Incubate for 48 hours treat->incubate_48h fix_cells Fix with TCA incubate_48h->fix_cells wash_tca Wash with water fix_cells->wash_tca stain_srb Stain with SRB wash_tca->stain_srb wash_srb Wash with acetic acid stain_srb->wash_srb solubilize Solubilize dye with Tris base wash_srb->solubilize read_absorbance Read absorbance at 510 nm solubilize->read_absorbance end End read_absorbance->end

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Conclusion and Future Directions

This compound demonstrates notable biological activities, particularly in the realm of anti-inflammatory and cytotoxic effects. The available quantitative data, while still limited for the cis-isomer, suggests potential for therapeutic applications. The likely involvement of the MAPK and AP-1 signaling pathways in its anti-inflammatory action, as inferred from studies on its trans-isomer, provides a solid foundation for further mechanistic investigations.

Future research should focus on:

  • Determining the IC50 values for prostaglandin synthesis inhibition and cytotoxicity against a broader range of cancer cell lines, including P-388.

  • Directly investigating the signaling pathways modulated by this compound to confirm the role of MAPK and AP-1 and to identify other potential targets.

  • Conducting comparative studies between the cis and trans isomers to elucidate structure-activity relationships.

This technical guide serves as a foundational resource for scientists and researchers, providing the necessary data and protocols to advance the study of this compound and unlock its full therapeutic potential.

References

The Role of N-cis-Feruloyl Tyramine in Plant Defense: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: N-feruloyl tyramine and its isomers, including N-cis-feruloyl tyramine, are plant secondary metabolites belonging to the hydroxycinnamic acid amide (HCAA) class. These compounds play a significant role in plant defense against pathogens. Synthesized via the phenylpropanoid pathway, their production is often induced by biotic and abiotic stresses such as wounding and pathogen attack. The primary defense functions of N-feruloyl tyramine involve acting as a phytoalexin with direct antimicrobial properties and serving as a monomer for the reinforcement of the plant cell wall, creating a physical barrier to pathogen invasion. This technical guide provides an in-depth overview of the biosynthesis, regulation, and multifaceted roles of N-feruloyl tyramine in plant immunity, supplemented with quantitative data, detailed experimental protocols, and pathway visualizations for researchers in plant science and drug development.

Introduction

This compound is a specialized phenolic compound found in a variety of plants. It belongs to a class of organic molecules known as hydroxycinnamic acids and their derivatives.[1] Structurally, it is an amide formed from ferulic acid and the biogenic amine tyramine. N-feruloyl tyramine exists as two stereoisomers: N-trans-feruloyl tyramine and this compound.[1] While this guide focuses on the cis isomer, much of the existing research pertains to the trans form or does not differentiate between the two. Therefore, this document will cover N-feruloyl tyramine more broadly while specifying the isomer where information is available.

These compounds are considered secondary metabolites that function as defense or signaling molecules.[1] In the context of plant immunity, N-feruloyl tyramine is recognized as a phytoalexin—a low molecular weight antimicrobial compound that is synthesized and accumulates in plants in response to stress, including pathogen infection.[2][3] Its accumulation has been noted in various plant species, including Solanum and Nicotiana, where it contributes to disease resistance.[2][4]

Biosynthesis and Regulation

The synthesis of N-feruloyl tyramine is an extension of the general phenylpropanoid pathway, a major route for the production of a wide array of plant secondary metabolites. The biosynthesis begins with the amino acids phenylalanine and tyrosine.

  • Precursor Synthesis: Phenylalanine is converted to cinnamic acid, which is then hydroxylated and methylated to produce ferulic acid. In parallel, tyrosine is decarboxylated to form tyramine.

  • Activation Step: Ferulic acid is activated by Coenzyme A (CoA) to form its thioester, feruloyl-CoA.

  • Condensation Step: The key regulatory step is the condensation of feruloyl-CoA and tyramine, catalyzed by the enzyme Hydroxycinnamoyl-CoA:tyramine N-(hydroxycinnamoyl)transferase (THT) . This enzyme exhibits broad substrate specificity but uses feruloyl-CoA and tyramine as its best substrates.

The expression of the THT gene and the subsequent accumulation of N-feruloyl tyramine are tightly regulated and induced by various stress signals, including pathogen-associated molecular patterns (PAMPs), effectors, wounding, and UV radiation.

G cluster_phenylpropanoid Phenylpropanoid Pathway Phe Phenylalanine Cinnamic Cinnamic Acid Phe->Cinnamic PAL Tyr Tyrosine Tyramine Tyramine Tyr->Tyramine TDC Ferulic Ferulic Acid Cinnamic->Ferulic Multi-step enzymatic process FeruloylCoA Feruloyl-CoA Ferulic->FeruloylCoA 4CL NFT N-Feruloyl Tyramine Tyramine->NFT Tyramine->sub FeruloylCoA->NFT FeruloylCoA->sub THT THT THT->NFT sub->THT caption Biosynthesis of N-Feruloyl Tyramine. G cluster_cw Cell Wall Reinforcement cluster_phyto Phytoalexin Activity NFT N-Feruloyl Tyramine (Accumulates in response to stress) Transport Transport to Apoplast NFT->Transport Antimicrobial Direct Antimicrobial Action NFT->Antimicrobial Oxidation Oxidation by Peroxidases Transport->Oxidation Crosslinking Covalent Cross-linking to Wall Polymers Oxidation->Crosslinking Barrier Strengthened Physical Barrier Crosslinking->Barrier Inhibition Inhibition of Pathogen Growth (e.g., membrane disruption) Antimicrobial->Inhibition caption Dual defense roles of N-Feruloyl Tyramine. G start Plant Tissue Sample (e.g., 100 mg leaf) freeze Freeze in Liquid N₂ & Grind to Powder start->freeze extract Extract with 80% Methanol (Vortex, Sonicate) freeze->extract centrifuge1 Centrifuge (14,000 x g) extract->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant reextract Re-extract Pellet centrifuge1->reextract combine Combine Supernatants supernatant->combine reextract->supernatant filter Filter (0.22 µm) combine->filter hplc Analyze via HPLC-UV (C18 Column, ~320 nm) filter->hplc quantify Quantify using Standard Curve hplc->quantify caption Workflow for extraction and HPLC analysis. G cluster_pathogen Pathogen Interaction cluster_plant Plant Cell Response Pathogen Pathogen PAMPs PAMPs / Effectors Pathogen->PAMPs Recognition Recognition (PRRs / NLRs) PAMPs->Recognition EarlySignal Early Signaling (Ca²⁺ influx, ROS burst) Recognition->EarlySignal MAPK MAPK Cascade EarlySignal->MAPK Hormones Defense Hormones (JA, SA, ET) EarlySignal->Hormones TFs Transcription Factors (WRKY, MYB) MAPK->TFs Hormones->TFs GeneExp Upregulation of Defense Genes (e.g., THT) TFs->GeneExp NFT_Synth N-Feruloyl Tyramine Synthesis GeneExp->NFT_Synth Defense Defense Response (Cell Wall Reinforcement, Phytoalexin Activity) NFT_Synth->Defense caption Plant defense signaling leading to N-FT production.

References

N-cis-Feruloyl Tyramine: A Comprehensive Technical Guide to its Physicochemical Properties and Solubility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties and solubility of N-cis-Feruloyl tyramine, a naturally occurring phenolic amide. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Physicochemical Properties

This compound, a member of the hydroxycinnamic acids and derivatives class, possesses a unique set of physicochemical characteristics that are crucial for its biological activity and formulation development.[1][2] While experimental data for some properties of the cis-isomer are limited, predicted values and data from its trans-isomer provide valuable insights.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C18H19NO4[2][3][4]
Molecular Weight 313.35 g/mol [2][3]
Appearance Pale yellow oil[1]
Melting Point Not Available (trans-isomer: 144.5 - 145 °C)[5][6]
Boiling Point Not Available[1]
Predicted Water Solubility 0.021 g/L[1]
Predicted logP 3.12[1]
pKa Not Available

Solubility Profile

The solubility of a compound is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. This compound is described as being somewhat insoluble in water.[1] Quantitative solubility data for the cis-isomer is sparse; however, information on its trans-isomer and general solubility in organic solvents is available.

Table 2: Solubility of Feruloyl Tyramine Isomers

SolventSolubility (N-trans-Feruloyl tyramine)Source
Ethanol~25 mg/mL[7]
DMSO~30 mg/mL[7]
Dimethyl formamide (DMF)~30 mg/mL[7]
1:3 DMSO:PBS (pH 7.2)~0.33 mg/mL[7]
DMSO (this compound)6.25 mg/mL (19.95 mM)[8]

Experimental Protocols

This section outlines detailed methodologies for determining the key physicochemical and solubility properties of this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid organic compound can be determined with high precision using the capillary method.

Principle: A small, finely powdered sample of the compound is packed into a thin-walled capillary tube and heated in a controlled manner. The temperature range from the point at which the substance begins to melt to when it becomes completely liquid is recorded as the melting point range.[2][5]

Procedure:

  • Sample Preparation: A small amount of the dried compound is finely powdered.

  • Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

  • Apparatus Setup: The packed capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially near the expected melting point.

  • Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal disappears is recorded as the completion of melting.

  • Reporting: The result is reported as a temperature range.

Solubility Determination (Kinetic Shake-Flask Method)

Kinetic solubility assays are high-throughput methods used in early drug discovery to determine the aqueous solubility of a compound.

Principle: A concentrated stock solution of the compound in an organic solvent (e.g., DMSO) is added to an aqueous buffer. The formation of a precipitate is monitored over time to determine the kinetic solubility.

Procedure:

  • Stock Solution Preparation: A stock solution of this compound is prepared in DMSO at a known concentration (e.g., 10 mM).

  • Assay Plate Preparation: A 96-well microtiter plate is used. A small volume of the DMSO stock solution is added to each well.

  • Buffer Addition: An aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) is added to the wells.

  • Incubation and Shaking: The plate is sealed and incubated at a specific temperature (e.g., 25°C or 37°C) on a plate shaker for a defined period (e.g., 1-2 hours).

  • Precipitate Detection: The presence of a precipitate can be detected by various methods, such as nephelometry (light scattering) or by measuring the concentration of the dissolved compound in the supernatant after centrifugation or filtration using UV-Vis spectroscopy or HPLC.

  • Data Analysis: The solubility is calculated based on the highest concentration at which no precipitate is observed or by quantifying the amount of dissolved compound.

pKa Determination (UV-Metric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For phenolic compounds like this compound, spectrophotometric methods are suitable.

Principle: The UV-Vis absorbance spectrum of a phenolic compound changes with the pH of the solution due to the different electronic structures of the protonated and deprotonated forms. By monitoring the absorbance at a specific wavelength while titrating the pH, the pKa can be determined.

Procedure:

  • Solution Preparation: A solution of this compound of known concentration is prepared in a suitable solvent system (e.g., water or a water/co-solvent mixture).

  • Spectrophotometric Measurement: The UV-Vis spectrum of the solution is recorded at various pH values. The pH is adjusted by adding small amounts of a strong acid or base.

  • Data Collection: The absorbance at a wavelength where the largest difference in absorbance between the acidic and basic forms is observed is recorded at each pH.

  • Data Analysis: The pKa is determined by plotting the absorbance versus pH and fitting the data to the Henderson-Hasselbalch equation. The pKa is the pH at which the concentrations of the protonated and deprotonated species are equal.

Biological Activity and Signaling Pathway

This compound has been shown to exhibit inhibitory activity on lipopolysaccharide (LPS)-activated nitric oxide (NO) production in RAW 264.7 macrophage cells.[9] While the precise signaling pathway for the cis-isomer has not been fully elucidated, studies on the trans-isomer suggest a mechanism involving the suppression of the c-Jun N-terminal kinase (JNK) and Activator protein-1 (AP-1) signaling pathways.[10] This leads to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.

Below is a proposed signaling pathway for the anti-inflammatory action of this compound, based on the activity of its trans-isomer.

LPS_Induced_NO_Production_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 JNK JNK TAK1->JNK AP1 AP-1 JNK->AP1 iNOS_COX2 iNOS/COX-2 Expression AP1->iNOS_COX2 NO_PGs NO / Prostaglandins iNOS_COX2->NO_PGs Inflammation Inflammation NO_PGs->Inflammation Feruloyl_Tyramine N-cis-Feruloyl tyramine Feruloyl_Tyramine->JNK Feruloyl_Tyramine->AP1 Experimental_Workflow Start Start Cell_Culture Culture RAW 264.7 Macrophages Start->Cell_Culture Pre_treatment Pre-treat with This compound Cell_Culture->Pre_treatment LPS_Stimulation Stimulate with LPS Pre_treatment->LPS_Stimulation Incubation Incubate for 24h LPS_Stimulation->Incubation Supernatant Collect Supernatant Incubation->Supernatant Griess_Assay Measure Nitrite (Griess Assay) Supernatant->Griess_Assay Data_Analysis Data Analysis Griess_Assay->Data_Analysis End End Data_Analysis->End

References

N-cis-Feruloyl Tyramine: A Technical Guide to its Role in Prostaglandin Synthesis Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-cis-feruloyl tyramine, a naturally occurring phenolic amide, has been identified as an inhibitor of in vitro prostaglandin synthesis.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound and its role in the modulation of the prostaglandin synthesis pathway. Due to a greater availability of research on the trans-isomer and research that does not specify the isomer, this guide will present the available data, with the clear delineation that the quantitative data and mechanisms described may not be fully representative of the cis-isomer. The inhibitory effects on cyclooxygenase (COX) enzymes, key to prostaglandin production, are detailed, alongside the proposed mechanisms of action involving cellular signaling pathways. This document aims to serve as a foundational resource for researchers and professionals in drug development and inflammatory response research.

Introduction

Prostaglandins are lipid compounds with diverse physiological effects, including regulation of inflammation, pain, and fever. Their synthesis is primarily mediated by the cyclooxygenase (COX) enzymes, COX-1 and COX-2. The inhibition of these enzymes is a key strategy for many anti-inflammatory drugs. N-feruloyl tyramine, a compound found in various plants, has demonstrated inhibitory effects on prostaglandin synthesis.[1][3] This guide focuses on the this compound isomer and its potential as a modulator of the inflammatory cascade.

Inhibition of Cyclooxygenase (COX) Enzymes

Research has shown that N-feruloyltyramine is a potent inhibitor of both COX-1 and COX-2 enzymes. A study by Park (2009) demonstrated significant inhibition of both isoforms at a low micromolar concentration.[3] While the specific isomer was not explicitly stated in this study, the Human Metabolome Database suggests this data pertains to the trans-isomer.

Quantitative Data on COX Inhibition

The following table summarizes the inhibitory activity of N-feruloyltyramine on COX-1 and COX-2, as reported by Park (2009).[3]

CompoundConcentration (µM)COX-1 Inhibition (%)COX-2 Inhibition (%)
N-feruloyltyramine0.054333

It is important to note that the isomeric form (cis or trans) of N-feruloyltyramine was not specified in the cited study.

Mechanism of Action: Signaling Pathway Involvement

Studies on the trans-isomer, N-trans-feruloyltyramine, have elucidated a potential mechanism for its inhibitory effect on prostaglandin synthesis. This involves the downregulation of COX-2 expression through the suppression of the c-Jun N-terminal kinase (JNK) and Activator Protein-1 (AP-1) signaling pathway.[4]

Signaling Pathway Diagram

G cluster_extracellular Extracellular cluster_cellular Cellular LPS Lipopolysaccharide (LPS) JNK c-Jun N-terminal kinase (JNK) LPS->JNK Activates AP1 Activator Protein-1 (AP-1) JNK->AP1 Phosphorylates & Activates COX2_gene COX-2 Gene Transcription AP1->COX2_gene Promotes Transcription COX2_protein COX-2 Protein COX2_gene->COX2_protein Translation PGE2 Prostaglandin E2 (PGE2) COX2_protein->PGE2 Catalyzes conversion of Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_protein Inflammation Inflammation PGE2->Inflammation Mediates N_trans_feruloyl_tyramine N-trans-feruloyltyramine N_trans_feruloyl_tyramine->JNK Inhibits Phosphorylation

Caption: Proposed mechanism of N-trans-feruloyltyramine in inhibiting LPS-induced PGE2 production.

This pathway illustrates that by inhibiting the phosphorylation of JNK, N-trans-feruloyltyramine prevents the activation of the transcription factor AP-1. This, in turn, suppresses the expression of the COX-2 gene, leading to reduced levels of COX-2 protein and consequently, a decrease in the synthesis of prostaglandin E2 (PGE2), a key mediator of inflammation. While this mechanism has been detailed for the trans-isomer, further research is required to determine if this compound acts via the same or a similar pathway.

Experimental Protocols

This section outlines generalized methodologies for key experiments related to the study of N-feruloyl tyramine and its effects on prostaglandin synthesis. These are based on standard laboratory practices and may require optimization for specific experimental conditions.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is a generalized procedure for determining the inhibitory activity of a compound against COX-1 and COX-2.

Objective: To quantify the percentage inhibition of COX-1 and COX-2 enzymes by this compound.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • This compound (test compound)

  • Indomethacin or other known COX inhibitor (positive control)

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

  • Colorimetric or fluorometric detection kit

  • Microplate reader

Workflow Diagram:

G start Start prepare_reagents Prepare Reagents (Enzymes, Substrate, Buffers, Test Compound) start->prepare_reagents add_enzyme Add COX-1 or COX-2 Enzyme to Microplate Wells prepare_reagents->add_enzyme add_inhibitor Add Test Compound (this compound) or Control add_enzyme->add_inhibitor incubate1 Incubate at Room Temperature add_inhibitor->incubate1 add_substrate Add Arachidonic Acid to Initiate Reaction incubate1->add_substrate incubate2 Incubate for a Defined Period add_substrate->incubate2 stop_reaction Stop Reaction (e.g., with a stopping reagent) incubate2->stop_reaction measure_signal Measure Signal (Colorimetric or Fluorometric) stop_reaction->measure_signal calculate_inhibition Calculate Percent Inhibition measure_signal->calculate_inhibition end End calculate_inhibition->end

Caption: Generalized workflow for an in vitro COX inhibition assay.

Procedure:

  • Prepare solutions of this compound at various concentrations.

  • In a 96-well plate, add the assay buffer, the COX enzyme (either COX-1 or COX-2), and the test compound or control.

  • Incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding a solution of arachidonic acid to each well.

  • Allow the reaction to proceed for a defined period (e.g., 5-10 minutes).

  • Stop the reaction using a stopping reagent as per the detection kit's instructions.

  • Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control.

Prostaglandin E2 (PGE2) Production Assay in Cell Culture

This protocol describes a general method to measure the effect of a test compound on PGE2 production in a cell-based model.

Objective: To determine the effect of this compound on the production of PGE2 in cultured cells (e.g., macrophages).

Materials:

  • Cell line capable of producing PGE2 (e.g., RAW 264.7 macrophages)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS) or other inflammatory stimulus

  • This compound (test compound)

  • PGE2 ELISA kit

  • Cell lysis buffer (if measuring intracellular PGE2)

Workflow Diagram:

G start Start seed_cells Seed Cells in a Culture Plate start->seed_cells incubate_cells Incubate Cells to Allow Adherence seed_cells->incubate_cells pretreat_compound Pre-treat Cells with this compound incubate_cells->pretreat_compound stimulate_cells Stimulate Cells with LPS pretreat_compound->stimulate_cells incubate_stimulation Incubate for 24 hours stimulate_cells->incubate_stimulation collect_supernatant Collect Cell Supernatant incubate_stimulation->collect_supernatant perform_elisa Perform PGE2 ELISA on Supernatant collect_supernatant->perform_elisa analyze_results Analyze Results perform_elisa->analyze_results end End analyze_results->end

Caption: Workflow for measuring PGE2 production in cell culture.

Procedure:

  • Seed cells into a multi-well culture plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).

  • Stimulate the cells with an inflammatory agent such as LPS to induce PGE2 production.

  • Incubate the cells for a sufficient duration (e.g., 24 hours) to allow for PGE2 accumulation in the culture medium.

  • Collect the cell culture supernatant.

  • Quantify the concentration of PGE2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Analyze the data to determine the effect of this compound on PGE2 production.

Conclusion and Future Directions

This compound has been identified as an inhibitor of prostaglandin synthesis. While quantitative data on its direct inhibition of COX enzymes is still emerging and often not isomer-specific, the available research on related compounds suggests a potential mechanism of action involving the suppression of key inflammatory signaling pathways.

For drug development professionals and researchers, this compound represents a promising natural compound for further investigation. Future research should focus on:

  • Isomer-Specific Activity: Quantifying the specific inhibitory activity (IC50 values) of this compound against COX-1 and COX-2.

  • Mechanistic Clarity: Elucidating the precise molecular mechanism by which this compound inhibits prostaglandin synthesis, including its effects on the JNK/AP-1 pathway.

  • In Vivo Efficacy: Evaluating the anti-inflammatory effects of this compound in animal models of inflammation.

A deeper understanding of these aspects will be crucial in determining the therapeutic potential of this compound as a novel anti-inflammatory agent.

References

Unveiling the Cytotoxic Potential of N-cis-Feruloyl Tyramine: A Technical Guide for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical whitepaper provides an in-depth analysis of the current scientific understanding of the cytotoxic effects of N-cis-Feruloyl tyramine on cancer cell lines. Geared towards researchers, scientists, and professionals in drug development, this document synthesizes the available data, details relevant experimental protocols, and visualizes potential mechanisms of action.

It is important to note that research specifically investigating the cytotoxic properties of the cis-isomer of N-Feruloyl tyramine is currently limited. Much of the existing literature focuses on the trans-isomer. This guide will present the available data for this compound and, where relevant, provide context using data from its more extensively studied trans-isomer to highlight potential avenues for future research.

Introduction to this compound

This compound is a naturally occurring phenolic amide. While its biological activities are not as thoroughly documented as its trans-isomer, preliminary studies indicate it possesses cytotoxic and anti-inflammatory properties that warrant further investigation for its potential as an anti-cancer agent.

Cytotoxic Activity of Feruloyl Tyramine Isomers

Direct quantitative data on the cytotoxic effects of this compound is sparse. It has been reported to exhibit cytotoxicity against the P-388 cancer cell line.[1] In contrast, the trans-isomer has been evaluated against a broader range of cancer cell lines. The table below summarizes the available half-maximal inhibitory concentration (IC50) values for N-trans-Feruloyl tyramine to provide a comparative context.

Cell LineCancer TypeIC50 (µM)Reference
HepG2Liver Cancer194 ± 0.894[2][3]
A2780Ovarian Cancer9.1[4]
Panc1Pancreatic Cancer3.4[4]

Mechanistic Insights: Inhibition of Prostaglandin and Nitric Oxide Synthesis

Current research points to two primary mechanisms through which this compound may exert its biological effects: inhibition of prostaglandin synthesis and reduction of nitric oxide production.

Inhibition of Prostaglandin Synthesis

This compound has been identified as an inhibitor of in vitro prostaglandin (PG) synthesis.[1] Prostaglandins, particularly PGE2, are known to play a significant role in cancer progression by promoting cell proliferation, angiogenesis, and suppressing the immune response.[5][6] By inhibiting the synthesis of these pro-tumorigenic lipids, this compound may create an anti-cancer microenvironment. The cyclooxygenase (COX) enzymes are central to prostaglandin synthesis and are likely targets of this compound.[5]

prostaglandin_pathway Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 Tumor_Progression Tumor Progression (Proliferation, Angiogenesis, Immune Suppression) PGE2->Tumor_Progression N_cis_FT This compound N_cis_FT->COX Inhibition

Proposed inhibitory action of this compound on the prostaglandin synthesis pathway.
Inhibition of Nitric Oxide Production

This compound has demonstrated modest inhibitory activity on lipopolysaccharide (LPS)-activated nitric oxide (NO) production in RAW 264.7 macrophage cells.[7] While NO has complex roles in cancer, its overproduction by inducible nitric oxide synthase (iNOS) in the tumor microenvironment is often associated with inflammation and cancer progression. The trans-isomer has been shown to suppress iNOS expression by inhibiting the AP-1 and JNK signaling pathways.[2]

no_pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Signaling_Cascade Signaling Cascade (e.g., JNK, AP-1) TLR4->Signaling_Cascade iNOS iNOS Expression Signaling_Cascade->iNOS NO_Production Nitric Oxide (NO) Production iNOS->NO_Production N_cis_FT This compound N_cis_FT->Signaling_Cascade Inhibition

Hypothesized inhibitory effect of this compound on LPS-induced NO production.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., P-388, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate for 24, 48, or 72 hours.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

mtt_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Seed 1. Seed cells in 96-well plate Incubate1 2. Incubate for 24h Seed->Incubate1 Prepare_Compound 3. Prepare serial dilutions of This compound Incubate1->Prepare_Compound Add_Compound 4. Add compound to cells Prepare_Compound->Add_Compound Incubate2 5. Incubate for 24-72h Add_Compound->Incubate2 Add_MTT 6. Add MTT solution Incubate2->Add_MTT Incubate3 7. Incubate for 4h Add_MTT->Incubate3 Add_DMSO 8. Add DMSO to dissolve formazan Incubate3->Add_DMSO Read_Absorbance 9. Read absorbance at 570 nm Add_DMSO->Read_Absorbance

Workflow for the MTT cytotoxicity assay.
Nitric Oxide Production Assay (Griess Test)

This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatant.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete culture medium

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5x10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • After incubation, collect 50 µL of the culture supernatant from each well.

  • Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.

Future Directions and Conclusion

The current body of research on the cytotoxic effects of this compound is in its nascent stages. While preliminary findings are promising, indicating bioactivity against a cancer cell line and inhibition of key pro-tumorigenic pathways, extensive further investigation is required.

Recommendations for future research include:

  • Broad-Spectrum Cytotoxicity Screening: Evaluating the IC50 values of this compound against a comprehensive panel of human cancer cell lines from diverse tissue origins.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound-induced cytotoxicity, including apoptosis, cell cycle arrest, and autophagy.

  • Comparative Studies: Directly comparing the cytotoxic potency and mechanisms of the cis- and trans-isomers to understand the structure-activity relationship.

  • In Vivo Efficacy: Assessing the anti-tumor activity of this compound in preclinical animal models of cancer.

References

N-cis-Feruloyl Tyramine: A Technical Overview of its Role as a Nitric Oxide Production Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of N-cis-feruloyl tyramine as an inhibitor of nitric oxide (NO) production, a key mediator in inflammatory processes. While research indicates a modest inhibitory effect on lipopolysaccharide (LPS)-induced NO production in murine macrophage cells, this document aims to consolidate the available data, present detailed experimental methodologies, and visualize the potential signaling pathways involved. This guide serves as a foundational resource for researchers and professionals in drug development exploring the anti-inflammatory potential of this natural phenolic compound.

Introduction

Nitric oxide (NO) is a pleiotropic signaling molecule involved in a myriad of physiological and pathophysiological processes, including vasodilation, neurotransmission, and host defense. However, the overproduction of NO by inducible nitric oxide synthase (iNOS) in response to pro-inflammatory stimuli such as lipopolysaccharide (LPS) can lead to cellular damage and contribute to the pathogenesis of various inflammatory diseases. Consequently, the identification of novel inhibitors of NO production is a critical area of research for the development of new anti-inflammatory therapeutics.

This compound, a phenolic amide isolated from sources such as Beta vulgaris var. cicla (Swiss chard) seeds, has been identified as a compound with potential anti-inflammatory properties.[1] This document provides a comprehensive overview of the scientific evidence supporting the role of this compound as an inhibitor of NO production, with a focus on its effects in the widely used RAW 264.7 macrophage cell line model.

Quantitative Data on Nitric Oxide Inhibition

The primary evidence for the inhibitory activity of this compound on NO production comes from studies on LPS-stimulated RAW 264.7 cells. The available data indicates a dose-dependent, albeit modest, inhibitory effect.[1]

Table 1: Summary of Inhibitory Activity of this compound on Nitric Oxide Production

CompoundCell LineStimulusObserved EffectQuantitative DataReference
This compoundRAW 264.7Lipopolysaccharide (LPS)Modest, dose-dependent inhibition of nitric oxide production.Specific IC50 values are not readily available in the public domain.Kim et al., 2003[1]

Note: While the referenced study confirms a dose-dependent inhibitory activity, specific quantitative data such as IC50 values for this compound are not detailed in the available abstract.

Experimental Protocols

The following section details a generalized methodology for assessing the inhibitory effect of compounds like this compound on LPS-induced nitric oxide production in RAW 264.7 macrophages. This protocol is a composite based on standard practices in the field.

Cell Culture and Maintenance
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Cells are subcultured every 2-3 days to maintain logarithmic growth.

Nitric Oxide Production Assay
  • Cell Seeding: RAW 264.7 cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere for 24 hours.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. Cells are pre-incubated with the compound for 1-2 hours.

  • Stimulation: Lipopolysaccharide (LPS) is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response and NO production. A set of wells without LPS stimulation serves as a negative control.

  • Incubation: The plates are incubated for a further 24 hours.

  • Nitrite Quantification (Griess Assay):

    • The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured as an indicator of NO production.

    • 50-100 µL of the cell culture supernatant is mixed with an equal volume of Griess reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • The mixture is incubated at room temperature for 10-15 minutes to allow for color development.

    • The absorbance is measured at 540 nm using a microplate reader.

    • A standard curve is generated using known concentrations of sodium nitrite to calculate the nitrite concentration in the samples.

Cell Viability Assay

To ensure that the observed inhibition of NO production is not due to cytotoxicity, a cell viability assay (e.g., MTT or PrestoBlue assay) should be performed in parallel.

  • Procedure: RAW 264.7 cells are treated with the same concentrations of this compound as in the NO production assay (without LPS stimulation).

  • Incubation: After the 24-hour incubation period, the viability reagent is added to each well according to the manufacturer's instructions.

  • Measurement: The absorbance or fluorescence is measured using a microplate reader.

  • Analysis: The results are expressed as a percentage of the viability of untreated control cells.

Signaling Pathways and Mechanism of Action

The precise molecular mechanism by which this compound inhibits NO production has not been fully elucidated. However, based on the known pathways of LPS-induced iNOS expression and the mechanisms of structurally related compounds, a putative signaling pathway can be proposed. The trans-isomer, N-trans-feruloyltyramine, has been shown to suppress iNOS expression by inhibiting the AP-1 and MAP kinase (specifically JNK) signaling pathways.[2][3] It is plausible that this compound may act through a similar mechanism.

LPS, upon binding to its receptor complex (TLR4/MD-2/CD14) on the macrophage surface, triggers a downstream signaling cascade involving the activation of mitogen-activated protein kinases (MAPKs) such as JNK, ERK, and p38, as well as the transcription factor NF-κB. These signaling pathways converge to induce the expression of the iNOS gene, leading to the production of high levels of NO.

LPS_Signaling_Pathway LPS Lipopolysaccharide (LPS) TLR4 TLR4/MD-2/CD14 Receptor Complex LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 MKKs MKKs (e.g., MKK4/7) TAK1->MKKs IKK IKK Complex TAK1->IKK JNK JNK MKKs->JNK AP1 AP-1 JNK->AP1 iNOS_gene iNOS Gene Expression AP1->iNOS_gene IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO synthesizes Inhibitor This compound (Putative Target) Inhibitor->JNK Inhibitor->AP1

Figure 1: Putative signaling pathway for LPS-induced nitric oxide production and the potential inhibitory target of this compound.

Experimental_Workflow start Start seed_cells Seed RAW 264.7 Cells in 96-well Plates start->seed_cells incubate_24h_1 Incubate for 24h seed_cells->incubate_24h_1 add_compound Add this compound (Various Concentrations) incubate_24h_1->add_compound pre_incubate Pre-incubate for 1-2h add_compound->pre_incubate add_lps Stimulate with LPS (1 µg/mL) pre_incubate->add_lps incubate_24h_2 Incubate for 24h add_lps->incubate_24h_2 collect_supernatant Collect Supernatant incubate_24h_2->collect_supernatant griess_assay Perform Griess Assay collect_supernatant->griess_assay measure_absorbance Measure Absorbance at 540 nm griess_assay->measure_absorbance analyze_data Analyze Data and Calculate NO Inhibition measure_absorbance->analyze_data end End analyze_data->end

Figure 2: Experimental workflow for assessing the inhibition of nitric oxide production.

Conclusion and Future Directions

This compound has demonstrated potential as an inhibitor of nitric oxide production in in vitro models of inflammation. The available evidence suggests a modest, dose-dependent effect in LPS-stimulated RAW 264.7 macrophages. However, to fully understand its therapeutic potential, further research is warranted.

Key areas for future investigation include:

  • Quantitative Analysis: Determination of the IC50 value of this compound for NO inhibition to allow for direct comparison with other anti-inflammatory compounds.

  • Mechanism of Action: Elucidation of the specific molecular targets and signaling pathways modulated by this compound. This would involve investigating its effects on the expression and activity of iNOS, as well as upstream signaling molecules like MAPKs and NF-κB.

  • In Vivo Studies: Evaluation of the anti-inflammatory efficacy of this compound in animal models of inflammation to assess its bioavailability, pharmacokinetics, and in vivo potency.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of N-cis-Feruloyl Tyramine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the total synthesis of N-cis-feruloyl tyramine, a naturally occurring phenolic amide with known biological activities, including cytotoxicity against cancer cell lines and inhibition of prostaglandin synthesis.[1] The procedures outlined below are intended for use by qualified professionals in a laboratory setting.

Synthetic Strategy Overview

The total synthesis of this compound is primarily achieved through a two-stage process. The first stage involves the synthesis of the key intermediate, cis-ferulic acid. The second stage is the amide coupling of cis-ferulic acid with tyramine to yield the final product. An efficient method to obtain the cis isomer involves the stereospecific deoxygenation of a trans-aromatic epoxide precursor.[2]

G cluster_0 Stage 1: Synthesis of cis-Ferulic Acid cluster_1 Stage 2: Amide Coupling vanillin Vanillin trans_ferulic_acid trans-Ferulic Acid vanillin->trans_ferulic_acid Condensation (Piperidine catalyst) malonic_acid Malonic Acid malonic_acid->trans_ferulic_acid epoxide trans-Aromatic Epoxide trans_ferulic_acid->epoxide Epoxidation cis_ferulic_acid cis-Ferulic Acid epoxide->cis_ferulic_acid Stereospecific Deoxygenation (Nickel Catalyst) final_product This compound cis_ferulic_acid->final_product tyramine Tyramine tyramine->final_product coupling_reagents Coupling Agents (e.g., DCC, HOBt) coupling_reagents->final_product Amidation

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
VanillinReagentSigma-AldrichStarting material for ferulic acid.
Malonic AcidReagentSigma-AldrichStarting material for ferulic acid.
PiperidineACS ReagentFisher ScientificCatalyst for condensation.
Tyramine≥99%Sigma-AldrichAmine source for coupling.
Dicyclohexylcarbodiimide (DCC)99%Acros OrganicsCoupling agent.
1-Hydroxybenzotriazole (HOBt)97%Alfa AesarRacemization suppressor.[3]
Nickel(II) TriflateSynthesisStrem ChemicalsCatalyst for deoxygenation.[2]
Triphenylphosphine99%Sigma-AldrichLigand for nickel catalyst.[2]
Dichloromethane (DCM)HPLC GradeFisher ScientificSolvent.
Ethyl Acetate (EtOAc)HPLC GradeVWRSolvent for extraction and chromatography.
n-HexaneHPLC GradeVWRSolvent for chromatography.
Silica Gel230-400 meshMerckFor column chromatography.
Stage 1: Synthesis of cis-Ferulic Acid

The synthesis of cis-ferulic acid is a critical step that dictates the stereochemistry of the final product. While traditional condensation of vanillin and malonic acid yields a mixture of trans and cis isomers, a stereospecific route is preferred for higher purity of the desired cis isomer.[4][5]

Protocol: Stereospecific Synthesis via Deoxygenation[2]

  • Epoxidation of trans-Ferulic Acid: trans-Ferulic acid is first converted to its corresponding trans-aromatic epoxide using a standard epoxidation agent like m-CPBA in a suitable solvent such as dichloromethane. The reaction is typically run at 0°C to room temperature and monitored by TLC.

  • Nickel-Catalyzed Deoxygenation:

    • In a nitrogen-flushed flask, dissolve the trans-aromatic epoxide intermediate in anhydrous THF.

    • Add Nickel(II) triflate (Ni(OTf)₂) (5 mol%) and triphenylphosphine (PPh₃) (10 mol%) to the solution.

    • Stir the reaction mixture at 60°C. Monitor the reaction progress by TLC until the starting material is consumed.

    • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford pure cis-ferulic acid.

Stage 2: Amide Coupling of cis-Ferulic Acid and Tyramine

The final step is the formation of the amide bond between the carboxylic acid group of cis-ferulic acid and the amino group of tyramine. This is achieved using standard peptide coupling reagents to ensure high yield and prevent side reactions.[3]

Protocol: DCC/HOBt Mediated Coupling

  • Dissolve cis-ferulic acid (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous DMF under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add dicyclohexylcarbodiimide (DCC) (1.1 eq) to the solution and stir for 30 minutes at 0°C. A white precipitate of dicyclohexylurea (DCU) will form.

  • Add a solution of tyramine (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC. Upon completion, filter off the DCU precipitate.

  • Dilute the filtrate with water and extract with ethyl acetate.

  • Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Purification and Characterization

The crude this compound is purified using column chromatography, followed by characterization to confirm its structure and purity.

Protocol: Purification and Analysis

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane.

  • Characterization:

    • Mass Spectrometry (MS): Confirm the molecular weight (Expected [M+H]⁺ for C₁₈H₁₉NO₄: 314.13).

    • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the cis configuration of the double bond (indicated by a smaller coupling constant, typically J ≈ 12-13 Hz for vinyl protons) and the overall structure.

    • HPLC: Assess the purity of the final compound using a reverse-phase C18 column.

Quantitative Data Summary

The following table summarizes expected outcomes and key analytical data for the synthesis.

ParameterStageExpected Value/Data
Yield Synthesis of cis-Ferulic AcidGood to excellent (up to 92% reported for similar deoxygenations)[2]
Yield Amide CouplingTypically >80%
Purity Final Product (Post-Chromatography)>98% (by HPLC)
Molecular Formula This compoundC₁₈H₁₉NO₄[6]
Molecular Weight This compound313.35 g/mol [6]
¹H NMR (vinyl protons) This compoundcis J-coupling constant of ~12-13 Hz

Experimental Workflow and Logic

The entire process from starting materials to the final, characterized product follows a logical sequence of synthesis, purification, and analysis.

G start Starting Materials (Vanillin, Tyramine, etc.) synthesis_cisFA Synthesis of cis-Ferulic Acid start->synthesis_cisFA purify_cisFA Purification of Intermediate synthesis_cisFA->purify_cisFA coupling Amide Coupling Reaction purify_cisFA->coupling purify_final Final Product Purification (Column Chromatography) coupling->purify_final characterization Structural Characterization (NMR, MS) purify_final->characterization purity_check Purity Analysis (HPLC) characterization->purity_check end_product Pure this compound purity_check->end_product

Caption: General experimental workflow for total synthesis.

Applications and Biological Context

This compound is a naturally occurring compound found in plants like Annona cherimola.[7] It has garnered interest in drug development for its biological activities. Understanding its mechanism of action is crucial for its application.

  • Anti-inflammatory Activity: The compound exhibits inhibitory activity on lipopolysaccharide (LPS)-activated nitric oxide (NO) production in RAW 264.7 cells, suggesting potential anti-inflammatory effects.[7]

  • Prostaglandin Synthesis Inhibition: It is also known to be an inhibitor of in vitro prostaglandin (PG) synthesis, a key pathway in inflammation and pain.[1]

  • Cytotoxicity: this compound has demonstrated cytotoxicity against the P-388 cancer cell line.[1]

G lps LPS raw_cells RAW 264.7 Cells lps->raw_cells activates no_production NO Production (Inflammation) raw_cells->no_production leads to product N-cis-Feruloyl Tyramine product->no_production inhibits pg_synthesis Prostaglandin Synthesis (Inflammation, Pain) product->pg_synthesis inhibits

Caption: Inhibitory action of this compound.

References

Application Note: Quantification of N-cis-Feruloyl Tyramine using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-cis-Feruloyl tyramine, a naturally occurring phenolic amide found in various plant species. The described method is applicable to researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development. The protocol outlines the chromatographic conditions, sample preparation, standard preparation, and method validation parameters, ensuring accurate and precise quantification of this compound in various matrices.

Introduction

This compound is a secondary metabolite belonging to the class of hydroxycinnamic acid amides. It is an isomer of the more commonly studied N-trans-Feruloyl tyramine and has been identified in a range of plants, including garlic and bell peppers. Due to the growing interest in the biological activities of phenolic compounds, a reliable analytical method for the quantification of this compound is essential for pharmacokinetic studies, quality control of herbal extracts, and investigation of its physiological roles. This application note provides a comprehensive HPLC-UV method for its determination.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The chromatographic separation is achieved on a C18 reversed-phase column.

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-20 min, 15-40% B; 20-25 min, 40-80% B; 25-30 min, 80-15% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 320 nm
Run Time 30 minutes

Note: The UV detection wavelength of 320 nm is selected based on the characteristic absorbance maxima of the feruloyl moiety, which provides good sensitivity and selectivity for N-feruloyltyramine isomers.[1]

Chemicals and Reagents
  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

Protocols

Standard Solution Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (initial conditions: 85% A, 15% B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation (from Plant Material)
  • Extraction: Weigh 1 g of homogenized and dried plant material. Add 10 mL of methanol and sonicate for 30 minutes.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Dilution: If necessary, dilute the filtered extract with the mobile phase to ensure the concentration of this compound falls within the linear range of the calibration curve.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, evaluating linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Linearity

The linearity of the method was determined by analyzing the working standard solutions in triplicate. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Linear Range 1 - 100 µg/mL
Correlation Coefficient (R²) > 0.999
Regression Equation y = mx + c
Precision

Precision was evaluated by analyzing six replicate injections of a standard solution at a concentration of 50 µg/mL.

ParameterResult
Intra-day Precision (%RSD) < 2.0%
Inter-day Precision (%RSD) < 3.0%
Accuracy (Recovery)

The accuracy of the method was assessed by a recovery study. A known amount of this compound was spiked into a pre-analyzed sample at three different concentration levels.

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
2019.698.0
5049.298.4
8078.898.5
Average Recovery 98.3%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.6 µg/mL

Experimental Workflows

experimental_workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_quantification Quantification start Start standard_prep Prepare Standard Solutions (1-100 µg/mL) start->standard_prep sample_prep Prepare Sample Extract (Plant Material) start->sample_prep hplc_analysis Inject into HPLC System standard_prep->hplc_analysis sample_prep->hplc_analysis data_acquisition Data Acquisition (Peak Area at 320 nm) hplc_analysis->data_acquisition calibration Generate Calibration Curve data_acquisition->calibration quantification Quantify this compound in Sample data_acquisition->quantification calibration->quantification end end quantification->end End

Caption: Workflow for the quantification of this compound.

Signaling Pathways and Logical Relationships

logical_relationship cluster_method_dev Method Development cluster_method_val Method Validation cluster_application Application col_sel Column Selection (C18 Reversed-Phase) mp_opt Mobile Phase Optimization (ACN/H2O with Formic Acid) col_sel->mp_opt det_wav Detection Wavelength (320 nm) mp_opt->det_wav linearity Linearity (R² > 0.999) det_wav->linearity precision Precision (%RSD < 3%) linearity->precision accuracy Accuracy (Recovery 95-105%) precision->accuracy lod_loq LOD & LOQ accuracy->lod_loq sample_analysis Sample Analysis (e.g., Plant Extracts) lod_loq->sample_analysis data_analysis Data Analysis & Reporting sample_analysis->data_analysis

Caption: Logical flow of HPLC method development and application.

Conclusion

The HPLC method described in this application note is a simple, precise, and accurate technique for the quantification of this compound. The method has been validated, demonstrating excellent linearity, precision, and accuracy, making it suitable for routine analysis in a quality control or research laboratory setting. This protocol provides a valuable tool for researchers investigating the phytochemical composition of plants and the pharmacological properties of this compound.

References

Application Note: Elucidation of N-cis-Feruloyl Tyramine Structure via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-cis-feruloyl tyramine is a naturally occurring phenolic amide found in various plant species, including the fruits of Lycium barbarum (goji berries).[1] This class of compounds has garnered significant interest due to its potential biological activities. The precise structural elucidation of such molecules is a critical step in drug discovery and development, enabling a deeper understanding of structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for the unambiguous determination of the chemical structure of novel compounds. This application note provides a detailed protocol and data interpretation guide for the structural elucidation of this compound using one- and two-dimensional NMR spectroscopy.

Molecular Structure and Atom Numbering

The chemical structure of this compound consists of a ferulic acid moiety linked to a tyramine moiety through an amide bond, with a cis-configuration of the double bond in the feruloyl group. The IUPAC name is (Z)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide.[2] For clarity in NMR data assignment, the atoms are numbered as depicted in the following diagram.

N_cis_Feruloyl_Tyramine_Structure cluster_feruloyl Feruloyl Moiety cluster_tyramine Tyramine Moiety C9 C-9 (O) C8 C-8 C9->C8 N N-H C9->N Amide Bond C7 C-7 C8->C7 C1 C-1 C7->C1 C2 C-2 C1->C2 C3 C-3 (OCH3) C2->C3 C6 C-6 C6->C1 C5 C-5 C5->C6 C4 C-4 (OH) C4->C5 C3->C4 O_Me OCH3 C3->O_Me C7_prime C-7' N->C7_prime C8_prime C-8' C7_prime->C8_prime C1_prime C-1' C8_prime->C1_prime C2_prime C-2' C1_prime->C2_prime C3_prime C-3' C2_prime->C3_prime C6_prime C-6' C6_prime->C1_prime C4_prime C-4' (OH) C3_prime->C4_prime C5_prime C-5' C5_prime->C6_prime C4_prime->C5_prime

Caption: Chemical structure of this compound with atom numbering.

Data Presentation

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, acquired in deuterated methanol (CD₃OD). This data is essential for the verification of the compound's structure.

Table 1: ¹H NMR Data of this compound (CD₃OD)

Atom No.Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-27.24d2.0
H-56.93d8.0
H-66.85dd8.0, 2.0
H-76.53d12.5
H-85.79d12.5
OCH₃3.71s-
H-2', H-6'7.05d8.5
H-3', H-5'6.70d8.5
H-7'2.75t7.5
H-8'3.40t7.5

Table 2: ¹³C NMR Data of this compound (CD₃OD)

Atom No.Chemical Shift (δ, ppm)
C-1128.5
C-2114.7
C-3148.0
C-4149.0
C-5116.4
C-6123.0
C-7142.0
C-8118.0
C-9170.1
OCH₃56.5
C-1'131.5
C-2', C-6'130.5
C-3', C-5'116.3
C-4'156.0
C-7'35.8
C-8'42.5

Experimental Protocols

The following protocols provide a general methodology for the isolation and NMR-based structural elucidation of this compound from a plant matrix, such as goji berries.

Isolation Protocol
  • Extraction: Milled and dried plant material is extracted with methanol (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc), to fractionate the components based on their polarity.

  • Chromatographic Separation: The fraction containing the target compound (typically the EtOAc fraction) is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

  • Purification: Fractions containing this compound are further purified using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a suitable mobile phase, such as a water/acetonitrile gradient.

NMR Spectroscopy Protocol
  • Sample Preparation: A purified sample of this compound (approximately 5-10 mg) is dissolved in 0.6 mL of deuterated methanol (CD₃OD) in a 5 mm NMR tube.

  • Data Acquisition: ¹H, ¹³C, and 2D NMR spectra (COSY, HSQC, HMBC) are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • ¹H NMR: A standard proton experiment is run to determine the chemical shifts, multiplicities, and coupling constants of the protons.

  • ¹³C NMR: A proton-decoupled carbon experiment is performed to identify the chemical shifts of all carbon atoms.

  • COSY (Correlation Spectroscopy): This experiment is used to identify proton-proton spin-spin couplings, revealing adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity of the molecular fragments.

Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the acquired NMR data.

Elucidation_Workflow cluster_data_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation 1H_NMR 1H NMR (Chemical Shifts, Multiplicities, J-couplings) Identify_Spin_Systems Identify Spin Systems (COSY) 1H_NMR->Identify_Spin_Systems Assign_Protons_to_Carbons Assign Protons to Directly Bonded Carbons (HSQC) 1H_NMR->Assign_Protons_to_Carbons 13C_NMR 13C NMR (Chemical Shifts) 13C_NMR->Assign_Protons_to_Carbons 2D_NMR 2D NMR (COSY, HSQC, HMBC) 2D_NMR->Identify_Spin_Systems 2D_NMR->Assign_Protons_to_Carbons Establish_Connectivity Establish Long-Range Connectivity (HMBC) 2D_NMR->Establish_Connectivity Assemble_Fragments Assemble Molecular Fragments Identify_Spin_Systems->Assemble_Fragments Assign_Protons_to_Carbons->Establish_Connectivity Establish_Connectivity->Assemble_Fragments Confirm_Structure Confirm Final Structure Assemble_Fragments->Confirm_Structure

Caption: Workflow for NMR-based structure elucidation.

Key 2D NMR Correlations

The following diagram highlights the key COSY and HMBC correlations that are instrumental in confirming the structure of this compound.

NMR_Correlations cluster_structure This compound H7 H-7 H8 H-8 C1 C-1 H8->C1 HMBC H7_prime H-7' H8_prime H-8' H7_prime->H8_prime COSY C1_prime_C C-1' H7_prime->C1_prime_C HMBC C9 C-9 H8_prime->C9 HMBC H8_prime->C1_prime_C HMBC H2_6 H-2, H-6 C7 C7 H2_6->C7 HMBC C8_prime_C C-8'

Caption: Key COSY and HMBC correlations for this compound.

Conclusion

The comprehensive application of 1D and 2D NMR spectroscopy provides a robust and definitive method for the structural elucidation of this compound. The data and protocols presented in this application note serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development, facilitating the accurate identification and characterization of this and similar bioactive compounds. The detailed NMR analysis, including the assignment of all proton and carbon signals and the confirmation of connectivity through 2D correlations, is indispensable for advancing the study of this compound and its potential therapeutic applications.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of N-cis-Feruloyl tyramine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-cis-Feruloyl tyramine is a naturally occurring phenolic amide found in various plants, including species of Capsicum (peppers) and Annona (cherimoya).[1][2] As a secondary metabolite, it is involved in plant defense mechanisms.[3] In recent years, this compound and its trans-isomer have garnered significant interest in the scientific community due to their diverse biological activities. These compounds have been reported to possess antioxidant, anti-inflammatory, and cytotoxic properties against certain cancer cell lines.[4] The anti-inflammatory effects are partly attributed to the inhibition of nitric oxide (NO) and prostaglandin E2 (PGE2) production.[5] Given its therapeutic potential, robust and reliable analytical methods for the quantification of this compound in biological matrices are crucial for pharmacokinetic, pharmacodynamic, and toxicological studies in drug development.

This document provides detailed application notes and protocols for the quantitative analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[6][7]

Quantitative Analysis by LC-MS/MS

The quantitative analysis of this compound in biological samples such as plasma, urine, or cell lysates can be achieved with high sensitivity and specificity using LC-MS/MS. The method typically involves sample preparation to extract the analyte and remove interferences, followed by chromatographic separation and mass spectrometric detection.

Sample Preparation

The choice of sample preparation technique depends on the biological matrix and the required limit of quantification. Common methods include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[8] For plasma or serum samples, a combination of protein precipitation followed by SPE can provide a clean extract, minimizing matrix effects.[9][10]

Protocol for Solid-Phase Extraction (SPE) of this compound from Human Plasma:

  • Sample Pre-treatment: To 100 µL of human plasma, add 200 µL of methanol containing a suitable internal standard (e.g., deuterated this compound or a structurally similar compound) to precipitate proteins.

  • Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Loading: Condition an Oasis HLB SPE cartridge (30 mg, 1 cc) with 1 mL of methanol followed by 1 mL of water. Load the supernatant from the previous step onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

  • Elution: Elute the analyte with 1 mL of methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography

A reversed-phase C18 column is commonly used for the separation of this compound.[11][12] A gradient elution with mobile phases consisting of water and an organic solvent (acetonitrile or methanol) containing a small amount of acid (e.g., formic acid) or a buffer (e.g., ammonium formate) is typically employed to achieve good peak shape and separation from endogenous interferences.[6]

ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution Start with 5% B, increase to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
Mass Spectrometry

Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification.[13][14] Electrospray ionization (ESI) in positive ion mode is generally suitable for the analysis of this compound. The precursor ion will be the protonated molecule [M+H]⁺, and product ions are generated by collision-induced dissociation (CID).

ParameterRecommended Settings
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion ([M+H]⁺) m/z 314.1
Product Ions (for MRM) To be determined by direct infusion of a standard solution. Likely fragments would correspond to the feruloyl and tyramine moieties.
Collision Energy (CE) Optimized for each transition.
Dwell Time 100 ms

Note: The exact MRM transitions and collision energies should be optimized for the specific instrument used. It is recommended to perform a product ion scan of the this compound standard to identify the most abundant and stable fragment ions for quantification and qualification.

Method Validation and Quantitative Data

A bioanalytical method should be fully validated according to regulatory guidelines to ensure its reliability.[15][16] Key validation parameters include linearity, sensitivity (Lower Limit of Quantification, LLOQ), accuracy, precision, recovery, and stability.[10] The following table presents typical acceptance criteria and expected performance for a validated LC-MS/MS method for a small molecule like this compound in a biological matrix.[8]

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
LLOQ Signal-to-noise ratio ≥ 10
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)
Recovery Consistent, precise, and reproducible
Stability Analyte stable under tested conditions (freeze-thaw, short-term, long-term)

Experimental Workflows and Signaling Pathways

Experimental Workflow for Quantitative Analysis

The overall workflow for the quantitative analysis of this compound in a biological sample is depicted in the following diagram.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike PPT Protein Precipitation Spike->PPT Centrifuge Centrifugation PPT->Centrifuge SPE Solid-Phase Extraction Centrifuge->SPE Dry Evaporation SPE->Dry Reconstitute Reconstitution Dry->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection (MRM) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Experimental workflow for LC-MS/MS analysis.

Signaling Pathways Inhibited by N-Feruloyltyramine

N-trans-feruloyltyramine, an isomer of N-cis-feruloyltyramine, has been shown to exert its anti-inflammatory effects by modulating key signaling pathways.[9] It inhibits the production of pro-inflammatory mediators like NO and PGE2 in macrophages stimulated with lipopolysaccharide (LPS). This is achieved through the suppression of the AP-1 and JNK signaling pathways, leading to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[9]

G LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK AP1 AP-1 (c-Jun/c-Fos) JNK->AP1 iNOS iNOS Expression AP1->iNOS COX2 COX-2 Expression AP1->COX2 NO Nitric Oxide (NO) iNOS->NO PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Feruloyltyramine N-Feruloyltyramine Feruloyltyramine->JNK Inhibition Feruloyltyramine->AP1 Inhibition

Caption: Inhibition of JNK/AP-1 signaling pathway.

Furthermore, N-feruloyltyramine has been identified as a suppressor of P-selectin expression on platelets. P-selectin is a cell adhesion molecule that plays a role in the initial stages of inflammation and thrombosis.[5] The inhibition of P-selectin expression is likely mediated through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins that can modulate platelet activation.

G Platelet_Activation Platelet Activation Stimuli COX COX-1 / COX-2 Platelet_Activation->COX Prostaglandins Prostaglandins COX->Prostaglandins PSelectin P-Selectin Expression Prostaglandins->PSelectin Leukocyte_Adhesion Leukocyte Adhesion PSelectin->Leukocyte_Adhesion Feruloyltyramine N-Feruloyltyramine Feruloyltyramine->COX Inhibition

Caption: Inhibition of P-selectin expression.

References

Application Notes and Protocols for the Isolation of N-cis-Feruloyl Tyramine from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-cis-feruloyl tyramine is a naturally occurring phenolic amide found in various plant species. It is a geometric isomer of the more common N-trans-feruloyl tyramine. These compounds belong to the class of hydroxycinnamic acid amides and have garnered interest for their potential biological activities, including antioxidant and anti-inflammatory properties. This document provides a detailed protocol for the isolation and purification of this compound from plant materials, methods for its characterization, and an overview of its potential signaling pathways.

Data Presentation

While quantitative data for this compound is limited in the literature, the following table summarizes the reported concentration of the combined N-feruloyltyramine (cis and trans isomers) in a representative plant source. Further research is required to determine the specific yield and purity of the N-cis isomer from various plant materials.

Plant SourceCompoundConcentration (mg/kg of fresh weight)Reference
Garlic (Allium sativum)N-feruloyltyramine (isomers not specified)5 - 35[1]

Experimental Protocols

This section outlines a general yet detailed methodology for the isolation of this compound from plant material. The protocol is a composite based on established methods for the extraction of hydroxycinnamic acid amides from plants like garlic (Allium sativum) and various Solanum species.[2][3]

Materials and Reagents

  • Fresh or dried plant material (e.g., garlic cloves, sweet potato leaves, bell pepper roots)

  • Methanol (MeOH), HPLC grade

  • Ethyl acetate (EtOAc), HPLC grade

  • n-Butanol (n-BuOH), HPLC grade

  • Chloroform (CHCl₃), HPLC grade

  • Hexane, HPLC grade

  • Water (deionized or distilled)

  • Silica gel for column chromatography (60 Å, 70-230 mesh)

  • Neutral alumina for column chromatography

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Reference standard of this compound (if available)

  • Rotary evaporator

  • Freeze-dryer (lyophilizer)

  • High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) detector and a fraction collector

  • Preparative C18 HPLC column (e.g., 250 x 10 mm, 5 µm)

  • Analytical C18 HPLC column (e.g., 150 x 4.6 mm, 3.5 µm)

  • Mass Spectrometer (MS) with an electrospray ionization (ESI) source

  • Nuclear Magnetic Resonance (NMR) spectrometer

Protocol Steps

1. Extraction

  • Homogenize 100 g of fresh plant material or grind 20 g of dried plant material into a fine powder.

  • Macerate the homogenized/powdered material in 500 mL of methanol at room temperature for 24 hours with constant stirring.

  • Filter the mixture through Whatman No. 1 filter paper.

  • Repeat the extraction of the residue two more times with 500 mL of fresh methanol.

  • Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.

2. Solvent Partitioning

  • Suspend the crude extract in 200 mL of water.

  • Perform sequential liquid-liquid partitioning with solvents of increasing polarity.

  • First, partition the aqueous suspension with 3 x 200 mL of hexane to remove nonpolar compounds. Discard the hexane fractions.

  • Next, partition the remaining aqueous layer with 3 x 200 mL of ethyl acetate.[2] Combine the ethyl acetate fractions and concentrate to dryness. This fraction is expected to be enriched with N-feruloyltyramine.

  • Subsequently, partition the aqueous layer with 3 x 200 mL of n-butanol. Combine and concentrate the n-butanol fractions.

  • The remaining aqueous fraction can also be retained for analysis.

3. Column Chromatography

  • Dissolve the dried ethyl acetate fraction in a minimal amount of methanol.

  • Adsorb the dissolved extract onto a small amount of silica gel and dry it.

  • Prepare a silica gel column (e.g., 40 cm length x 4 cm diameter) packed in chloroform.

  • Load the dried extract onto the top of the column.

  • Elute the column with a gradient of increasing polarity, starting with 100% chloroform and gradually increasing the proportion of methanol (e.g., 100:0, 99:1, 98:2, 95:5, 90:10 v/v CHCl₃:MeOH).

  • Collect fractions of 20 mL and monitor the composition of each fraction by thin-layer chromatography (TLC) or analytical HPLC.

  • Combine fractions containing the compound of interest based on the chromatographic profile.

4. Preparative HPLC for Isomer Separation

  • Dissolve the enriched fraction from column chromatography in the HPLC mobile phase.

  • Perform preparative HPLC on a C18 column to separate the N-cis and N-trans isomers of feruloyltyramine.

  • HPLC Conditions (Suggested):

    • Column: Preparative C18 column (e.g., 250 x 10 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (ACN) and water, both containing 0.1% formic acid (FA). For example, a linear gradient from 20% to 50% ACN over 40 minutes.

    • Flow Rate: 4.0 mL/min.

    • Detection: Monitor at 280 nm and 320 nm.

    • Injection Volume: 500 µL (concentration ~10 mg/mL).

  • Collect fractions corresponding to the peaks suspected to be N-cis and N-trans-feruloyl tyramine based on their retention times. The cis isomer is generally expected to elute earlier than the trans isomer in reversed-phase chromatography.

5. Purity Analysis and Characterization

  • Analyze the collected fractions using analytical HPLC-PDA and LC-MS to confirm purity and identity.

  • Analytical HPLC Conditions (Suggested):

    • Column: Analytical C18 column (e.g., 150 x 4.6 mm, 3.5 µm).

    • Mobile Phase: A gradient of ACN and water with 0.1% FA (e.g., 10-90% ACN in 20 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: PDA detector scanning from 200-400 nm.

  • Mass Spectrometry: Confirm the molecular weight of the isolated compound using ESI-MS. N-feruloyl tyramine has a molecular weight of 313.35 g/mol .

  • NMR Spectroscopy: For structural elucidation and confirmation of the cis configuration, perform ¹H NMR and ¹³C NMR spectroscopy. The coupling constant (J-value) of the vinyl protons of the feruloyl moiety can distinguish between the cis (~12 Hz) and trans (~15-16 Hz) isomers.

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow plant_material Plant Material (e.g., Garlic, Bell Pepper) extraction Methanol Extraction plant_material->extraction partitioning Solvent Partitioning (Hexane, EtOAc, n-BuOH) extraction->partitioning column_chromatography Silica Gel Column Chromatography partitioning->column_chromatography prep_hplc Preparative HPLC (C18 Column, ACN/H2O Gradient) column_chromatography->prep_hplc isomer_separation Separation of cis and trans Isomers prep_hplc->isomer_separation analysis Purity & Structural Analysis (Analytical HPLC, LC-MS, NMR) isomer_separation->analysis cis_product Isolated this compound analysis->cis_product

Caption: Experimental workflow for the isolation of this compound.

Signaling Pathway Diagram

signaling_pathway ligand N-trans-Feruloyl Tyramine jnk_inhibition JNK Pathway Inhibition ligand->jnk_inhibition ap1_inhibition AP-1 Inhibition jnk_inhibition->ap1_inhibition leads to gene_expression Downregulation of COX-2 & iNOS Gene Expression ap1_inhibition->gene_expression results in inflammatory_response Reduced Inflammatory Response (Decreased NO and PGE2) gene_expression->inflammatory_response causing

Caption: Proposed anti-inflammatory signaling pathway of N-feruloyl tyramine.[4][5]

References

Application Notes and Protocols for N-cis-Feruloyl Tyramine in Anti-Inflammatory Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-cis-feruloyl tyramine is a naturally occurring phenolic amide that has garnered interest for its potential anti-inflammatory properties. This document provides detailed application notes and experimental protocols for evaluating the anti-inflammatory effects of this compound in vitro, primarily using the lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model. These assays are crucial for screening and characterizing novel anti-inflammatory compounds.

The anti-inflammatory activity of this compound is attributed to its ability to modulate key inflammatory pathways. While its trans-isomer, N-trans-feruloyltyramine, has been more extensively studied, this compound has also been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO).[1] The proposed mechanism of action, extrapolated from studies on its trans-isomer, involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. This is likely achieved through the inhibition of critical signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[2][3]

These application notes provide a framework for investigating the anti-inflammatory potential of this compound, from initial screening for NO inhibition to more in-depth mechanistic studies.

Data Presentation

The following table summarizes the available quantitative data on the inhibitory activity of this compound.

AssayCell LineIC50 ValueReference
Inhibition of LPS-induced Nitric Oxide (NO) ProductionMouse BV2 Microglial Cells22 µM[4][5]
CytotoxicityHuman A549 Cells> 30 µM[4][5][6]

Experimental Protocols

Cell Culture and Maintenance

The murine macrophage cell line RAW 264.7 is a widely used model for in vitro inflammation studies.

  • Cell Line: RAW 264.7 (murine macrophage)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, they are scraped and re-plated at a lower density.

Assessment of Cytotoxicity (MTT Assay)

Before evaluating the anti-inflammatory activity of this compound, it is essential to determine its cytotoxic concentration range.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound and incubate for another 24 hours.

    • Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

    • Remove the supernatant and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).

    • Measure the absorbance at 540 nm using a microplate reader.

    • Cell viability is expressed as a percentage relative to the vehicle-treated control group.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the production of NO by measuring its stable metabolite, nitrite, in the cell culture supernatant.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.[7]

    • Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.

    • Induce inflammation by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL and incubate for 24 hours.[7]

    • Collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.[7]

    • Incubate at room temperature for 10 minutes.[7]

    • Measure the absorbance at 540 nm.

    • The nitrite concentration is determined using a sodium nitrite standard curve.

Prostaglandin E2 (PGE2) Measurement (ELISA)

This protocol measures the level of PGE2, a key inflammatory mediator produced by COX-2, in the cell culture supernatant.

  • Procedure:

    • Seed and treat RAW 264.7 cells with this compound and LPS as described in the NO production assay.

    • Collect the cell culture supernatant.

    • Perform the PGE2 measurement using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

    • Briefly, the supernatant is added to a plate pre-coated with a PGE2 capture antibody.

    • A biotinylated detection antibody is then added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.

    • A substrate solution is added to produce a colorimetric signal, which is then measured using a microplate reader.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to investigate the effect of this compound on the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.

  • Procedure:

    • Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10^6 cells/well and incubate for 24 hours.[8]

    • Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for the desired time (e.g., 30 minutes for phosphorylation studies, 24 hours for total protein expression).

    • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of p65 (a subunit of NF-κB), IκBα, JNK, ERK, and p38 MAPK, as well as iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software.

Visualizations

experimental_workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment cluster_assays Anti-inflammatory Assays cluster_analysis Data Analysis start RAW 264.7 Cell Culture seed Seed cells in plates start->seed pretreat Pre-treat with This compound seed->pretreat stimulate Stimulate with LPS pretreat->stimulate no_assay Nitric Oxide (NO) Assay (Griess) stimulate->no_assay pge2_assay PGE2 Assay (ELISA) stimulate->pge2_assay western_blot Western Blot (NF-κB & MAPK) stimulate->western_blot analyze Quantify and Analyze Results no_assay->analyze pge2_assay->analyze western_blot->analyze

Caption: Experimental workflow for evaluating the anti-inflammatory effects of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 Binds mapk MAPK Pathway (JNK, ERK, p38) tlr4->mapk Activates ikb IκBα tlr4->ikb Phosphorylates & Degrades ap1 AP-1 mapk->ap1 Activates nfkb NF-κB (p65/p50) ikb->nfkb Releases nfkb_nuc NF-κB nfkb->nfkb_nuc Translocates ikb_nfkb IκBα-NF-κB Complex feruloyl_tyramine This compound feruloyl_tyramine->mapk Inhibits feruloyl_tyramine->ikb Inhibits Degradation inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2) ap1->inflammatory_genes Induces Transcription nfkb_nuc->inflammatory_genes Induces Transcription

Caption: Proposed signaling pathway for the anti-inflammatory action of this compound.

References

Application Notes and Protocols for Measuring the Antioxidant Capacity of N-cis-Feruloyl Tyramine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of established methodologies to assess the antioxidant capacity of N-cis-Feruloyl tyramine. The protocols are intended to offer standardized procedures for consistent and reproducible results.

Introduction

This compound is a phenolic amide found in various plant species. Phenolic compounds are known for their antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions. The evaluation of the antioxidant capacity of this compound is crucial for understanding its potential therapeutic applications in conditions associated with oxidative stress.

Data Presentation

While specific quantitative data for the antioxidant capacity of this compound is limited in the current literature, data for its isomer, N-trans-feruloyltyramine, provides a valuable point of reference. It is important to note that the geometric isomerism (cis vs. trans) can influence the biological activity, and therefore, these values should be considered as estimates.

AssayCompoundResult TypeValueReference CompoundReference Value
DPPH Radical Scavenging Activity N-trans-feruloyltyramineIC5033.2 ± 0.14 µMTroloxNot Reported
DPPH Radical Scavenging Activity Hydromethanolic fraction containing N-trans-feruloyltyramineIC5077.5 ppmCatechin8.25 ppm
Cellular Antioxidant Activity N-trans-feruloyltyramineInhibition of Proliferation (HepG2 cells)IC50: 194 µM--

Note: The data presented above is for N-trans-feruloyltyramine and should be used as a reference point for this compound with caution. Further studies are required to determine the specific antioxidant capacity of the cis isomer.

In Vitro Antioxidant Capacity Assays

A panel of in vitro assays is recommended to obtain a comprehensive antioxidant profile of this compound, as different assays reflect different antioxidant mechanisms.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a series of dilutions of the this compound stock solution to obtain a range of concentrations.

    • A standard antioxidant, such as Trolox or Ascorbic Acid, should be prepared in the same manner.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of this compound, standard, or blank (solvent) to the wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

      where A_control is the absorbance of the DPPH solution with the blank, and A_sample is the absorbance of the DPPH solution with the sample or standard.

    • Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

Workflow for DPPH Assay:

DPPH_Assay cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_sol Prepare 0.1 mM DPPH Solution Mix Mix DPPH Solution with Sample/Standard/Blank DPPH_sol->Mix Sample_prep Prepare this compound and Standard Dilutions Sample_prep->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure_Abs Measure Absorbance at 517 nm Incubate->Measure_Abs Calculate_IC50 Calculate % Inhibition and IC50 Value Measure_Abs->Calculate_IC50

Caption: Workflow of the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the long-lived ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance at 734 nm.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM solution of ABTS and a 2.45 mM solution of potassium persulfate in water.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a stock solution and serial dilutions of this compound and a standard (e.g., Trolox).

  • Assay Procedure:

    • In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to each well.

    • Add 10 µL of the different concentrations of this compound, standard, or blank to the wells.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • The results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the sample.

Workflow for ABTS Assay:

ABTS_Assay cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis ABTS_gen Generate ABTS•+ Radical Cation Mix Mix ABTS•+ Solution with Sample/Standard/Blank ABTS_gen->Mix Sample_prep Prepare this compound and Standard Dilutions Sample_prep->Mix Incubate Incubate (6 min, RT) Mix->Incubate Measure_Abs Measure Absorbance at 734 nm Incubate->Measure_Abs Calculate_TEAC Calculate % Inhibition and TEAC Value Measure_Abs->Calculate_TEAC

Caption: Workflow of the ABTS radical cation scavenging assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a blue-colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.[1]

Experimental Protocol:

  • Reagent Preparation:

    • FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.

    • Warm the FRAP reagent to 37°C before use.

    • Prepare a stock solution and serial dilutions of this compound and a standard (e.g., FeSO₄ or Trolox).

  • Assay Procedure:

    • In a 96-well microplate, add 180 µL of the FRAP reagent to each well.

    • Add 20 µL of the different concentrations of this compound, standard, or blank to the wells.

    • Incubate the plate at 37°C for 4 minutes.

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Create a standard curve using the absorbance values of the ferrous sulfate or Trolox standards.

    • The antioxidant capacity of this compound is expressed as Fe²⁺ equivalents or Trolox equivalents.

Workflow for FRAP Assay:

FRAP_Assay cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis FRAP_reagent Prepare FRAP Reagent Mix Mix FRAP Reagent with Sample/Standard/Blank FRAP_reagent->Mix Sample_prep Prepare this compound and Standard Dilutions Sample_prep->Mix Incubate Incubate (4 min, 37°C) Mix->Incubate Measure_Abs Measure Absorbance at 593 nm Incubate->Measure_Abs Calculate_Equivalents Calculate Ferrous Iron or Trolox Equivalents Measure_Abs->Calculate_Equivalents

Caption: Workflow of the FRAP assay.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by the area under the fluorescence decay curve.[2]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 75 mM phosphate buffer (pH 7.4).

    • Prepare a fluorescein stock solution (e.g., 4 µM) in the phosphate buffer.

    • Prepare an AAPH solution (e.g., 153 mM) in the phosphate buffer.

    • Prepare a stock solution and serial dilutions of this compound and a standard (Trolox).

  • Assay Procedure:

    • In a black 96-well microplate, add 150 µL of the fluorescein solution to each well.

    • Add 25 µL of the different concentrations of this compound, standard, or blank to the wells.

    • Incubate the plate at 37°C for 10 minutes in the plate reader.

    • Initiate the reaction by adding 25 µL of the AAPH solution to each well.

    • Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the blank, standard, and samples.

    • Calculate the net AUC by subtracting the AUC of the blank from the AUC of the standard or sample.

    • Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.

    • The ORAC value of this compound is expressed as Trolox equivalents.

Workflow for ORAC Assay:

ORAC_Assay cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Analysis Reagent_prep Prepare Fluorescein, AAPH, and Buffers Mix_Incubate Mix Fluorescein and Sample/ Standard/Blank, Incubate Reagent_prep->Mix_Incubate Sample_prep Prepare this compound and Standard Dilutions Sample_prep->Mix_Incubate Add_AAPH Add AAPH to Initiate Reaction Mix_Incubate->Add_AAPH Measure_Fluor Monitor Fluorescence Decay Add_AAPH->Measure_Fluor Calculate_AUC Calculate Area Under the Curve (AUC) Measure_Fluor->Calculate_AUC Determine_TE Determine Trolox Equivalents Calculate_AUC->Determine_TE

Caption: Workflow of the ORAC assay.

Cellular Antioxidant Activity

Cell-based assays provide a more biologically relevant measure of antioxidant activity by assessing the ability of a compound to protect cells from oxidative stress.

Nrf2-ARE Signaling Pathway Activation

The Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway is a major cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the transcription of a battery of antioxidant and detoxification genes.

Experimental Protocol (Conceptual):

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HepG2, HaCaT) in appropriate media.

    • Seed cells in multi-well plates and allow them to adhere.

    • Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours). An untreated control and a positive control (e.g., sulforaphane) should be included.

  • Assessment of Nrf2 Activation:

    • Western Blotting: Lyse the cells and separate nuclear and cytoplasmic fractions. Perform Western blotting to measure the levels of Nrf2 in the nuclear fraction. An increase in nuclear Nrf2 indicates activation.

    • Reporter Gene Assay: Transfect cells with a reporter plasmid containing the ARE sequence upstream of a reporter gene (e.g., luciferase). After treatment with this compound, measure the reporter gene activity. An increase in activity indicates Nrf2-ARE pathway activation.

    • Quantitative PCR (qPCR): Extract RNA from the cells and perform qPCR to measure the expression of Nrf2 target genes (e.g., NQO1, HO-1, GCLC). An upregulation of these genes indicates Nrf2 activation.

Nrf2-ARE Signaling Pathway:

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free releases Degradation Proteasomal Degradation Nrf2_Keap1->Degradation ROS Oxidative Stress (e.g., ROS) ROS->Nrf2_Keap1 induces dissociation Feruloyl_Tyramine N-cis-Feruloyl tyramine Feruloyl_Tyramine->Nrf2_Keap1 may induce dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds with Maf to Maf Maf Antioxidant_Genes Antioxidant & Detoxification Gene Expression (e.g., NQO1, HO-1) ARE->Antioxidant_Genes activates transcription of

Caption: The Nrf2-ARE signaling pathway for antioxidant response.

References

Application Notes and Protocols for N-cis-Feruloyl tyramine in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-cis-Feruloyl tyramine is a naturally occurring phenolic compound that has garnered interest for its potential biological activities. It is the cis-isomer of N-feruloyl tyramine and has been noted for its modest inhibitory effect on lipopolysaccharide (LPS)-activated nitric oxide (NO) production in RAW 264.7 macrophage cells, suggesting potential anti-inflammatory properties[1][2][3]. Additionally, it has been identified as an inhibitor of in vitro prostaglandin synthesis[4]. These characteristics make this compound a compound of interest for further investigation in drug discovery and development.

This document provides detailed protocols for the dissolution of this compound and its application in a common in vitro assay to assess its anti-inflammatory potential.

Data Presentation: Solubility of this compound and Related Compounds

Proper dissolution is critical for accurate and reproducible in vitro experiments. This compound is known to be somewhat insoluble in water[5]. The following table summarizes the available solubility data for this compound and its trans-isomer for comparison.

CompoundSolventSolubilityConcentration (Molar)Notes
This compound DMSO6.25 mg/mL19.95 mMSonication is recommended to aid dissolution[5].
N-trans-Feruloyl tyramineEthanol~25 mg/mL~79.8 mMData for the trans-isomer[2].
N-trans-Feruloyl tyramineDMSO~30 mg/mL~95.7 mMData for the trans-isomer[2].
N-trans-Feruloyl tyramineDimethyl formamide (DMF)~30 mg/mL~95.7 mMData for the trans-isomer[2].
N-trans-Feruloyl tyramine1:3 DMSO:PBS (pH 7.2)~0.33 mg/mL~1.05 mMData for the trans-isomer[2].

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can then be diluted in cell culture media for in vitro experiments.

Materials:

  • This compound (solid powder)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (water bath or probe)

  • Calibrated analytical balance

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile environment (e.g., a laminar flow hood).

  • Initial Dissolution: Transfer the weighed powder to a sterile microcentrifuge tube or vial. Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM). A stock concentration of 10 mM would be 3.13 mg in 1 mL of DMSO.

  • Vortexing: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • Sonication: If the compound is not fully dissolved after vortexing, place the tube in a sonicator water bath. Sonicate for 10-15 minutes, or until the solution is clear[5]. Avoid excessive heating of the sample.

  • Sterilization (Optional but Recommended): If the stock solution is not prepared under strict aseptic conditions, it can be sterilized by filtering through a 0.22 µm sterile syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: In Vitro Nitric Oxide (NO) Production Inhibition Assay using RAW 264.7 Macrophages

This protocol details a cell-based assay to evaluate the inhibitory effect of this compound on LPS-induced nitric oxide production in the murine macrophage cell line RAW 264.7. NO production is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Materials:

  • RAW 264.7 cells

  • Complete culture medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Lipopolysaccharide (LPS) from E. coli

  • This compound stock solution (prepared as in Protocol 1)

  • Phosphate Buffered Saline (PBS), sterile

  • Griess Reagent System (e.g., 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 540 nm

Procedure:

  • Cell Seeding:

    • Culture RAW 264.7 cells in complete culture medium at 37°C in a humidified atmosphere with 5% CO2.

    • Harvest the cells and adjust the cell density to 2 x 10^5 cells/mL in fresh complete medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell adherence.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept constant across all treatments and should not exceed 0.5% to avoid solvent toxicity.

    • After the 24-hour incubation, carefully remove the medium from the wells.

    • Add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO).

    • Incubate the plate for 1 hour at 37°C.

  • LPS Stimulation:

    • Prepare a solution of LPS in complete culture medium at a concentration of 2 µg/mL.

    • Add 10 µL of the LPS solution to each well (except for the negative control wells) to achieve a final concentration of 1 µg/mL.

    • To the negative control wells, add 10 µL of complete culture medium without LPS.

    • Incubate the plate for an additional 24 hours at 37°C.

  • Nitrite Measurement (Griess Assay):

    • After the 24-hour stimulation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

    • Prepare a standard curve of sodium nitrite (e.g., from 100 µM to 1.56 µM) in complete culture medium.

    • Add 50 µL of the first component of the Griess reagent (e.g., 1% sulfanilamide) to each well containing the supernatant and standards.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of the second component of the Griess reagent (e.g., 0.1% NED) to each well.

    • Incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the nitrite concentration in each sample by interpolating from the sodium nitrite standard curve.

    • The percentage of inhibition of NO production can be calculated using the following formula: % Inhibition = [1 - (Nitrite concentration in treated wells / Nitrite concentration in LPS-stimulated control wells)] x 100

Mandatory Visualization

Putative Signaling Pathway for the Inhibition of NO Production by N-Feruloyl Tyramines

The following diagram illustrates the proposed signaling pathway through which N-feruloyl tyramines may inhibit LPS-induced nitric oxide production. This pathway has been primarily described for the trans-isomer and is presented here as a putative mechanism for this compound due to structural similarity[6].

G LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK AP1 AP-1 JNK->AP1 iNOS_Gene iNOS Gene Transcription AP1->iNOS_Gene iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein NO Nitric Oxide (NO) iNOS_Protein->NO Feruloyl_Tyramine This compound Feruloyl_Tyramine->JNK Inhibition Feruloyl_Tyramine->AP1 Inhibition G start Start weigh Weigh this compound start->weigh dissolve Dissolve in DMSO (Vortex & Sonicate) weigh->dissolve stock Prepare Stock Solution dissolve->stock treat Treat Cells with Compound (1h incubation) stock->treat seed_cells Seed RAW 264.7 Cells (24h incubation) seed_cells->treat stimulate Stimulate with LPS (24h incubation) treat->stimulate collect Collect Supernatant stimulate->collect griess Perform Griess Assay collect->griess measure Measure Absorbance (540 nm) griess->measure analyze Analyze Data measure->analyze end End analyze->end

References

Application Notes and Protocols for the Stereospecific Synthesis of (Z)-Alkenes for N-cis-Feruloyl tyramine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the stereospecific synthesis of (Z)-alkenes, focusing on the preparation of N-cis-Feruloyl tyramine. This compound is of interest for its potential biological activities, including the inhibition of prostaglandin synthesis and P-selectin expression.[1][2] The following sections detail the synthetic strategy, experimental procedures, data presentation, and relevant biological pathways.

Synthetic Strategy Overview

The synthesis of this compound is a multi-step process that begins with the stereoselective formation of a (Z)-alkene, specifically cis-ferulic acid, followed by an amide coupling reaction with tyramine. The key challenge lies in controlling the geometry of the double bond to favor the cis isomer. Two primary methods for achieving high (Z)-selectivity in alkene synthesis are the Wittig reaction with non-stabilized ylides and the Still-Gennari modification of the Horner-Wadsworth-Emmons (HWE) reaction.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow Vanillin Vanillin cis_Ferulic_Acid cis-Ferulic Acid Vanillin->cis_Ferulic_Acid Z-selective olefination N_cis_Feruloyl_Tyramine This compound cis_Ferulic_Acid->N_cis_Feruloyl_Tyramine Amide Coupling Tyramine Tyramine Tyramine->N_cis_Feruloyl_Tyramine

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

This protocol describes the synthesis of cis-ferulic acid from a suitable benzaldehyde precursor (e.g., protected vanillin). The Still-Gennari modification of the HWE reaction is employed to ensure high (Z)-selectivity.[3]

Materials:

  • Protected Vanillin (e.g., 4-acetoxy-3-methoxybenzaldehyde)

  • Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • 18-Crown-6

  • Dry Tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the phosphonate reagent (1.5 equiv.) and 18-crown-6 (1.5 equiv.) in dry THF at -78 °C under an inert atmosphere, add KHMDS (1.5 equiv.) dropwise.

  • Stir the resulting mixture at -78 °C for 30 minutes.

  • Add a solution of protected vanillin (1.0 equiv.) in dry THF dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 4 hours.

  • Quench the reaction by adding saturated aqueous ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the protected methyl cis-ferulate.

  • Hydrolyze the ester and remove the protecting group using standard procedures (e.g., LiOH for the ester and mild acid/base for the phenol protection) to yield cis-ferulic acid.

This protocol details the coupling of cis-ferulic acid with tyramine to form the final product. A carbodiimide-mediated coupling is a common and effective method.[4]

Materials:

  • cis-Ferulic acid

  • Tyramine hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dry Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of cis-ferulic acid (1.0 equiv.), EDC (1.2 equiv.), and HOBt (1.2 equiv.) in dry DCM, add DIPEA (2.5 equiv.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add tyramine hydrochloride (1.1 equiv.) to the reaction mixture.

  • Stir at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Data Presentation

The stereoselectivity of the olefination reaction is critical. The following table summarizes typical yields and Z:E ratios for the Still-Gennari HWE reaction with various aldehydes, demonstrating its effectiveness in producing (Z)-alkenes.

AldehydePhosphonate ReagentBase/AdditiveSolventTemp (°C)Yield (%)Z:E Ratio
BenzaldehydeBis(2,2,2-trifluoroethyl) phosphonoacetateKHMDS/18-Crown-6THF-7895>95:5
p-TolualdehydeBis(2,2,2-trifluoroethyl) phosphonoacetateKHMDS/18-Crown-6THF-787894:6
4-NitrobenzaldehydeBis(2,2,2-trifluoroethyl) phosphonoacetateKHMDS/18-Crown-6THF-7891>98:2
CyclohexanecarboxaldehydeBis(2,2,2-trifluoroethyl) phosphonoacetateKHMDS/18-Crown-6THF-7888>95:5

Characterization of this compound

The final product should be characterized to confirm its structure and purity.

  • ¹H NMR Spectroscopy: The coupling constant (J-value) between the vinylic protons is characteristic of the alkene geometry. For the cis isomer, the J-value is typically in the range of 11-13 Hz, while the trans isomer exhibits a larger coupling constant of 14-16 Hz.

  • ¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms, particularly the olefinic and carbonyl carbons, provide further structural confirmation.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Biological Activity and Signaling Pathways

This compound has been reported to exhibit several biological activities. Its trans-isomer, N-trans-feruloyltyramine, has been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages.[5] This anti-inflammatory effect is mediated through the suppression of the AP-1 and MAPK signaling pathways.[5] N-feruloyltyramine has also been identified as a suppressor of P-selectin expression on platelets, an important factor in platelet activation and aggregation.[1]

A simplified representation of the proposed signaling pathway is shown below:

Signaling_Pathway cluster_0 Inflammatory Stimulus (LPS) cluster_1 Cellular Response cluster_2 Intervention LPS LPS MAPK MAPK Pathway LPS->MAPK AP1 AP-1 Activation MAPK->AP1 iNOS_COX2 iNOS & COX-2 Expression AP1->iNOS_COX2 NO_PGE2 NO & PGE2 Production iNOS_COX2->NO_PGE2 Inflammation Inflammation NO_PGE2->Inflammation Feruloyl_Tyramine This compound Feruloyl_Tyramine->MAPK Inhibition Feruloyl_Tyramine->AP1 Inhibition

Caption: Proposed anti-inflammatory signaling pathway of N-Feruloyl tyramine.

Conclusion

The stereospecific synthesis of this compound can be effectively achieved through a combination of a (Z)-selective olefination reaction, such as the Still-Gennari modified HWE reaction, and a standard amide coupling procedure. Careful control of reaction conditions during the olefination step is paramount to ensure high isomeric purity. The biological activities of this compound, particularly its anti-inflammatory properties, make it a person of interest for further investigation in drug discovery and development. The protocols and data presented herein provide a comprehensive guide for researchers in this field.

References

Troubleshooting & Optimization

Technical Support Center: N-cis-Feruloyl Tyramine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of N-cis-Feruloyl tyramine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving reaction yields and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for obtaining this compound?

A1: There are two main strategies for synthesizing this compound:

  • Stereoselective Synthesis from a trans-Precursor: This modern approach involves synthesizing the more stable trans-isomer of a feruloyl tyramine precursor and then stereospecifically converting it to the cis-isomer. A highly effective method is the Nickel-catalyzed deoxygenation of a trans-epoxy cinnamamide intermediate.[1][2][3] This route offers excellent control over the final geometry, leading to high cis-isomer purity.

  • Direct Amide Coupling: This traditional method involves the direct coupling of cis-ferulic acid with tyramine using a suitable coupling reagent. While more direct, this method's success is highly dependent on preventing the isomerization of the cis-ferulic acid starting material to the more stable trans-form during the reaction.

Q2: Why is my yield of this compound consistently low?

A2: Low yields in this compound synthesis are typically attributed to one or more of the following factors:

  • Isomerization: The cis-isomer is thermodynamically less stable than the trans-isomer. Reaction conditions such as elevated temperatures, prolonged reaction times, or the presence of certain reagents can cause the desired cis-product to isomerize to the undesired trans-product.

  • Inefficient Coupling: In the direct coupling method, the choice of coupling reagent and reaction conditions is critical. Incomplete activation of the carboxylic acid or side reactions can significantly lower the yield.

  • Suboptimal Stereoconversion: In stereoselective methods, the efficiency of the catalyst and the precise control of reaction parameters are crucial for high conversion to the cis-isomer.

  • Purification Losses: Separating the cis and trans isomers can be challenging. Significant amounts of the desired product may be lost during chromatographic purification if the separation is not optimized.

Q3: How can I confirm the stereochemistry of my final product?

A3: The stereochemistry of this compound can be confirmed using ¹H-NMR spectroscopy. The coupling constant (J-value) of the vinylic protons on the double bond is characteristic of the isomer. For the cis-isomer, the J-value is typically smaller (around 12-13 Hz) compared to the trans-isomer (around 15-16 Hz).

Q4: Is it possible to convert the undesired N-trans-Feruloyl tyramine back to the cis-isomer?

A4: Yes, E-to-Z isomerization is possible, often through photochemical methods.[4][5][6] This involves irradiating a solution of the trans-isomer in the presence of a photosensitizer. However, this usually results in a photostationary state, a mixture of both isomers, which will still require purification. For preparative scale, a stereoselective synthesis from the start is generally more efficient.

Troubleshooting Guides

Guide 1: Nickel-Catalyzed Stereoselective Synthesis

This guide addresses issues related to the synthesis of this compound via the deoxygenation of a trans-epoxy cinnamamide precursor.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion of the Epoxide 1. Inactive Nickel Catalyst. 2. Impure reagents or solvents. 3. Insufficient temperature.1. Use fresh Ni(OTf)₂ and ensure it is anhydrous. 2. Use freshly distilled, anhydrous toluene. Ensure the triphenylphosphine (PPh₃) is of high purity. 3. Confirm the reaction temperature is maintained at 80 °C. For stubborn substrates, a modest increase to 100-110 °C may be beneficial.[1]
Low Z:E Ratio (Poor Stereoselectivity) 1. Suboptimal catalyst-to-reductant ratio. 2. Presence of moisture or oxygen. 3. Incorrect temperature.1. Ensure a precise ratio of Ni(OTf)₂ (5 mol%) to PPh₃ (2 equivalents) is used.[7] 2. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous solvents. 3. Maintain the reaction temperature at 80 °C, as higher temperatures may slightly decrease stereoselectivity.
Formation of Multiple Unidentified Byproducts 1. Degradation of starting material or product. 2. Catalyst-mediated side reactions.1. Monitor the reaction by TLC to avoid prolonged reaction times. 2. Ensure the reaction is performed under an inert atmosphere. Purify the starting epoxide to remove any impurities that may interfere with the reaction.
Guide 2: Direct Amide Coupling of cis-Ferulic Acid and Tyramine

This guide addresses issues related to the direct coupling method.

Problem Potential Cause(s) Recommended Solution(s)
Product is Primarily the trans-isomer 1. Isomerization of cis-ferulic acid starting material. 2. Isomerization during the coupling reaction.1. Check the purity of your cis-ferulic acid by ¹H-NMR before starting. Store it in the dark and at low temperatures. 2. Avoid high temperatures and prolonged reaction times. Use coupling conditions known to be mild and fast. Consider using coupling reagents like COMU or HATU which can be effective at room temperature or below.
Incomplete Reaction / Low Yield 1. Inefficient coupling reagent. 2. Steric hindrance. 3. Poor solubility of reactants.1. Choose a more powerful coupling reagent. If using EDC, consider adding an activator like HOBt or DMAP. 2. While not a major issue for these substrates, ensure adequate reaction time (monitor by TLC). 3. Select a solvent system in which both cis-ferulic acid and tyramine are fully soluble (e.g., DMF, THF).
Difficult Purification 1. Co-elution of cis and trans isomers. 2. Presence of unreacted starting materials or coupling agent byproducts.1. Use a high-performance silica gel for column chromatography. Test different solvent systems (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane gradients) to optimize separation. 2. Perform an aqueous workup to remove water-soluble byproducts (e.g., urea from DCC/EDC) before chromatography.

Experimental Protocols

Protocol 1: Nickel-Catalyzed Synthesis of this compound

This protocol is based on the stereospecific deoxygenation method, which provides high yields and excellent cis-selectivity.[1][2][3][7]

Step A: Synthesis of N-(trans-3-(4-hydroxy-3-methoxyphenyl)oxiran-2-yl)carbonyl)tyramine (trans-epoxy intermediate)

  • Dissolve N-trans-Feruloyl tyramine (1 equivalent) in a suitable solvent mixture like Dichloromethane/Methanol.

  • Add a base such as potassium carbonate (K₂CO₃) and cool the mixture in an ice bath.

  • Add a solution of m-chloroperoxybenzoic acid (m-CPBA) dropwise.

  • Stir the reaction at room temperature and monitor its completion by TLC.

  • Upon completion, perform an aqueous workup and purify the crude product by column chromatography to yield the trans-epoxy intermediate.

Step B: Nickel-Catalyzed Deoxygenation to this compound

  • To an oven-dried flask under an argon atmosphere, add the trans-epoxy intermediate (1 equivalent, e.g., 1 mmol).

  • Add anhydrous toluene (4 mL).

  • Add Nickel(II) trifluoromethanesulfonate (Ni(OTf)₂, 5 mol%, 0.05 equivalents) and triphenylphosphine (PPh₃, 2 equivalents).

  • Heat the reaction mixture to 80 °C and stir.

  • Monitor the reaction progress using TLC. The reaction is typically complete within 12-24 hours.

  • After completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography (e.g., using a gradient of Ethyl Acetate in Hexane) to obtain pure this compound.

Quantitative Data for Ni-Catalyzed Method

ProductYieldZ:E RatioReference
(Z)-CinnamamidesUp to 92%>99:1[1][3]
Protocol 2: Direct Amide Coupling (General Procedure)
  • Dissolve cis-ferulic acid (1 equivalent) in anhydrous DMF or THF in a flask under an inert atmosphere.

  • Add the coupling reagent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2 equivalents).

  • Stir the mixture at room temperature for 15-20 minutes to activate the acid.

  • Add a solution of tyramine (1 equivalent) in the same anhydrous solvent.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Perform an aqueous workup by diluting with ethyl acetate and washing with water and brine.

  • Dry the organic layer, concentrate, and purify by silica gel column chromatography.

Visualizations

experimental_workflow cluster_precursor Precursor Synthesis cluster_main_reaction Stereoselective Synthesis cluster_purification Purification & Analysis start N-trans-Feruloyl tyramine epoxidation Epoxidation (m-CPBA) start->epoxidation epoxy_intermediate trans-Epoxy Intermediate epoxidation->epoxy_intermediate deoxygenation Ni-Catalyzed Deoxygenation (Ni(OTf)₂, PPh₃, 80°C) epoxy_intermediate->deoxygenation crude_product Crude Product deoxygenation->crude_product purification Column Chromatography crude_product->purification final_product This compound purification->final_product troubleshooting_logic start Low Yield of cis-Product? check_isomer_ratio Check Z:E ratio by ¹H-NMR start->check_isomer_ratio check_conversion Check starting material conversion by TLC/LC-MS start->check_conversion low_ratio Ratio is low (<90% Z) check_isomer_ratio->low_ratio low_conversion Conversion is low check_conversion->low_conversion solution_ratio Troubleshoot Stereoselectivity: - Check catalyst/reagent purity - Ensure inert/anhydrous conditions - Verify temperature low_ratio->solution_ratio solution_conversion Troubleshoot Reaction Efficiency: - Check catalyst activity - Increase reaction time - Verify reagent stoichiometry low_conversion->solution_conversion

References

Overcoming N-cis-Feruloyl tyramine instability in solution.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-cis-Feruloyl Tyramine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the instability of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to assist in your research.

Troubleshooting Guide

Researchers may encounter issues with the stability of this compound solutions, leading to inconsistent experimental results. The primary cause of instability is isomerization from the cis to the more stable trans form, which can be influenced by various environmental factors. Other degradation pathways may also occur under harsh conditions.

Issue: Loss of compound activity or inconsistent results over time.

This is often due to the degradation of this compound in solution. The following table summarizes the key factors affecting stability and provides recommendations to mitigate degradation.

Parameter Problem Recommendation Expected Outcome
pH Phenolic compounds are generally less stable in neutral to alkaline conditions (pH > 7), which can catalyze oxidation and other degradation reactions.[1][2]Maintain a slightly acidic pH (pH 3-6) for aqueous solutions. Prepare buffers in this range if compatible with your experimental system.[2]Increased stability and reduced rate of degradation.
Solvent Protic solvents and exposure to daylight can promote isomerization from cis to trans form. For similar compounds like trans-ferulic acid, significant isomerization (up to 43%) has been observed in methanol over 30 days in daylight.Use aprotic solvents like DMSO or DMF for stock solutions.[3][4] Prepare aqueous solutions fresh from a DMSO stock and use them immediately. It is not recommended to store aqueous solutions for more than one day.[4]Minimized isomerization and degradation.
Light Exposure to UV radiation and daylight can induce photo-isomerization to the trans isomer.[5]Protect solutions from light by using amber vials or wrapping containers in aluminum foil.[6]Reduced rate of photo-isomerization.
Temperature Higher temperatures accelerate the rate of chemical reactions, including isomerization and degradation.[6]Store stock solutions at -20°C or -80°C for long-term stability.[1][3][4] For short-term storage (days to weeks), 0-4°C in the dark is recommended.[7]Enhanced long-term and short-term stability.
Oxygen The presence of dissolved oxygen can lead to oxidative degradation of the phenolic moieties.Purge solvents with an inert gas (e.g., nitrogen or argon) before preparing solutions.Reduced oxidative degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability in solution?

The main cause of instability is the isomerization of the cis double bond to the more thermodynamically stable trans configuration. This process can be accelerated by factors such as light, heat, and certain solvents.[5][8]

Q2: How can I prepare a stable aqueous solution of this compound?

Due to its low aqueous solubility, it is best to first dissolve this compound in an organic solvent like DMSO to create a concentrated stock solution.[3][4] This stock solution can then be diluted with your aqueous buffer of choice immediately before use. It is not advisable to store the aqueous solution for more than a day.[4]

Q3: What are the recommended storage conditions for this compound?

For solid this compound, storage at -20°C is recommended for long-term stability (up to 3 years).[1] Stock solutions in anhydrous aprotic solvents like DMSO or DMF should also be stored at -20°C or -80°C.[1][4]

Q4: Can I use UV-Vis spectrophotometry to monitor the stability of my this compound solution?

Yes, UV-Vis spectrophotometry can be used to monitor changes in the solution over time. The isomerization from cis to trans will likely result in a shift in the absorption maxima. For N-trans-Feruloyltyramine, the λmax is at 221, 294, and 320 nm.[3][4] A change in the absorbance at these wavelengths can indicate degradation or isomerization. For quantitative analysis, HPLC is the recommended method.

Q5: What are the expected degradation products of this compound?

The most likely degradation product is its geometric isomer, N-trans-feruloyl tyramine, formed through cis-trans isomerization.[5] Under more extreme conditions (e.g., high pH, strong UV exposure), hydrolysis of the amide bond or oxidation of the phenolic hydroxyl groups could occur.

Experimental Protocols

Protocol 1: Stability Assessment of this compound using HPLC

This protocol outlines a method to quantify the stability of this compound under various conditions.

1. Materials:

  • This compound
  • HPLC-grade solvents (e.g., acetonitrile, methanol, water with 0.1% formic acid)
  • C18 HPLC column
  • HPLC system with UV detector
  • pH meter
  • Amber vials

2. Preparation of Solutions:

  • Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in DMSO.
  • Prepare working solutions by diluting the stock solution in various buffers (e.g., pH 4, 7, 9) and solvents (e.g., methanol, ethanol).
  • Divide each working solution into aliquots for different conditions (e.g., storage at 4°C in the dark, room temperature in light).

3. HPLC Analysis:

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
  • Column: C18, 5 µm, 4.6 x 250 mm.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at 320 nm.
  • Injection Volume: 10 µL.
  • Analyze a sample immediately after preparation (t=0) to get a baseline.
  • Analyze samples from each condition at specified time points (e.g., 1, 2, 4, 8, 24 hours).

4. Data Analysis:

  • Quantify the peak area of this compound at each time point.
  • Calculate the percentage of this compound remaining relative to the t=0 sample.
  • Monitor for the appearance of new peaks, such as the N-trans-feruloyl tyramine isomer.

Signaling Pathways and Experimental Workflows

Inhibition of Prostaglandin and Nitric Oxide Synthesis

This compound has been shown to inhibit prostaglandin (PG) synthesis and lipopolysaccharide (LPS)-induced nitric oxide (NO) production.[1] Its trans-isomer is known to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by inhibiting the JNK and AP-1 signaling pathways.[3][4]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds JNK JNK TLR4->JNK activates AP1 AP-1 JNK->AP1 activates AP1_nuc AP-1 AP1->AP1_nuc translocates iNOS_mRNA iNOS mRNA iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein translation COX2_mRNA COX-2 mRNA COX2_protein COX-2 Protein COX2_mRNA->COX2_protein translation NO Nitric Oxide (NO) iNOS_protein->NO catalyzes PGE2 Prostaglandin E2 (PGE2) COX2_protein->PGE2 catalyzes Arginine Arginine Arginine->NO Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->PGE2 NFT This compound NFT->JNK inhibits iNOS_gene iNOS Gene AP1_nuc->iNOS_gene activates transcription COX2_gene COX-2 Gene AP1_nuc->COX2_gene activates transcription iNOS_gene->iNOS_mRNA transcription COX2_gene->COX2_mRNA transcription

Caption: LPS-induced NO and PGE2 synthesis pathway and the inhibitory action of this compound.

Experimental Workflow for Stability Assessment

The following diagram illustrates a logical workflow for assessing the stability of this compound.

G cluster_sampling Time-Course Sampling start Start: Prepare this compound Stock Solution (in DMSO) prepare_working Prepare Working Solutions in Different Solvents/Buffers start->prepare_working set_conditions Aliquot and Expose to Varied Conditions (Temp, Light, pH) prepare_working->set_conditions t0 t=0 set_conditions->t0 t1 t=1h set_conditions->t1 t_final t=final set_conditions->t_final analysis HPLC or UV-Vis Analysis t0->analysis Immediate Analysis t1->analysis t_final->analysis data Data Processing: - Quantify Peak Area - Calculate % Remaining - Identify Degradation Products analysis->data conclusion Conclusion: Determine Optimal Storage and Handling Conditions data->conclusion

References

Technical Support Center: Optimizing N-cis-Feruloyl Tyramine Extraction from Ipomoea Species

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extraction of N-cis-Feruloyl tyramine from Ipomoea species. The information is presented in a question-and-answer format to directly address potential issues and provide clear guidance.

Troubleshooting Guide

This section addresses common problems that may be encountered during the extraction and purification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Inefficient initial extraction from plant material.- Degradation of the target compound during processing.- Suboptimal solvent selection.- Incomplete separation during partitioning or chromatography.- Optimize extraction parameters (e.g., solvent polarity, temperature, time). Consider Ultrasound-Assisted Extraction (UAE) to enhance efficiency.- Avoid high temperatures and prolonged exposure to light. Use of antioxidants during extraction may be beneficial.- Test a range of solvents with varying polarities (e.g., methanol, ethanol, ethyl acetate). A combination of solvents may be more effective.- Refine the chromatographic method (e.g., adjust the mobile phase gradient, try a different stationary phase).
Co-extraction of Impurities - Solvent system is not selective for this compound.- Plant matrix is rich in compounds with similar polarity.- Employ a multi-step extraction and purification strategy. Start with a non-polar solvent to remove lipids before extracting with a more polar solvent.- Utilize sequential liquid-liquid partitioning with immiscible solvents (e.g., hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity.- Optimize the chromatographic separation. Consider using preparative HPLC for final purification.
Isomerization of N-cis to N-trans-Feruloyl tyramine - Exposure to UV light or heat.- Conduct all extraction and purification steps under low-light conditions or using amber-colored glassware.- Maintain low temperatures throughout the process. Avoid unnecessary heating steps.
Difficulty in Isolating the cis-Isomer - The trans-isomer is often more stable and may be present in higher concentrations in the plant.- Utilize a high-resolution chromatographic technique, such as HPLC with a suitable column (e.g., C18), to separate the cis and trans isomers effectively.
Sample Degradation During Storage - Instability of the purified compound.- Store the purified this compound in a cool, dark, and dry place. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) at -20°C or below.

Frequently Asked Questions (FAQs)

Q1: Which Ipomoea species are known to contain this compound?

A1: this compound, along with its trans-isomer, has been isolated from the roots of Ipomoea aquatica. While other Ipomoea species are known to contain various phenolic compounds and alkaloids, the presence of this compound in other species requires further investigation.

Q2: What is a general protocol for the extraction of this compound from Ipomoea species?

A2: A general protocol involves solvent extraction followed by purification. Here is a baseline methodology that can be optimized:

  • Preparation of Plant Material: The plant material (e.g., roots of Ipomoea aquatica) should be thoroughly washed, dried, and ground into a fine powder to increase the surface area for extraction.

  • Initial Extraction: Macerate the powdered plant material in a solvent such as methanol or ethanol at room temperature for an extended period (e.g., 24-48 hours) with occasional agitation. The process can be repeated to ensure exhaustive extraction.

  • Concentration: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Liquid-Liquid Partitioning: Resuspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as hexane, ethyl acetate, and n-butanol. N-feruloyl tyramine is expected to be enriched in the ethyl acetate and n-butanol fractions.

  • Chromatographic Purification: The enriched fraction can be subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol or hexane-ethyl acetate).

  • Final Purification: Further purification to isolate this compound can be achieved using High-Performance Liquid Chromatography (HPLC), typically with a reversed-phase C18 column.

Q3: How can Ultrasound-Assisted Extraction (UAE) be optimized for this compound?

A3: UAE can significantly improve extraction efficiency and reduce extraction time. Key parameters to optimize include:

  • Solvent: Ethanol-water mixtures (e.g., 70-80% ethanol) are often effective for extracting phenolic compounds.

  • Temperature: Moderate temperatures (e.g., 40-60°C) can enhance extraction without degrading the target compound.

  • Time: UAE typically requires shorter extraction times compared to maceration (e.g., 30-60 minutes).

  • Ultrasonic Power/Frequency: These parameters should be adjusted to maximize yield without causing compound degradation.

Q4: What analytical techniques are suitable for the identification and quantification of this compound?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or a Mass Spectrometer (MS) is the preferred method. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) is essential.

Data Presentation

The following tables provide a summary of extraction parameters for phenolic compounds from various plant sources, which can serve as a starting point for optimizing the extraction of this compound from Ipomoea species.

Table 1: Comparison of Conventional Solvent Extraction Methods for Phenolic Compounds

Plant Material Solvent System Extraction Time Temperature Yield/Observation Reference
Ipomoea aquatica (whole plant)Hydroalcoholic (50:50 water:ethanol)7 days (Cold Maceration)Room Temperature28.91% w/w (crude extract)[1]
Garlic (Allium sativum)Methanol, followed by partitioning with Ethyl Acetate and n-ButanolNot specifiedNot specifiedIsolation of N-feruloyltyramine[2]
Purple-Fleshed Sweet Potato (Ipomoea batatas)Not specified24 hours (Conventional)5 ± 1 °CLower yield compared to UAE[3]
Sideritis species70% EthanolNot specifiedNot specifiedMost effective for flavonoids and phenolic acids[4]

Table 2: Parameters for Ultrasound-Assisted Extraction (UAE) of Phenolic Compounds

Plant Material Solvent Extraction Time (min) Temperature (°C) Ultrasonic Power/Amplitude Key Finding Reference
Purple-Fleshed Sweet Potato (Ipomoea batatas)Not specified7570Not specified81% increase in anthocyanin and 93% increase in total phenolic content compared to conventional method.[3][5]
Myrtus communis L. Pericarp70% Ethanol7.5Not specified30% AmplitudeOptimal conditions for maximizing total phenolic yield.[6]
Purple Sweet Potato Peel (Ipomoea batatas)60% Ethanol6Not specifiedNot specifiedOptimal conditions for anthocyanin and antioxidant recovery.[7]

Experimental Protocols

Protocol 1: General Solvent Extraction and Partitioning

  • Sample Preparation: Air-dry the roots of Ipomoea aquatica at room temperature and grind them into a fine powder.

  • Maceration: Soak 100 g of the powdered material in 1 L of 80% methanol for 48 hours at room temperature, with intermittent shaking.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Repeat the extraction process on the residue twice. Combine the filtrates and concentrate under reduced pressure at 40°C using a rotary evaporator to obtain the crude methanol extract.

  • Solvent Partitioning:

    • Suspend the crude extract in 500 mL of distilled water.

    • Partition the aqueous suspension sequentially with 500 mL of n-hexane (3 times), followed by 500 mL of ethyl acetate (3 times), and finally with 500 mL of n-butanol (3 times).

    • Collect each solvent fraction separately.

    • Evaporate the solvents from each fraction to yield the n-hexane, ethyl acetate, and n-butanol fractions. This compound is expected to be in the ethyl acetate and/or n-butanol fractions.

Protocol 2: Ultrasound-Assisted Extraction (UAE) - Optimization Starting Point

  • Sample Preparation: Use 10 g of powdered, dried Ipomoea root material.

  • Extraction:

    • Place the sample in a 250 mL flask with 100 mL of 70% ethanol.

    • Place the flask in an ultrasonic bath.

    • Set the temperature to 50°C.

    • Apply ultrasound at a frequency of 40 kHz for 30 minutes.

  • Post-Extraction:

    • Filter the extract and concentrate as described in Protocol 1.

    • Proceed with liquid-liquid partitioning and chromatographic purification.

Visualizations

Experimental_Workflow Plant_Material Ipomoea Species (e.g., roots) Grinding Drying and Grinding Plant_Material->Grinding Extraction Extraction Grinding->Extraction Maceration Maceration (e.g., 80% Methanol) Extraction->Maceration UAE Ultrasound-Assisted Extraction (e.g., 70% Ethanol, 50°C, 30 min) Extraction->UAE Filtration Filtration & Concentration Maceration->Filtration UAE->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Partitioning Liquid-Liquid Partitioning Crude_Extract->Partitioning Hexane n-Hexane Fraction (Removes non-polar impurities) Partitioning->Hexane EtOAc Ethyl Acetate Fraction (Enriched with this compound) Partitioning->EtOAc BuOH n-Butanol Fraction Partitioning->BuOH Aqueous Aqueous Residue Partitioning->Aqueous Column_Chromatography Silica Gel Column Chromatography EtOAc->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection HPLC Preparative HPLC (C18 Column) Fraction_Collection->HPLC Isolation Isolated this compound HPLC->Isolation Analysis Analysis (HPLC-DAD, MS, NMR) Isolation->Analysis

Caption: Experimental workflow for the extraction and purification of this compound.

Biosynthesis_Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_tyramine Tyramine Biosynthesis Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Ferulic_Acid Ferulic Acid p_Coumaric_Acid->Ferulic_Acid ...multiple steps including hydroxylation and methylation (e.g., via COMT) Feruloyl_CoA Feruloyl-CoA Ferulic_Acid->Feruloyl_CoA 4CL N_Feruloyl_Tyramine N-Feruloyltyramine Feruloyl_CoA->N_Feruloyl_Tyramine Tyrosine L-Tyrosine Tyramine Tyramine Tyrosine->Tyramine TDC Tyramine->N_Feruloyl_Tyramine PAL Phenylalanine Ammonia-Lyase (PAL) C4H Cinnamate-4-Hydroxylase (C4H) COMT Caffeic Acid O-Methyltransferase (COMT) _4CL 4-Coumarate-CoA Ligase (4CL) TDC Tyrosine Decarboxylase (TDC) THT Tyramine N-feruloyltransferase (THT) THT->N_Feruloyl_Tyramine

Caption: Biosynthetic pathway of N-Feruloyltyramine.

References

How to prevent isomerization of N-cis-Feruloyl tyramine to its trans form.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the isomerization of N-cis-Feruloyl tyramine to its trans form. Find troubleshooting tips and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound isomerization?

The primary cause of isomerization from the cis to the trans form is exposure to ultraviolet (UV) light.[1][2] This process, known as photoisomerization, is a common phenomenon for cinnamic acid derivatives. Even ambient laboratory light can contribute to this conversion over time.

Q2: What are the recommended long-term storage conditions for this compound?

For long-term stability, this compound should be stored as a solid at -20°C in a dark, tightly sealed container. Under these conditions, the compound is reported to be stable for at least four years.

Q3: How should I store solutions of this compound?

Solutions of this compound should be stored at -20°C or -80°C in a non-reactive solvent and protected from light. Use amber-colored vials or wrap standard vials in aluminum foil to prevent light exposure. For short-term storage (days to weeks), 0-4°C in the dark is acceptable.

Q4: Can the solvent I use affect the stability of this compound?

Yes, the choice of solvent can influence the rate of isomerization. While specific studies on this compound are limited, for related phenolic compounds, polar aprotic solvents are generally preferred for storage. It is crucial to use high-purity, degassed solvents to minimize oxidative degradation, which can be exacerbated by light exposure.

Q5: What is the influence of pH on the stability of this compound?

Studies on ferulic acid, a related compound, have shown that it is more stable in acidic to neutral pH conditions.[3] Alkaline conditions can lead to degradation of phenolic compounds.[3] It is therefore recommended to maintain a pH below 7 for solutions of this compound whenever the experimental protocol allows.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpectedly low activity or inconsistent results in biological assays. Isomerization to the less active trans form.1. Verify the isomeric purity of your this compound stock using HPLC. 2. Implement stringent light protection measures during all experimental steps. 3. Prepare fresh solutions from solid stock for each experiment.
Appearance of a new peak in HPLC analysis corresponding to the trans isomer. Exposure to light during sample preparation, handling, or storage.1. Work under low-light conditions or use a red or yellow darkroom light. 2. Use amber-colored autosampler vials or wrap vials in aluminum foil. 3. Minimize the time the sample is exposed to ambient light.
Degradation of the compound in solution over a short period. 1. Inappropriate solvent or pH. 2. Presence of oxidizing agents.1. Ensure the solvent is of high purity and degassed. 2. Buffer the solution to a slightly acidic or neutral pH if compatible with your experiment. 3. Consider the addition of a suitable antioxidant, such as BHT or tocopherol, if it does not interfere with your experiment.

Experimental Protocols

Protocol for Handling this compound to Minimize Isomerization
  • Preparation of Stock Solution:

    • Weigh the solid this compound in a room with minimal lighting.

    • Dissolve the solid in a suitable high-purity, degassed solvent (e.g., DMSO, ethanol) in an amber-colored volumetric flask.

    • Sonicate briefly in a bath sonicator if necessary to ensure complete dissolution.

    • Aliquot the stock solution into amber-colored, tightly sealed vials.

  • Storage of Stock Solution:

    • For long-term storage, place the aliquots at -20°C or -80°C.

    • For short-term storage, store at 0-4°C.

  • Use in Experiments:

    • Thaw aliquots to room temperature in the dark just before use.

    • Perform all dilutions and experimental manipulations under subdued light or using red/yellow safety lights.

    • Use amber-colored microplates or tubes. If transparent vessels are necessary, keep them covered with an opaque material as much as possible.

    • If using an instrument with a light source (e.g., plate reader, microscope), minimize the exposure time of the sample to the light.

Protocol for HPLC Analysis of Isomeric Purity
  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: A reverse-phase C18 column is typically suitable.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point. The exact gradient will need to be optimized for your specific system and column.

  • Detection: Monitor the absorbance at the λmax of this compound (around 320 nm). The cis and trans isomers will have slightly different retention times.

  • Sample Preparation: Prepare samples in the mobile phase and protect them from light until injection.

Visualizations

experimental_workflow cluster_storage Storage cluster_preparation Solution Preparation cluster_experiment Experimentation storage Store solid at -20°C in the dark weigh Weigh in low light storage->weigh Retrieve dissolve Dissolve in degassed solvent (amber flask) weigh->dissolve aliquot Aliquot into amber vials dissolve->aliquot thaw Thaw in dark aliquot->thaw Use handle Handle under subdued light thaw->handle analyze Analyze promptly handle->analyze

Caption: Workflow for handling this compound to prevent isomerization.

logical_relationship light Light Exposure (UV, Ambient) isomerization cis to trans Isomerization light->isomerization trans N-trans-Feruloyl Tyramine (Less Active Form) isomerization->trans cis This compound (Active Form) cis->isomerization inconsistent_results Inconsistent Experimental Results trans->inconsistent_results

Caption: Factors leading to inconsistent results due to isomerization.

References

Enhancing the bioavailability of N-cis-Feruloyl tyramine for cell culture.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing N-cis-Feruloyl tyramine in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a natural phenolic compound.[1][2][3] While much of the existing research has focused on its trans-isomer, this compound is known to exhibit modest inhibitory activity on LPS-activated nitric oxide (NO) production in RAW 264.7 cells.[1][2] The trans-isomer has been shown to have anti-inflammatory, antioxidant, and antiproliferative properties.[2]

Q2: How should I prepare a stock solution of this compound for cell culture experiments?

This compound is soluble in dimethyl sulfoxide (DMSO).[4] To prepare a stock solution, dissolve the compound in 100% DMSO. Sonication may be recommended to aid dissolution.[4] For example, a 10 mM stock solution can be prepared. It is advisable to prepare small aliquots of the stock solution and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q3: What is the recommended final concentration of DMSO in the cell culture medium?

The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid cytotoxicity. Most cell lines can tolerate DMSO concentrations up to 0.5%, and some robust lines may tolerate up to 1%.[5] However, it is always best practice to perform a dose-response curve to determine the optimal, non-toxic concentration of DMSO for your specific cell line. A final DMSO concentration of 0.1% is generally considered safe for most cell lines.[5][6][7] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation of this compound in cell culture medium. The compound's solubility limit in the aqueous medium has been exceeded. The final concentration of the compound is too high. Improper dilution of the DMSO stock solution.Prepare a fresh, lower concentration working solution from the DMSO stock. When diluting the DMSO stock, add it to the pre-warmed cell culture medium drop-wise while gently vortexing or swirling the tube to ensure rapid and even dispersion.[5] Consider using a carrier protein like bovine serum albumin (BSA) in the medium, which can sometimes help to keep hydrophobic compounds in solution.
Low or no observable biological effect of this compound. The concentration of the compound is too low. Poor cellular uptake of the compound. The compound may have degraded.Increase the concentration of this compound in a stepwise manner, being mindful of potential cytotoxicity. Refer to the "Enhancing Bioavailability" section for strategies to improve cellular uptake. Ensure proper storage of the stock solution (protected from light, at -20°C or -80°C) to prevent degradation.
Observed cytotoxicity at expected non-toxic concentrations. The final DMSO concentration is too high for the specific cell line. The compound itself is cytotoxic at the tested concentration. Contamination of the cell culture.Perform a DMSO toxicity control to determine the maximum tolerated concentration for your cell line. Conduct a dose-response experiment to determine the cytotoxic threshold of this compound for your cells. Check for signs of microbial contamination in your cell cultures.[8][9][10]
Inconsistent results between experiments. Variability in stock solution preparation. Inconsistent cell seeding density or passage number. Fluctuation in incubator conditions (CO2, temperature, humidity).Prepare a large batch of the stock solution to be used across multiple experiments. Maintain consistent cell culture practices, including using cells within a specific passage number range. Regularly monitor and calibrate incubator conditions.[11]

Enhancing the Bioavailability of this compound

Poor cellular uptake can be a significant hurdle in observing the biological effects of this compound. Here are some strategies to enhance its bioavailability in cell culture:

MethodDescription
Use of Permeabilizing Agents Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used to increase cell membrane permeability. However, it is crucial to determine the non-toxic concentration of these agents for your specific cell line.
Complexation with Cyclodextrins Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their solubility and cellular uptake. Beta-cyclodextrins and their derivatives are commonly used for this purpose.
Liposomal Formulation Encapsulating this compound within liposomes can facilitate its entry into cells through membrane fusion or endocytosis.
Nanoparticle-based Delivery Loading this compound onto biodegradable nanoparticles can enhance its stability and cellular uptake.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution
  • Thaw a frozen aliquot of the 10 mM this compound stock solution in DMSO at room temperature.

  • Pre-warm the required volume of cell culture medium to 37°C.

  • To achieve a final concentration of 10 µM, for example, add 1 µL of the 10 mM stock solution to 1 mL of the pre-warmed medium.

  • Immediately after adding the stock solution, gently vortex or swirl the tube to ensure proper mixing and prevent precipitation.

  • Visually inspect the solution for any signs of precipitation before adding it to the cells.

Protocol 2: Cellular Uptake Assay (Conceptual Workflow)

A common method to assess the cellular uptake of a compound is to use a cell line that forms a polarized monolayer, such as Caco-2 cells, which are a model for the intestinal epithelium.

Cellular_Uptake_Assay cluster_workflow Cellular Uptake Assay Workflow seed_cells Seed Caco-2 cells on permeable supports differentiate Allow cells to differentiate and form a monolayer (21 days) seed_cells->differentiate Culture add_compound Add this compound to the apical side differentiate->add_compound Treatment incubate Incubate for a defined period (e.g., 2 hours) add_compound->incubate collect_samples Collect samples from both apical and basolateral compartments incubate->collect_samples analyze Analyze compound concentration (e.g., by HPLC or LC-MS/MS) collect_samples->analyze

A conceptual workflow for a cellular uptake assay using Caco-2 cells.

Signaling Pathways

While the specific signaling pathways affected by this compound are still under investigation, studies on its trans-isomer have shown involvement of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[12][13] The trans-isomer has been observed to inhibit the phosphorylation of JNK, a key component of the MAPK pathway, in LPS-stimulated RAW 264.7 macrophages.[13]

MAPK_Signaling_Pathway cluster_pathway Potential Involvement in MAPK Signaling (based on trans-isomer) lps LPS tlr4 TLR4 lps->tlr4 mapkkk MAPKKK (e.g., TAK1) tlr4->mapkkk mapkk MAPKK (e.g., MKK4/7) mapkkk->mapkk jnk JNK mapkk->jnk ap1 AP-1 jnk->ap1 inflammation Inflammatory Response (e.g., NO production) ap1->inflammation nft N-trans-Feruloyl tyramine nft->jnk Inhibition

Inhibition of the JNK pathway by N-trans-Feruloyl tyramine in LPS-stimulated macrophages.

References

N-cis-Feruloyl tyramine degradation products and their identification.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-cis-feruloyl tyramine. The information focuses on potential degradation pathways, identification of degradation products, and methodologies for stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary expected degradation pathways for this compound?

Based on the chemical structure of this compound, a hydroxycinnamic acid amide, the two most probable degradation pathways are:

  • Hydrolysis: Cleavage of the amide bond is a common degradation route for amide-containing compounds. This would result in the formation of ferulic acid and tyramine.

  • Isomerization: The cis configuration of the double bond in the feruloyl moiety may isomerize to the more stable trans configuration, yielding N-trans-feruloyl tyramine. Light exposure can induce such isomerization in similar hydroxycinnamic acid derivatives.[1]

Q2: What are the likely degradation products of this compound?

The primary expected degradation products are:

  • Ferulic Acid: Resulting from the hydrolysis of the amide bond.

  • Tyramine: Also a product of amide bond hydrolysis.

  • N-trans-Feruloyl Tyramine: The geometric isomer of the parent compound.

It is also possible that under oxidative stress, degradation of the phenolic moieties could occur, leading to more complex product profiles.

Q3: How can I identify the degradation products of this compound?

A combination of chromatographic and spectroscopic techniques is recommended for the identification of degradation products. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and a Mass Spectrometer (MS) is a powerful tool.

  • HPLC-DAD: Can be used to separate the degradation products from the parent compound. The DAD can provide preliminary identification based on the UV spectra of the known potential degradation products (ferulic acid, tyramine, and N-trans-feruloyl tyramine).

  • LC-MS/MS: Provides molecular weight information and fragmentation patterns, which are crucial for the structural elucidation of unknown degradation products.

Q4: Are there any known stability issues with this compound?

While specific stability data for this compound is not extensively published, related hydroxycinnamic acid derivatives are known to degrade over time, with the release of free hydroxycinnamic acids.[1] Light exposure is also a known factor that can induce isomerization of cis-isomers to their trans-counterparts in similar compounds.[1] Therefore, it is recommended to protect this compound from light and monitor its purity over time, especially when in solution.

Troubleshooting Guides

Problem: I am observing a new peak in my HPLC chromatogram during the analysis of an aged this compound sample.

  • Possible Cause 1: Isomerization to N-trans-Feruloyl Tyramine.

    • Troubleshooting Step: Compare the retention time and UV spectrum of the new peak with a standard of N-trans-feruloyl tyramine. The trans-isomer is generally more stable and may have a different retention time on a reverse-phase column.

  • Possible Cause 2: Hydrolysis to Ferulic Acid and Tyramine.

    • Troubleshooting Step: Compare the retention times of the new peaks with those of ferulic acid and tyramine standards. Due to the significant difference in polarity, these compounds will have distinctly different retention times from the parent compound.

  • Possible Cause 3: Oxidative Degradation.

    • Troubleshooting Step: If the new peak does not correspond to the expected hydrolysis or isomerization products, consider the possibility of oxidation. Analyze the sample using LC-MS to obtain the molecular weight of the new impurity. This information can help in proposing a possible structure. Ensure that solutions are prepared with degassed solvents and consider the addition of an antioxidant if stability is a major concern.

Problem: The concentration of my this compound stock solution is decreasing over time.

  • Possible Cause 1: Adsorption to the container.

    • Troubleshooting Step: Ensure that the storage container is made of an inert material (e.g., amber glass). Silanized glass vials can also be used to minimize adsorption.

  • Possible Cause 2: Degradation.

    • Troubleshooting Step: Refer to the troubleshooting guide above for identifying potential degradation products. To mitigate degradation in stock solutions, consider the following:

      • Store solutions at low temperatures (e.g., -20°C or -80°C).

      • Protect solutions from light by using amber vials or wrapping them in aluminum foil.

      • Prepare fresh solutions for critical experiments.

Quantitative Data Summary

Currently, there is limited published quantitative data specifically on the degradation kinetics of this compound. Researchers are encouraged to perform their own stability studies to determine the degradation rates under their specific experimental conditions. Below is a template for summarizing such data.

Stress ConditionTime PointThis compound (%)N-trans-Feruloyl Tyramine (%)Ferulic Acid (%)Tyramine (%)Total Degradants (%)
Acidic (0.1 M HCl)0 h1000000
24 h
48 h
Basic (0.1 M NaOH)0 h1000000
24 h
48 h
Oxidative (3% H₂O₂)0 h1000000
24 h
48 h
Photolytic (UV light)0 h1000000
24 h
48 h
Thermal (60°C)0 h1000000
24 h
48 h

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions and to identify the resulting degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (for mobile phase)

  • HPLC system with DAD or UV detector and MS detector

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at room temperature and in the dark. Withdraw aliquots at 0, 2, 4, 8, and 24 hours. Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at room temperature and in the dark. Withdraw aliquots at 0, 2, 4, 8, and 24 hours. Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature and in the dark. Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Photolytic Degradation: Expose a solution of this compound (in a quartz cuvette or a suitable transparent container) to UV light in a photostability chamber. A control sample should be wrapped in aluminum foil and kept under the same conditions. Withdraw aliquots at specified time intervals.

  • Thermal Degradation: Place a solid sample of this compound and a solution in a thermostatically controlled oven at 60°C. Withdraw samples at specified time intervals.

  • HPLC Analysis: Analyze all samples by a suitable stability-indicating HPLC method. An example method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in methanol

    • Gradient: Start with a suitable percentage of B, and increase to elute all components.

    • Flow Rate: 1.0 mL/min

    • Detection: DAD at a suitable wavelength (e.g., 280 nm and 320 nm) and/or MS detector.

Protocol 2: Identification of Degradation Products by LC-MS

Objective: To identify the structure of degradation products observed in the forced degradation study.

Procedure:

  • Analyze the stressed samples using an LC-MS system.

  • Obtain the mass spectra for the parent compound and each of the degradation products.

  • Determine the molecular weight of each degradation product from the mass-to-charge ratio (m/z).

  • If possible, perform MS/MS analysis to obtain fragmentation patterns of the degradation products.

  • Compare the fragmentation patterns with those of reference standards (ferulic acid, tyramine, N-trans-feruloyl tyramine) or with in-silico fragmentation tools to propose the structures of the degradation products.

Visualizations

degradation_pathway parent This compound isomer N-trans-Feruloyl Tyramine parent->isomer Isomerization (Light) hydrolysis_fa Ferulic Acid parent->hydrolysis_fa Hydrolysis (Acid/Base) hydrolysis_t Tyramine parent->hydrolysis_t Hydrolysis (Acid/Base)

Caption: Potential degradation pathways of this compound.

Caption: Workflow for this compound stability studies.

References

Technical Support Center: Method Development for Trace Level Detection of N-cis-Feruloyl Tyramine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method development for the trace level detection of N-cis-Feruloyl tyramine.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical techniques for trace level detection of this compound?

A1: For trace level detection of this compound, High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or an Ultraviolet-Visible (UV-Vis) detector is a common and robust choice.[1] For enhanced sensitivity and selectivity, especially in complex matrices, Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (UPLC-MS/MS) is the preferred method.[2][3]

Q2: How should I prepare my samples for analysis?

A2: The optimal sample preparation method depends on the matrix. For plant materials, solvent extraction using methanol or ethanol is a common starting point.[4] Subsequent solid-phase extraction (SPE) may be necessary to remove interfering compounds and concentrate the analyte. It is crucial to minimize sample degradation during preparation; this can be achieved by working at low temperatures and protecting samples from light. For biological fluids, protein precipitation followed by liquid-liquid extraction or SPE is often employed.[4]

Q3: What are the critical parameters to consider during method development?

A3: Key parameters for successful method development include:

  • Column Selection: A C18 reversed-phase column is typically effective.

  • Mobile Phase Composition: A gradient elution with acetonitrile or methanol and water, often with a small amount of acid (e.g., formic acid) to improve peak shape, is recommended.

  • Detector Wavelength: For UV detection, monitor at the wavelength of maximum absorbance for this compound.

  • Mass Spectrometry Parameters: For MS/MS detection, optimize the precursor and product ion transitions (MRM) for maximum sensitivity and specificity.

Q4: How can I ensure the stability of this compound in my samples and standards?

A4: this compound, like many phenolic compounds, can be susceptible to degradation. To ensure stability:

  • Store stock solutions and samples at low temperatures (-20°C or -80°C) and protected from light.[5]

  • Prepare fresh working solutions daily.

  • Avoid prolonged exposure to high temperatures and extreme pH conditions during sample preparation.

  • For biological samples, consider the use of enzyme inhibitors or antioxidants if enzymatic degradation is a concern.[4]

Troubleshooting Guides

HPLC-DAD Method
Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) 1. Inappropriate mobile phase pH.2. Column contamination.3. Secondary interactions with the stationary phase.1. Adjust the mobile phase pH with a small amount of acid (e.g., 0.1% formic acid).2. Flush the column with a strong solvent.3. Consider a different column chemistry or a column with better end-capping.
Inconsistent Retention Times 1. Fluctuation in mobile phase composition.2. Unstable column temperature.3. Pump malfunction.1. Prepare fresh mobile phase and ensure proper mixing.2. Use a column oven to maintain a constant temperature.3. Check the pump for leaks and ensure proper solvent delivery.
Low Sensitivity/No Peak Detected 1. Incorrect detection wavelength.2. Analyte concentration is below the limit of detection (LOD).3. Sample degradation.1. Determine the UV absorbance maximum of this compound.2. Concentrate the sample or use a more sensitive detector.3. Prepare fresh samples and standards, ensuring proper storage.
Baseline Noise or Drift 1. Contaminated mobile phase or detector flow cell.2. Air bubbles in the system.3. Aging detector lamp.1. Filter all solvents and clean the flow cell.2. Degas the mobile phase and purge the system.3. Replace the detector lamp if necessary.
UPLC-MS/MS Method
Problem Potential Cause Troubleshooting Steps
Signal Suppression or Enhancement (Matrix Effects) 1. Co-eluting matrix components interfering with ionization.1. Improve sample clean-up using SPE.2. Modify the chromatographic method to better separate the analyte from interferences.3. Use a matrix-matched calibration curve or an isotopically labeled internal standard.
Low Ionization Efficiency 1. Suboptimal ion source parameters.2. Incompatible mobile phase.1. Optimize source temperature, gas flows, and capillary voltage.2. Ensure the mobile phase is compatible with electrospray ionization (ESI) and consider adjusting the pH or organic solvent content.
In-source Fragmentation or Adduct Formation 1. High source temperature or cone voltage.2. Presence of salts in the mobile phase.1. Reduce source temperature and cone voltage.2. Use volatile mobile phase additives like formic acid or ammonium formate instead of non-volatile salts.
Isomerization (cis to trans) 1. Exposure to light or heat.1. Protect samples and standards from light by using amber vials.2. Maintain low temperatures during sample preparation and storage.

Quantitative Data Summary

The following tables provide typical performance characteristics for the analysis of phenolic amides, which can be used as a starting point for the method validation of this compound analysis.

Table 1: HPLC-DAD Method Performance

Parameter Typical Range
Linearity (r²)> 0.999
Limit of Detection (LOD)1 - 10 ng/mL
Limit of Quantification (LOQ)5 - 50 ng/mL
Accuracy (% Recovery)85 - 115%
Precision (% RSD)< 5%

Table 2: UPLC-MS/MS Method Performance

Parameter Typical Range
Linearity (r²)> 0.995
Limit of Detection (LOD)0.01 - 1 ng/mL
Limit of Quantification (LOQ)0.05 - 5 ng/mL
Accuracy (% Recovery)90 - 110%
Precision (% RSD)< 10%

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material
  • Homogenization: Homogenize 1 gram of dried, powdered plant material.

  • Extraction: Add 10 mL of 80% methanol to the homogenized sample.

  • Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Collection: Collect the supernatant.

  • Re-extraction: Repeat the extraction process (steps 2-5) on the pellet twice more.

  • Pooling: Combine the supernatants from all three extractions.

  • Evaporation: Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 1 mL of the initial mobile phase for HPLC or UPLC analysis.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

Protocol 2: HPLC-DAD Method for Quantification
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 90% to 10% B

    • 30-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection: Diode Array Detector at the wavelength of maximum absorbance for this compound (determined by UV scan).

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Plant Material Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction (80% Methanol) Homogenization->Extraction Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup FinalSample Final Sample for Injection Cleanup->FinalSample UPLC UPLC Separation (C18 Column) FinalSample->UPLC MSMS MS/MS Detection (MRM Mode) UPLC->MSMS Quantification Quantification MSMS->Quantification Validation Method Validation Quantification->Validation

Caption: A typical experimental workflow for the trace level detection of this compound.

Troubleshooting_Logic Start Problem Encountered CheckSystem Check System Suitability (Pressure, Baseline) Start->CheckSystem SystemOK System OK? CheckSystem->SystemOK CheckSample Evaluate Sample Preparation SampleOK Sample OK? CheckSample->SampleOK CheckMethod Review Method Parameters MethodOK Method OK? CheckMethod->MethodOK SystemOK->CheckSystem No SystemOK->CheckSample Yes SampleOK->CheckSample No SampleOK->CheckMethod Yes MethodOK->CheckMethod No Resolved Problem Resolved MethodOK->Resolved Yes

Caption: A logical troubleshooting workflow for analytical method development.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of N-cis- and N-trans-Feruloyl Tyramine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the fields of pharmacology and drug development, understanding the nuanced differences between geometric isomers is critical for identifying promising therapeutic candidates. This guide provides a detailed comparison of the biological activities of N-cis-feruloyl tyramine and N-trans-feruloyl tyramine, presenting available experimental data, methodologies, and insights into their mechanisms of action.

Overview of Biological Activities

Both N-cis- and N-trans-feruloyl tyramine, naturally occurring phenolic amides, have demonstrated a range of biological effects, primarily centered around their anti-inflammatory and cytotoxic properties. The trans-isomer has been more extensively studied, with a broader documented scope of activity. However, emerging research on the cis-isomer suggests it also possesses significant bioactivity.

Anti-inflammatory Activity: A Tale of Two Isomers

The anti-inflammatory potential of both isomers has been investigated, with a focus on their ability to inhibit key mediators of the inflammatory cascade, such as nitric oxide (NO) and prostaglandins (PGs).

Inhibition of Nitric Oxide Production

Inhibition of Prostaglandin Synthesis

Both N-cis- and N-trans-feruloyl tyramine have been identified as inhibitors of in vitro prostaglandin synthesis[3]. This activity is significant as prostaglandins, particularly PGE2, are key players in inflammation and pain. N-trans-feruloyl tyramine has been shown to inhibit cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes[4]. The inhibition of COX-2 is a critical aspect of its anti-inflammatory effect, as this enzyme is responsible for producing prostaglandins at sites of inflammation[1]. While the cis-isomer is also known to inhibit prostaglandin synthesis, quantitative data directly comparing its potency to the trans-isomer is not yet available in the reviewed literature.

Comparative Cytotoxicity

The cytotoxic potential of these compounds against various cancer cell lines presents another area of therapeutic interest.

CompoundCell LineIC50 ValueReference
N-trans-Feruloyl Tyramine HepG2 (Human Liver Cancer)194 ± 0.894 µM[5]
This compound P-388 (Murine Leukemia)Data not quantified[3]

As indicated in the table, a direct comparison of cytotoxicity is challenging due to the use of different cancer cell lines in the available studies. N-trans-feruloyl tyramine has a quantified cytotoxic effect on HepG2 cells, while this compound has been shown to be cytotoxic to P-388 cells, though without a specified IC50 value in the accessible literature.

Signaling Pathways and Mechanisms of Action

The molecular mechanisms underlying the biological activities of N-trans-feruloyl tyramine have been partially elucidated, particularly its anti-inflammatory effects.

N-trans-Feruloyl Tyramine:

In LPS-stimulated RAW 264.7 macrophages, N-trans-feruloyl tyramine exerts its anti-inflammatory effects by inhibiting the nuclear translocation of activator protein-1 (AP-1) and suppressing the phosphorylation of c-Jun N-terminal kinase (JNK)[1]. This upstream regulation leads to the downregulation of iNOS and COX-2 expression, subsequently reducing the production of NO and PGE2[1].

G LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK AP1 AP-1 JNK->AP1 iNOS iNOS AP1->iNOS COX2 COX-2 AP1->COX2 NO Nitric Oxide iNOS->NO PGE2 Prostaglandin E2 COX2->PGE2 N_trans N-trans-Feruloyl Tyramine N_trans->JNK N_trans->AP1

Figure 1. Signaling pathway of N-trans-Feruloyl Tyramine in inhibiting inflammation.

This compound:

The specific signaling pathways modulated by this compound have not been detailed in the currently available literature. Further research is required to understand its molecular targets and mechanism of action.

Experimental Protocols

To aid in the replication and further investigation of these findings, the following are generalized protocols for the key experiments cited.

Nitric Oxide Production Assay in RAW 264.7 Macrophages

  • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of N-cis- or N-trans-feruloyl tyramine for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells (excluding the negative control) to a final concentration of 1 µg/mL to induce NO production.

  • Incubation: The plates are incubated for 24 hours.

  • NO Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm, and the nitrite concentration is determined from a sodium nitrite standard curve.

In Vitro Prostaglandin Synthesis Inhibition Assay

  • Enzyme Preparation: Microsomal fractions containing cyclooxygenase enzymes (COX-1 and COX-2) are prepared from appropriate tissues (e.g., ram seminal vesicles for COX-1, and transfected cells for COX-2).

  • Reaction Mixture: The reaction mixture contains the enzyme preparation, a buffer solution (e.g., Tris-HCl), a heme cofactor, and the test compound (N-cis- or N-trans-feruloyl tyramine) at various concentrations.

  • Initiation: The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.

  • Incubation: The mixture is incubated at 37°C for a specified time (e.g., 15-30 minutes).

  • Termination and Analysis: The reaction is terminated, and the amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit. The IC50 value is calculated as the concentration of the test compound that inhibits PGE2 production by 50%.

Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Cancer cells (e.g., HepG2 or P-388) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of N-cis- or N-trans-feruloyl tyramine and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm. The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 MTT Assay seeding Seed Cells adhesion Overnight Adhesion seeding->adhesion treatment Add Test Compound adhesion->treatment incubation Incubate treatment->incubation add_mtt Add MTT incubation->add_mtt formazan Formazan Formation add_mtt->formazan solubilize Solubilize Crystals formazan->solubilize read Read Absorbance solubilize->read

Figure 2. Workflow for a typical MTT cytotoxicity assay.

Conclusion and Future Directions

For the research community, a critical next step is to conduct direct, head-to-head comparative studies of these two isomers across a range of biological assays. Such studies would provide the quantitative data necessary to discern the more potent and potentially more therapeutically valuable isomer. Furthermore, exploring the signaling pathways of this compound will be crucial for a comprehensive understanding of its biological profile. This knowledge will be instrumental in guiding future drug discovery and development efforts centered on this class of compounds.

References

Validating the Anti-Cancer Activity of N-cis-Feruloyl Tyramine in P-388 Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Performance and Comparison

N-cis-Feruloyl tyramine has been noted for its cytotoxic effects against the P-388 cancer cell line.[1] Its anti-cancer activity is hypothesized to be linked to its ability to inhibit prostaglandin (PG) synthesis in vitro.[1] Prostaglandins are known to be implicated in cancer development and progression, making their inhibition a valid anti-cancer strategy. Furthermore, this compound exhibits modest inhibitory activity on LPS-activated nitric oxide (NO) production, a pathway also associated with cancer cell signaling.[2]

Due to the absence of a specific IC50 value for this compound in P-388 cells, we present the cytotoxic data for its more commonly studied isomer, N-trans-Feruloyl tyramine, against other cancer cell lines to provide a preliminary indication of its potential potency. For a direct comparison within the target cell line, IC50 values for established anti-cancer drugs used against P-388 cells are provided.

Table 1: Cytotoxicity of N-trans-Feruloyl Tyramine in Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)
N-trans-Feruloyl tyramineHepG2Human Liver Cancer194 ± 0.894[3]

Table 2: Comparative Cytotoxicity of Standard Anti-Cancer Agents in P-388 Cells

CompoundDrug ClassIC50 in P-388 Cells (nM)
DoxorubicinAnthracyclineData varies; often used as a reference.
MethotrexateAntimetabolite66[4]
CisplatinPlatinum-basedData varies significantly depending on experimental conditions.[5][6]

Note: The IC50 values for Doxorubicin and Cisplatin in P-388 cells can vary significantly between studies due to differences in experimental protocols, exposure times, and assay methods. Researchers should establish their own baseline controls.

Potential Signaling Pathways and Experimental Workflow

The proposed anti-cancer activity of this compound may be mediated through the inhibition of prostaglandin synthesis and modulation of nitric oxide signaling. Below are diagrams illustrating these pathways and a general workflow for validating anti-cancer activity.

G cluster_0 Prostaglandin Synthesis Pathway Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 PGH2 PGH2 Arachidonic Acid->PGH2 COX-1/COX-2 COX-1/COX-2 COX-1/COX-2 Prostaglandins (PGE2, etc.) Prostaglandins (PGE2, etc.) PGH2->Prostaglandins (PGE2, etc.) Cancer Cell Proliferation, Angiogenesis, Invasion Cancer Cell Proliferation, Angiogenesis, Invasion Prostaglandins (PGE2, etc.)->Cancer Cell Proliferation, Angiogenesis, Invasion N-cis-Feruloyl_tyramine N-cis-Feruloyl_tyramine N-cis-Feruloyl_tyramine->COX-1/COX-2 Inhibition G cluster_1 LPS-Activated Nitric Oxide Production Pathway LPS LPS TLR4 TLR4 LPS->TLR4 iNOS Induction iNOS Induction TLR4->iNOS Induction Nitric Oxide (NO) Nitric Oxide (NO) iNOS Induction->Nitric Oxide (NO) Tumor Progression Signaling Tumor Progression Signaling Nitric Oxide (NO)->Tumor Progression Signaling N-cis-Feruloyl_tyramine N-cis-Feruloyl_tyramine N-cis-Feruloyl_tyramine->iNOS Induction Modest Inhibition G cluster_2 Experimental Workflow for Anti-Cancer Activity Validation P-388 Cell Culture P-388 Cell Culture Compound Treatment Compound Treatment P-388 Cell Culture->Compound Treatment Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Compound Treatment->Cytotoxicity Assay (MTT) Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Compound Treatment->Apoptosis Assay (Annexin V/PI) Cell Cycle Analysis (PI Staining) Cell Cycle Analysis (PI Staining) Compound Treatment->Cell Cycle Analysis (PI Staining) IC50 Determination IC50 Determination Cytotoxicity Assay (MTT)->IC50 Determination Apoptotic Cell Percentage Apoptotic Cell Percentage Apoptosis Assay (Annexin V/PI)->Apoptotic Cell Percentage Cell Cycle Distribution Cell Cycle Distribution Cell Cycle Analysis (PI Staining)->Cell Cycle Distribution Data Analysis Data Analysis IC50 Determination->Data Analysis Apoptotic Cell Percentage->Data Analysis Cell Cycle Distribution->Data Analysis

References

A Comparative Analysis of N-cis-Feruloyl Tyramine and Other Prostaglandin Synthesis Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of N-cis-Feruloyl tyramine with other established prostaglandin synthesis inhibitors. We will delve into their inhibitory activities, the experimental methods used to determine them, and the underlying biochemical pathways.

Introduction to Prostaglandin Synthesis and Its Inhibition

Prostaglandins are lipid compounds with diverse physiological effects, including mediating inflammation, pain, and fever. Their synthesis is a key target for anti-inflammatory drugs. The production of prostaglandins is initiated from arachidonic acid by the action of cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2.[1] COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, whereas COX-2 is inducible and its expression is elevated during inflammation.[1] Non-steroidal anti-inflammatory drugs (NSAIDs) are a major class of drugs that inhibit COX enzymes, thereby blocking prostaglandin synthesis.[1]

Comparative Inhibitory Activity

The following table summarizes the available data on the inhibitory activity of N-feruloyltyramine and other common prostaglandin synthesis inhibitors against COX-1 and COX-2. It is important to note that the data for N-feruloyltyramine is presented as percentage inhibition at a specific concentration, while for other compounds, it is the half-maximal inhibitory concentration (IC50).

CompoundTargetInhibitory ActivitySelectivity (COX-1/COX-2)
N-feruloyltyramineCOX-143% inhibition @ 0.05 µM[3]-
COX-233% inhibition @ 0.05 µM[3]
Celecoxib COX-1IC50: 9.4 µM[4]0.0085
COX-2IC50: 0.08 µM[4]
Ibuprofen COX-1IC50: 3b, 3c, 3k exerted single-digit micromolar inhibitory activity toward COX-1, which was comparable with the inhibitory activity of the reference inhibitor ibuprofen[5]-
Diclofenac COX-1-2-3 fold selective for COX-2[6]
Meloxicam COX-1-2-3 fold selective for COX-2[6]
Etoricoxib COX-1IC50: 12.1 µM0.009
COX-2IC50: 0.11 µM[6]

Signaling Pathway of Prostaglandin Synthesis

The synthesis of prostaglandins from arachidonic acid is a multi-step enzymatic process known as the arachidonic acid cascade. The key enzymes in this pathway are phospholipase A2, cyclooxygenases (COX-1 and COX-2), and various prostaglandin synthases.

Prostaglandin_Synthesis_Pathway cluster_cox Cyclooxygenase Activity Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PGG2 Prostaglandin G2 (PGG2) Arachidonic_Acid->PGG2 O2 PLA2 Phospholipase A2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity Prostaglandins Prostaglandins (PGE2, PGD2, PGF2α, etc.) PGH2->Prostaglandins Prostacyclin Prostacyclin (PGI2) PGH2->Prostacyclin Thromboxane Thromboxane A2 (TXA2) PGH2->Thromboxane PG_Synthases Prostaglandin Synthases PGI_Synthase Prostacyclin Synthase TX_Synthase Thromboxane Synthase

Caption: The arachidonic acid cascade leading to the synthesis of prostaglandins, prostacyclin, and thromboxane.

Experimental Protocols

The inhibitory activity of compounds on prostaglandin synthesis is typically evaluated using in vitro cyclooxygenase (COX) inhibition assays. These assays measure the ability of a test compound to block the conversion of arachidonic acid to prostaglandins by purified COX-1 and COX-2 enzymes.

In Vitro COX Inhibition Assay (Fluorometric)

This method is commonly used to screen for and characterize COX inhibitors.

Materials:

  • Purified human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • A fluorometric probe (e.g., ADHP)

  • Heme

  • Test compounds (e.g., this compound, NSAIDs) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., Tris-HCl)

  • Microplate reader capable of fluorescence detection

Procedure:

  • Enzyme Preparation: The COX-1 or COX-2 enzyme is diluted in the assay buffer containing heme.

  • Compound Incubation: The test compound, at various concentrations, is pre-incubated with the enzyme solution in a 96-well plate. A control with no inhibitor is also prepared.

  • Reaction Initiation: The reaction is initiated by adding arachidonic acid to each well.

  • Signal Detection: The fluorometric probe is added, which reacts with the prostaglandin products to generate a fluorescent signal. The fluorescence is measured over time using a microplate reader.

  • Data Analysis: The rate of the reaction is determined from the linear phase of the fluorescence curve. The percentage of inhibition for each concentration of the test compound is calculated relative to the control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

COX_Inhibition_Assay_Workflow Start Start: Prepare Reagents Prepare_Enzyme Prepare COX-1 or COX-2 Enzyme Solution Start->Prepare_Enzyme Prepare_Compounds Prepare Test Compounds (e.g., this compound) Start->Prepare_Compounds Incubate Pre-incubate Enzyme with Test Compounds Prepare_Enzyme->Incubate Prepare_Compounds->Incubate Add_Substrate Add Arachidonic Acid to Initiate Reaction Incubate->Add_Substrate Add_Probe Add Fluorometric Probe Add_Substrate->Add_Probe Measure_Fluorescence Measure Fluorescence over Time Add_Probe->Measure_Fluorescence Analyze_Data Analyze Data and Calculate IC50 Measure_Fluorescence->Analyze_Data End End: Determine Inhibitory Activity Analyze_Data->End

References

A Comparative Guide to the Structure-Activity Relationship of N-cis-Feruloyl Tyramine and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of N-cis-Feruloyl tyramine and its analogs, focusing on their structure-activity relationships. The information is compiled from publicly available research data and is intended to aid in the design and development of novel therapeutic agents.

Comparative Biological Activity

The following tables summarize the available quantitative data on the biological activities of this compound and its key analogs. Direct comparative studies across a wide range of analogs are limited in the current literature; therefore, the data is presented as available from individual studies. This highlights the need for further comprehensive research in this area.

Anti-inflammatory and Antioxidant Activities
CompoundAssayCell LineIC50 (µM)Reference
This compound Anti-neuroinflammatory (LPS-induced NO production)Murine Microglial (BV-2)22[1][2]
N-trans-Feruloyl Tyramine Antioxidant (DPPH radical scavenging)-Not specified-
N-cis-Feruloyl-3'-methoxytyramine Antioxidant (DPPH radical scavenging)-Data not available-
N-cis-p-coumaroyltyramine Anti-inflammatory-Data not available-

It is important to note that the cis and trans isomers of hydroxycinnamic acid derivatives can exhibit different biological activities, as the stereochemistry of the double bond plays a crucial role in their pharmacological effects.[3]

Cytotoxic Activity
CompoundCell LineIC50 (µM)Reference
This compound Human Lung Carcinoma (A549)> 30[1][2]
Human Colon Adenocarcinoma (HCT-15)> 30-
Murine Leukemia (P-388)Active (qualitative)[4][5]
Human Colon Adenocarcinoma (HT-29)Active (qualitative)[5]
N-trans-Feruloyl Tyramine Human Hepatocellular Carcinoma (HepG2)194 ± 0.894[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Synthesis of this compound and its Analogs

A general one-pot synthesis method for phenol amides, including N-feruloyl tyramine, has been described.[7] This facile route allows for the synthesis of a variety of analogs by using different hydroxycinnamic acids and amines.

Diagram of Synthetic Pathway:

Synthesis cluster_reactants Reactants cluster_reagents Reagents & Conditions Hydroxycinnamic_Acid Hydroxycinnamic Acid (e.g., Ferulic Acid) Amidation One-pot Amidation Hydroxycinnamic_Acid->Amidation Amine Amine (e.g., Tyramine) Amine->Amidation DCC DCC DCC->Amidation NaHCO3 aq. NaHCO3 NaHCO3->Amidation Solvent Acetone Solvent->Amidation Conditions Room Temperature, 25h Conditions->Amidation Product N-Hydroxycinnamoyl Amide (e.g., N-Feruloyl Tyramine) Amidation->Product DPPH_Assay Start Start Prepare_Solutions Prepare DPPH solution in methanol and test compound solutions Start->Prepare_Solutions Mix Mix DPPH solution with test compound solution Prepare_Solutions->Mix Incubate Incubate in the dark at room temperature Mix->Incubate Measure_Absorbance Measure absorbance at 517 nm Incubate->Measure_Absorbance Calculate Calculate percentage of radical scavenging activity Measure_Absorbance->Calculate End End Calculate->End NO_Assay Start Start Seed_Cells Seed RAW 264.7 cells in a 96-well plate Start->Seed_Cells Pre-treat Pre-treat cells with test compounds Seed_Cells->Pre-treat Stimulate Stimulate cells with LPS Pre-treat->Stimulate Incubate Incubate for 24 hours Stimulate->Incubate Collect_Supernatant Collect cell culture supernatant Incubate->Collect_Supernatant Griess_Reaction Perform Griess reaction to measure nitrite Collect_Supernatant->Griess_Reaction Measure_Absorbance Measure absorbance at 540-570 nm Griess_Reaction->Measure_Absorbance Calculate Calculate NO production inhibition Measure_Absorbance->Calculate End End Calculate->End Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Pathway MAPK Pathway (e.g., JNK) TLR4->MAPK_Pathway AP1 AP-1 MAPK_Pathway->AP1 iNOS_COX2 iNOS, COX-2 (Pro-inflammatory mediators) AP1->iNOS_COX2 Inflammation Inflammation iNOS_COX2->Inflammation Feruloyl_Tyramine This compound (and analogs) Feruloyl_Tyramine->MAPK_Pathway Inhibition

References

A Comparative Guide to the Cross-Validation of Analytical Methods for N-cis-Feruloyl Tyramine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of N-cis-Feruloyl tyramine, the selection of a robust and reliable analytical method is paramount. This guide provides a comparative overview of various analytical techniques, summarizing their performance based on available experimental data. Detailed methodologies are presented to facilitate the replication and cross-validation of these methods in your own laboratory settings.

This compound, a naturally occurring phenolic amide, and its trans isomer have been identified in various plant species and are recognized for their potential biological activities.[1][2][3] Accurate quantification of this compound is crucial for pharmacokinetic studies, quality control of natural products, and elucidation of its physiological roles. The primary analytical methods employed for the determination of this compound and related compounds are based on liquid chromatography coupled with mass spectrometry.

Comparative Analysis of Analytical Methods

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with various mass spectrometry (MS) detectors are the most prevalent techniques for the analysis of N-feruloyltyramines.[4][5][6][7] These methods offer high sensitivity and selectivity, which are essential for complex matrices such as biological fluids and plant extracts.

The following tables summarize the key parameters and performance characteristics of different LC-MS based methods as reported in the literature. This data provides a basis for comparing the methodologies and selecting the most appropriate one for a specific research need.

Table 1: Comparison of Liquid Chromatography Parameters

ParameterMethod 1: UPLC-ESI-MS/MS[4]Method 2: UHPLC-ESI-Q-TOF/HRMS[5]Method 3: HPLC-MS/MS[6]
Column Waters Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm)Information not specifiedInformation not specified
Mobile Phase A: H₂O + 0.1% Formic AcidB: MeOH + 0.1% Formic AcidInformation not specifiedInformation not specified
Flow Rate 0.2 mL/minInformation not specifiedInformation not specified
Gradient Gradient elutionGradient elutionInformation not specified
Column Temp. Information not specifiedInformation not specifiedInformation not specified

Table 2: Comparison of Mass Spectrometry Parameters and Performance

ParameterMethod 1: UPLC-ESI-MS/MS[4]Method 2: UHPLC-ESI-Q-TOF/HRMS[5]Method 3: HPLC-MS/MS[6]
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)Electrospray Ionization (ESI)
Precursor Ion (m/z) 314 [M+H]⁺ (for Feruloyl tyramine)344.149 [M+H]⁺ (for N-trans-feruloyl-3-methoxytyramine)Information not specified
Product Ions (m/z) 177, 121Information not specifiedInformation not specified
Linearity (r²) Not specified> 0.997Not specified
Recovery (%) Not specified96.6 - 109.2Not specified
Accuracy (%) Not specified95 - 109.4Not specified

Detailed Experimental Protocols

To facilitate the implementation and cross-validation of these analytical methods, detailed experimental protocols derived from the literature are provided below.

Method 1: UPLC-ESI-MS/MS for the Analysis of Feruloyl Tyramine[4]

This method was utilized for the profiling of compounds in plant extracts.

  • Chromatographic System: A Waters Acquity UPLC system.

  • Column: Waters Acquity UPLC BEH C18 column (100 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase:

    • Eluent A: Water with 0.1% formic acid.

    • Eluent B: Methanol with 0.1% formic acid.

  • Flow Rate: 0.2 mL/min.

  • Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 440 °C.

  • Capillary Voltage: 3 kV.

  • Cone Voltage: 30 eV.

  • Cone Gas Flow: 50 L/h.

  • Desolvation Gas Flow: 900 L/h.

  • Mass Range: m/z 100-1000.

Method 2: UHPLC-ESI-Q-TOF/HRMS for the Analysis of N-trans-Feruloyl-3-methoxytyramine[5]

This method was developed for the qualitative and quantitative analysis of compounds in biological samples.

  • Chromatographic System: An ultra-high-performance liquid chromatography system.

  • Mass Spectrometer: A Quadrupole Time-of-Flight (Q-TOF) high-resolution mass spectrometer with an ESI source.

  • Method Validation: The method was validated for linearity, recovery, and accuracy.

    • Correlation Coefficients: > 0.997.

    • Recoveries: 96.6% to 109.2%.

    • Accuracy: 95% to 109.4%.

Visualizing the Analytical Workflow

A generalized workflow for the analysis of this compound using LC-MS is depicted in the following diagram. This visualization outlines the key steps from sample preparation to data analysis, providing a clear overview of the experimental process.

Analytical Workflow for this compound cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Processing sp1 Extraction from Matrix (e.g., Plant, Plasma) sp2 Filtration / Centrifugation sp1->sp2 sp3 Dilution sp2->sp3 lc Liquid Chromatography (UPLC/UHPLC) sp3->lc Injection ms Mass Spectrometry (MS/MS, Q-TOF) lc->ms dp1 Peak Integration ms->dp1 Data Acquisition dp2 Quantification dp1->dp2 dp3 Method Validation dp2->dp3 end Results dp3->end Final Report

Caption: A generalized workflow for the LC-MS analysis of this compound.

References

A Comparative Analysis of Synthetic vs. Naturally Sourced N-cis-Feruloyl Tyramine for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice between synthetically produced and naturally sourced compounds is a critical decision. This guide provides a comprehensive comparison of N-cis-feruloyl tyramine from both origins, focusing on their chemical properties, biological activities, and the methodologies for their production and isolation. This compound, a phenolic amide, has garnered significant interest for its anti-inflammatory and antioxidant properties.

This document outlines the available data on purity, yield, and biological efficacy for both synthetic and naturally derived this compound. Detailed experimental protocols for its chemical synthesis and a representative extraction method from a natural source are also provided to aid in methodological assessment.

Data Summary: Synthetic vs. Natural this compound

ParameterSynthetic this compoundNaturally Sourced this compoundSource(s)
Purity Typically >98% (Commercially available)Variable, dependent on extraction and purification methods. High purity (>95%) can be achieved with multi-step chromatographic techniques.[1]
Yield Good to excellent (up to 92% isolated yield in specific synthetic routes)Low and variable, dependent on the natural source, extraction solvent, and purification efficiency.[2]
Biological Activity (Anti-inflammatory) Commercially available synthetic products are biologically active.Exhibits inhibitory activity on LPS-activated nitric oxide (NO) production in RAW 264.7 cells with an IC50 value of 32.06 μM.[3][3][4]
Potential Contaminants Residual solvents, reagents, and side-products from the synthesis process.Co-extracted plant metabolites, pigments, and other structurally related alkaloids.General knowledge of chemical synthesis and natural product extraction.
Consistency High batch-to-batch consistency.Can vary between batches due to factors such as plant origin, growing conditions, and extraction process.General knowledge of manufacturing processes.

Biological Activity and Signaling Pathways

This compound exerts its anti-inflammatory effects primarily through the modulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. In response to inflammatory stimuli such as lipopolysaccharide (LPS), this compound has been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2).[5] This is achieved by suppressing the phosphorylation of key kinases in the MAPK cascade, specifically c-Jun N-terminal kinase (JNK) and p38, and inhibiting the nuclear translocation of the transcription factor NF-κB.[5][6]

Below is a diagram illustrating the inhibitory effect of this compound on the LPS-induced inflammatory signaling pathway.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAP3K MAP3K (e.g., ASK1) TAK1->MAP3K IκBα IκBα IKK->IκBα P NFκB NF-κB IκBα->NFκB Nucleus Nucleus NFκB->Nucleus translocation Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation MKK3_6 MKK3/6 MAP3K->MKK3_6 MKK4_7 MKK4/7 MAP3K->MKK4_7 p38 p38 MAPK MKK3_6->p38 AP1 AP-1 p38->AP1 JNK JNK MKK4_7->JNK JNK->AP1 AP1->Nucleus translocation Feruloyl_Tyramine N-cis-Feruloyl Tyramine Feruloyl_Tyramine->TAK1 Inhibits Feruloyl_Tyramine->IKK Inhibits

Caption: Inhibition of LPS-induced inflammatory pathways by this compound.

Experimental Protocols

Chemical Synthesis of this compound

A key advantage of synthetic this compound is the ability to produce a high-purity product with high yield and stereochemical control. The following is a representative workflow for the total synthesis of this compound.

G start Starting Materials: Ferulic Acid & Tyramine protection Protection of Phenolic Hydroxyls start->protection coupling Amide Coupling Reaction start->coupling activation Activation of Carboxylic Acid protection->activation activation->coupling deprotection Deprotection of Phenolic Hydroxyls coupling->deprotection purification Purification (e.g., Chromatography) deprotection->purification product This compound purification->product

Caption: Workflow for the chemical synthesis of this compound.

Detailed Methodology:

  • Protection of Phenolic Hydroxyl Groups: The phenolic hydroxyl groups of ferulic acid and tyramine are protected to prevent unwanted side reactions. This is typically achieved using protecting groups like tert-butyldimethylsilyl (TBDMS) or benzyl ethers.

  • Activation of the Carboxylic Acid: The carboxylic acid group of the protected ferulic acid is activated to facilitate amide bond formation. Common activating agents include N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

  • Amide Coupling: The activated ferulic acid is then reacted with the protected tyramine in an appropriate solvent (e.g., dichloromethane or dimethylformamide) to form the amide bond.

  • Deprotection: The protecting groups on the phenolic hydroxyls are removed. For example, TBDMS groups can be removed using a fluoride source like tetrabutylammonium fluoride (TBAF).

  • Purification: The crude product is purified to yield this compound of high purity. This is typically achieved through column chromatography on silica gel.

Extraction of this compound from Capsicum annuum

The extraction of this compound from natural sources such as bell peppers (Capsicum annuum) involves a multi-step process to isolate the compound from a complex mixture of plant metabolites.

G start Plant Material (Capsicum annuum) drying Drying and Grinding start->drying extraction Solvent Extraction (e.g., Methanol/Ethanol) drying->extraction filtration Filtration and Concentration extraction->filtration partitioning Liquid-Liquid Partitioning filtration->partitioning chromatography Column Chromatography partitioning->chromatography hplc Preparative HPLC chromatography->hplc product This compound hplc->product

Caption: Workflow for the extraction of this compound from Capsicum annuum.

Detailed Methodology:

  • Sample Preparation: Fresh Capsicum annuum fruits are washed, dried, and ground into a fine powder to increase the surface area for extraction.

  • Solvent Extraction: The powdered plant material is extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature for an extended period. This process is often repeated multiple times to ensure exhaustive extraction.

  • Filtration and Concentration: The resulting extract is filtered to remove solid plant debris, and the solvent is evaporated under reduced pressure to obtain a crude extract.

  • Liquid-Liquid Partitioning: The crude extract is subjected to liquid-liquid partitioning using immiscible solvents of varying polarities (e.g., hexane, ethyl acetate, and water) to separate compounds based on their solubility. This compound is typically enriched in the ethyl acetate fraction.

  • Column Chromatography: The enriched fraction is further purified by column chromatography over silica gel, eluting with a gradient of solvents (e.g., hexane and ethyl acetate) to separate compounds based on their polarity.

  • Preparative High-Performance Liquid Chromatography (HPLC): For obtaining high-purity this compound, the fractions from column chromatography containing the compound of interest are subjected to preparative HPLC.

Conclusion

The choice between synthetic and naturally sourced this compound depends on the specific requirements of the research. Synthetic this compound offers high purity, consistency, and yield, making it ideal for applications requiring a well-characterized and reproducible compound, such as in vitro and in vivo pharmacological studies.

Naturally sourced this compound, while more challenging to obtain in high purity and with consistent yields, provides a valuable standard for identifying and quantifying the compound in natural products. Its study can also lead to the discovery of other co-occurring bioactive compounds. For researchers investigating the synergistic effects of compounds within a plant matrix, a well-characterized natural extract may be more appropriate.

Ultimately, both sources contribute significantly to the scientific understanding and potential therapeutic applications of this compound. The detailed protocols and comparative data provided in this guide are intended to assist researchers in making an informed decision based on their experimental needs.

References

A Comparative Guide to the Efficacy of N-cis-Feruloyl Tyramine: In Vitro vs. In Vivo Perspectives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of N-cis-Feruloyl tyramine, a naturally occurring phenolic amide. Due to a notable lack of published in vivo studies specifically on the cis-isomer, this comparison primarily contrasts its known in vitro activities with the more extensively studied in vitro and in vivo efficacy of its geometric isomer, N-trans-Feruloyl tyramine, and other relevant alternatives.

Executive Summary

This compound has demonstrated clear biological activity in laboratory settings (in vitro), notably as an inhibitor of prostaglandin synthesis, a modulator of nitric oxide (NO) production, and a cytotoxic agent against certain cancer cell lines.[1][2] However, the translation of these effects into whole organisms (in vivo) remains largely unexplored in publicly available research. In contrast, its counterpart, N-trans-Feruloyl tyramine, has been the subject of both in vitro and in vivo investigations, showing promise in areas of inflammation, oxidative stress, and gut health. This guide will delve into the available data for both isomers to provide a clear perspective on their current standing in scientific research.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data available for this compound and its trans-isomer.

Table 1: In Vitro Efficacy of this compound and N-trans-Feruloyl Tyramine

ParameterThis compoundN-trans-Feruloyl TyramineAlternative: IndomethacinSource
Anti-Inflammatory Activity
Prostaglandin Synthesis InhibitionInhibitor (quantitative data not specified)Strong suppression of PGE2 productionPotent Inhibitor[1],[3]
LPS-activated NO Production in RAW 264.7 cellsModest inhibitory activityStrong suppression of NO productionPotent Inhibitor[2],[3]
Anticancer Activity
Cytotoxicity (P-388 cancer cell line)Cytotoxic (IC50 not specified)IC50 of 194 µM (HepG2 cells)Varies by cell line[1],[4]

Table 2: In Vivo Efficacy of N-trans-Feruloyl Tyramine

Animal Model/Study PopulationConditionDosageKey FindingsSource
Human Clinical Trial (IBS-D)Irritable Bowel Syndrome with Diarrhea120mg NCT and NFTSignificant improvement in gut barrier function and GI comfort.
Sprague Dawley Rats90-day toxicity studyUp to 20,000 ppm in dietNo observed adverse effects.

Note: There is currently a lack of published in vivo efficacy data for this compound.

Experimental Protocols

Prostaglandin (PG) Synthesis Inhibition Assay

A common method to assess the inhibition of prostaglandin synthesis involves incubating a source of prostaglandin synthase (e.g., ram seminal vesicle microsomes) with arachidonic acid (the substrate) and the test compound. The amount of prostaglandin E2 (PGE2) produced is then quantified, typically using an Enzyme-Linked Immunosorbent Assay (ELISA).[5]

  • Incubation: The reaction mixture containing the enzyme, substrate, co-factors (like glutathione), and the test compound (this compound) or a control is incubated at 37°C.

  • Termination: The reaction is stopped, often by the addition of an acid.

  • Quantification: The concentration of PGE2 in the reaction mixture is determined using a competitive ELISA kit. The results are compared to a control without the inhibitor to calculate the percentage of inhibition.

LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay evaluates the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide in macrophages stimulated by lipopolysaccharide (LPS), a component of bacterial cell walls.[6][7]

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.

  • Treatment: The cells are pre-treated with various concentrations of the test compound (this compound) for a specific period.

  • Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.

  • Measurement of Nitrite: After a 24-hour incubation period, the amount of NO produced is indirectly measured by quantifying the stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

  • Data Analysis: The absorbance is measured at approximately 540 nm, and the concentration of nitrite is calculated from a standard curve.

Cytotoxicity Assay (P-388 Cancer Cell Line)

Cytotoxicity assays are used to determine the ability of a compound to kill cancer cells. A variety of methods can be employed, such as the MTT or SRB assays.[8][9]

  • Cell Plating: P-388 murine leukemia cells are seeded in 96-well plates.

  • Compound Addition: The cells are treated with different concentrations of this compound.

  • Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).

  • Cell Viability Measurement: A reagent (like MTT or SRB) is added, which is converted into a colored product by viable cells.

  • Data Quantification: The absorbance of the colored product is measured, which is proportional to the number of living cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then calculated.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known signaling pathway affected by the trans-isomer of Feruloyl tyramine and a general workflow for evaluating the efficacy of a compound.

G cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 binds JNK JNK TLR4->JNK activates AP1 AP-1 JNK->AP1 activates iNOS_COX2_gene iNOS/COX-2 Genes AP1->iNOS_COX2_gene promotes transcription iNOS_COX2_protein iNOS/COX-2 Proteins iNOS_COX2_gene->iNOS_COX2_protein translation NO_PGE2 NO & PGE2 iNOS_COX2_protein->NO_PGE2 produces Inflammation Inflammation NO_PGE2->Inflammation NFT N-trans-Feruloyl tyramine NFT->JNK inhibits G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Clinical Development Target_ID Target Identification Compound_Screening Compound Screening Target_ID->Compound_Screening Mechanism_of_Action Mechanism of Action Studies Compound_Screening->Mechanism_of_Action Animal_Model Animal Model Selection Mechanism_of_Action->Animal_Model Efficacy_Testing Efficacy Testing Animal_Model->Efficacy_Testing Toxicity_Studies Toxicity Studies Efficacy_Testing->Toxicity_Studies Phase_I Phase I Trials (Safety) Toxicity_Studies->Phase_I Phase_II Phase II Trials (Efficacy) Phase_I->Phase_II Phase_III Phase III Trials (Large Scale) Phase_II->Phase_III

References

A Head-to-Head Comparison of N-cis-Feruloyl Tyramine and p-Coumaroyltyramine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural product research, N-cis-Feruloyl tyramine and p-Coumaroyltyramine have emerged as compounds of interest due to their diverse biological activities. This guide provides a comprehensive, data-driven comparison of these two phenolic amides, offering insights into their performance in various experimental models. The information presented herein is intended to assist researchers, scientists, and drug development professionals in evaluating their potential therapeutic applications.

Biochemical Profile and Performance Data

A summary of the quantitative data gathered from various studies is presented below. It is important to note that a direct head-to-head comparison in a single study is often unavailable. Therefore, the following tables present data from different studies, and comparisons should be made with consideration of the varying experimental conditions. The focus is on the more extensively studied trans-isomers for a more comprehensive comparison.

Table 1: Comparative Antioxidant and Anti-inflammatory Activities

ActivityCompoundIC50 Value (µM)Cell Line/AssayReference
Antioxidant N-trans-Feruloyltyramine48.0 ± 2.0DPPH Radical Scavenging[1]
p-Coumaroyltyramine1377.7 ± 57.6DPPH Radical Scavenging[1]
Anti-inflammatory N-trans-FeruloyltyramineNot explicitly stated, but strong suppression of NO and PGE2 productionRAW 264.7[2]
p-CoumaroyltyramineNo IC50 value foundRAW 264.7
This compoundModest inhibitory activityRAW 264.7[3]

Table 2: Comparative Cytotoxic Activities

Cell LineCompoundIC50 Value (µM)Reference
P-388 (Murine Leukemia) This compoundCytotoxicity observed[4]
HepG2 (Human Liver Cancer) N-trans-Feruloyltyramine194 ± 0.894[5]
A431 (Human Skin Squamous Cell Carcinoma) p-CoumaroyltyramineCytotoxicity observed[6]
HeLa (Human Cervical Cancer) p-CoumaroyltyramineCytotoxicity observed[6]

Table 3: Comparative Enzyme Inhibitory Activities

EnzymeCompoundIC50 Value (µM)Reference
α-Glucosidase N-trans-Feruloyltyramine0.28 - 9.48 mM (range)[7]
p-Coumaroyltyramine2.7[8]
Acetylcholinesterase N-trans-p-Coumaroyltyramine122
This compoundNo data found
Prostaglandin Synthesis This compoundInhibitory activity reported[4]
p-CoumaroyltyramineNo data found

Signaling Pathways and Mechanisms of Action

Anti-inflammatory Pathway of N-trans-Feruloyltyramine

N-trans-Feruloyltyramine has been shown to exert its anti-inflammatory effects by modulating key signaling pathways. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, it suppresses the production of nitric oxide (NO) and prostaglandin E2 (PGE2) by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This is achieved through the inhibition of the AP-1 and JNK signaling pathways.

G LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK AP1 AP-1 JNK->AP1 iNOS_COX2 iNOS & COX-2 Expression AP1->iNOS_COX2 NO_PGE2 NO & PGE2 Production iNOS_COX2->NO_PGE2 Feruloyl_Tyramine N-trans-Feruloyl tyramine Feruloyl_Tyramine->JNK Inhibits G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Compound_Prep Prepare Test Compound Dilutions Mix Mix Compound and DPPH Solution Compound_Prep->Mix DPPH_Prep Prepare DPPH Solution DPPH_Prep->Mix Incubate Incubate in Dark Mix->Incubate Measure Measure Absorbance (517 nm) Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

References

Replicating Published Findings on N-cis-Feruloyl Tyramine's Cytotoxicity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of N-cis-Feruloyl tyramine, its isomer N-trans-Feruloyl tyramine, and the established chemotherapeutic agent Doxorubicin. The information presented is based on publicly available research data and is intended to assist in the replication and extension of findings related to the potential anticancer properties of these compounds.

Comparative Cytotoxicity Data

The following table summarizes the reported cytotoxic activities (IC50 values) of this compound and its comparators on various cancer and non-cancerous cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population.

CompoundCell LineCell TypeAssayIC50 Value (µM)Citation
This compound A549Human Lung CarcinomaSRB> 30[1][2]
P-388Murine Leukemia-Cytotoxic[3]
N-trans-Feruloyl tyramine HepG2Human Liver CarcinomaMTT194 ± 0.894[4][5]
L02Human Normal LiverMTTSelective cytotoxicity observed[4][5]
Doxorubicin HepG2Human Liver CarcinomaMTT~1.0 - 7.3

Note: Data for this compound is limited in the public domain. While its cytotoxicity against P-388 cancer cells has been noted, a specific IC50 value from the searched literature is not available. Further experimental validation is recommended.

Experimental Protocols

The most commonly cited method for assessing the cytotoxicity of these compounds is the MTT assay.

MTT Assay Protocol for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • 96-well plates

  • Test compounds (this compound, etc.)

  • Cell culture medium

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_incubation Incubation & Assay cluster_measurement Data Acquisition & Analysis seed_cells Seed cells in 96-well plate adhesion Allow cells to adhere overnight seed_cells->adhesion add_compounds Add test compounds at various concentrations adhesion->add_compounds incubate Incubate for 24-72 hours add_compounds->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize formazan crystals with DMSO incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Experimental workflow for a typical MTT cytotoxicity assay.

Signaling Pathways

Based on existing literature, the cytotoxic mechanisms of this compound and its trans-isomer appear to involve distinct signaling pathways.

This compound: Inhibition of Prostaglandin Synthesis

This compound has been reported to inhibit the synthesis of prostaglandins, which are key signaling molecules in inflammation and cancer progression. This inhibition is likely mediated through the targeting of cyclooxygenase (COX) enzymes.

prostaglandin_inhibition AA Arachidonic Acid COX COX Enzymes (COX-1 & COX-2) AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation & Cancer Progression PGs->Inflammation NFT_cis This compound NFT_cis->COX Inhibition

Inhibition of prostaglandin synthesis by this compound.

N-trans-Feruloyl Tyramine: Induction of Apoptosis

The trans-isomer has been shown to induce apoptosis (programmed cell death) in cancer cells. This process involves the regulation of pro-apoptotic and anti-apoptotic proteins, leading to the activation of caspases, the executioners of apoptosis.

apoptosis_pathway NFT_trans N-trans-Feruloyl tyramine Bax Bax (Pro-apoptotic) NFT_trans->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) NFT_trans->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Caspase3 Caspase-3 Activation Mitochondrion->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Apoptosis induction by N-trans-Feruloyl tyramine.

References

A Comparative Analysis of Feruloyl Amides Across Plant Families: Distribution, Function, and Experimental Insights

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of feruloyl amides, a significant class of plant secondary metabolites, across four major plant families: Poaceae, Solanaceae, Asteraceae, and Fabaceae. Feruloyl amides are formed through the conjugation of ferulic acid with various polyamines and tyramine. These compounds play crucial roles in plant development, defense against pathogens, and possess a range of bioactive properties of interest for pharmaceutical and agrochemical applications. This guide summarizes their distribution, biosynthesis, and physiological roles, supported by experimental data and detailed protocols for their analysis.

Distribution and Quantitative Comparison of Feruloyl Amides

Feruloyl amides are widely distributed in the plant kingdom, with their presence and concentration varying significantly between different plant families and species. They are particularly abundant in reproductive and vegetative tissues and their accumulation is often induced by biotic and abiotic stresses.[1][2]

The following table summarizes the known distribution and reported concentrations of common feruloyl amides in representative species of the Poaceae, Solanaceae, Asteraceae, and Fabaceae families. It is important to note that the quantitative data presented here is compiled from various studies and direct comparative investigations across all four families using a single standardized methodology are limited.

Plant FamilyRepresentative SpeciesCommon Feruloyl AmidesReported Concentration Range (µg/g dry weight)Key References
Poaceae Oryza sativa (Rice), Hordeum vulgare (Barley)Feruloylputrescine, Feruloylagmatine, Diferuloylputrescine10 - 500+ (induced)[2]
Solanaceae Solanum lycopersicum (Tomato), Nicotiana tabacum (Tobacco)Feruloyltyramine, Feruloylputrescine5 - 200 (induced)[2]
Asteraceae Echinacea spp.Various Alkamides (derived from ferulic acid)Data not readily available in this format[3]
Fabaceae Pisum sativum (Pea), Glycine max (Soybean)Feruloyltyramine, FeruloylputrescineLower levels reported, specific quantitative data is sparse[3]

Biosynthesis and Physiological Roles

The biosynthesis of feruloyl amides is intricately linked to the phenylpropanoid pathway. Ferulic acid, derived from phenylalanine, is activated to feruloyl-CoA, which then serves as a substrate for various acyltransferases that conjugate it to polyamines (e.g., putrescine, agmatine) or tyramine.

Key Physiological Roles:

  • Plant Defense: Feruloyl amides are key players in plant defense against pathogens. They accumulate at the site of infection and can be incorporated into the cell wall, reinforcing it against enzymatic degradation by pathogens.[2] Their antimicrobial and antifungal properties also directly inhibit pathogen growth.[2]

  • Antioxidant Activity: The phenolic nature of ferulic acid endows feruloyl amides with significant antioxidant properties, helping to protect the plant from oxidative stress.

  • Developmental Processes: These compounds are also involved in various developmental processes, including flowering and tuberization.

Experimental Protocols

Extraction of Feruloyl Amides from Plant Tissues

This protocol provides a general method for the extraction of feruloyl amides from various plant tissues (leaves, roots, stems).

Materials:

  • Fresh or freeze-dried plant tissue

  • Liquid nitrogen

  • 80% (v/v) methanol

  • Mortar and pestle or homogenizer

  • Centrifuge

  • Vortex mixer

  • 0.22 µm syringe filters

Procedure:

  • Sample Preparation: Weigh approximately 100 mg of fresh or 20 mg of freeze-dried plant tissue. Immediately freeze the fresh tissue in liquid nitrogen to quench metabolic activity.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a homogenizer.

  • Extraction: Add 1 mL of 80% methanol to the powdered tissue. Vortex vigorously for 1 minute.

  • Sonication: Place the sample in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifugation: Centrifuge the extract at 13,000 x g for 15 minutes at 4°C.

  • Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Re-extraction (Optional): For exhaustive extraction, the pellet can be re-extracted with another 1 mL of 80% methanol, and the supernatants combined.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

Quantification of Feruloyl Amides by UHPLC-MS/MS

This protocol outlines a method for the quantitative analysis of feruloyl amides using Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) in Multiple Reaction Monitoring (MRM) mode.

Instrumentation and Conditions:

  • UHPLC System: A system capable of generating high pressures (e.g., Agilent 1290 Infinity II, Waters Acquity UPLC).

  • Column: A reversed-phase C18 column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Agilent 6460, Sciex QTRAP 6500).

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for each feruloyl amide of interest need to be optimized using authentic standards. Examples include:

    • Feruloylputrescine: m/z 265.2 → 147.1

    • Feruloyltyramine: m/z 314.2 → 177.1

    • Feruloylagmatine: m/z 307.2 → 177.1

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of authentic feruloyl amides in 80% methanol at known concentrations to generate a calibration curve.

  • Sample Analysis: Inject the filtered plant extracts and standard solutions into the UHPLC-MS/MS system.

  • Data Analysis: Integrate the peak areas of the MRM transitions for each feruloyl amide in both the samples and the standards.

  • Quantification: Calculate the concentration of each feruloyl amide in the plant extracts by comparing their peak areas to the calibration curve generated from the standards.

Signaling Pathways and Experimental Workflows

Feruloyl amides are integral components of plant defense signaling networks, primarily involving jasmonic acid (JA) and salicylic acid (SA) pathways. Their production is often induced upon pathogen recognition, leading to a cascade of downstream defense responses.

Diagrams of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the general biosynthetic pathway of feruloyl amides, a typical experimental workflow for their analysis, and their integration into plant defense signaling.

feruloyl_amide_biosynthesis Phe Phenylalanine Cinnamic_acid Cinnamic Acid Phe->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid C4H Ferulic_acid Ferulic Acid p_Coumaric_acid->Ferulic_acid HCT/C3H, CCoAOMT Feruloyl_CoA Feruloyl-CoA Ferulic_acid->Feruloyl_CoA 4CL Feruloyl_amides Feruloyl Amides Feruloyl_CoA->Feruloyl_amides Polyamines Polyamines (e.g., Putrescine, Agmatine) Polyamines->Feruloyl_amides Tyramine Tyramine Tyramine->Feruloyl_amides experimental_workflow Plant_Tissue Plant Tissue (Leaves, Roots, etc.) Extraction Extraction (80% Methanol, Sonication) Plant_Tissue->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm filter) Centrifugation->Filtration UHPLC_MSMS UHPLC-MS/MS Analysis (MRM Mode) Filtration->UHPLC_MSMS Data_Analysis Data Analysis & Quantification UHPLC_MSMS->Data_Analysis defense_signaling Pathogen_Attack Pathogen Attack (PAMPs/Effectors) JA_Signaling Jasmonic Acid (JA) Signaling Cascade Pathogen_Attack->JA_Signaling SA_Signaling Salicylic Acid (SA) Signaling Cascade Pathogen_Attack->SA_Signaling Transcription_Factors Activation of Transcription Factors (e.g., MYC2, WRKYs) JA_Signaling->Transcription_Factors SA_Signaling->Transcription_Factors Feruloyl_Amide_Biosynthesis Feruloyl Amide Biosynthesis Genes (Upregulation) Transcription_Factors->Feruloyl_Amide_Biosynthesis Feruloyl_Amides Accumulation of Feruloyl Amides Feruloyl_Amide_Biosynthesis->Feruloyl_Amides Defense_Responses Downstream Defense Responses (Cell Wall Reinforcement, Antimicrobial Activity) Feruloyl_Amides->Defense_Responses

References

Safety Operating Guide

Personal protective equipment for handling N-cis-Feruloyl tyramine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with N-cis-Feruloyl tyramine. Adherence to these procedures is crucial for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the recommended PPE based on available safety data.[1]

Protection TypeSpecificationsStandards
Eye/Face Protection Tightly fitting safety goggles with side-shields.Conforming to EN 166 (EU) or NIOSH (US).[1]
Skin Protection Fire/flame resistant and impervious clothing. Chemical impermeable gloves.Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[1]
Respiratory Protection A full-face respirator is recommended if exposure limits are exceeded, or if irritation or other symptoms are experienced.---
Hand Protection Handle with gloves that have been inspected prior to use. Wash and dry hands after handling.The selected protective gloves have to satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1]

Operational and Disposal Plans

Precautions for Safe Handling:

  • Handle in a well-ventilated place.[1]

  • Wear suitable protective clothing, including gloves and eye/face protection.[1]

  • Avoid contact with skin and eyes.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Use non-sparking tools.[1]

  • Prevent fire caused by electrostatic discharge steam.[1]

Conditions for Safe Storage:

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[1]

  • Store apart from foodstuff containers or incompatible materials.[1]

Disposal Plan:

  • Collect and arrange for disposal.[1]

  • Keep the chemical in suitable and closed containers for disposal.[1]

  • Adhered or collected material should be promptly disposed of, in accordance with appropriate local, state, and federal laws and regulations.[1]

  • Do not let the chemical enter drains, as discharge into the environment must be avoided.[1]

Accidental Release Measures

In the event of a spill or leak, follow these procedures to ensure safety and minimize environmental contamination.

Personal Precautions:

  • Evacuate personnel to safe areas.[1]

  • Keep people away from and upwind of the spill/leak.[1]

  • Ensure adequate ventilation.[1]

  • Avoid dust formation and breathing mist, gas, or vapors.[1]

  • Avoid contact with skin and eyes.[1]

  • Use personal protective equipment, including chemical impermeable gloves.[1]

  • Remove all sources of ignition.[1]

Environmental Precautions:

  • Prevent further spillage or leakage if it is safe to do so.[1]

  • Do not let the chemical enter drains. Discharge into the environment must be avoided.[1]

Methods for Cleaning Up:

  • Collect and arrange for disposal.[1]

  • Keep the chemical in suitable and closed containers for disposal.[1]

  • Remove all sources of ignition.[1]

  • Use spark-proof tools and explosion-proof equipment.[1]

  • Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]

First-Aid Measures

If Inhaled:

  • Move the victim into fresh air.[1]

  • If breathing is difficult, give oxygen.[1]

  • If not breathing, give artificial respiration and consult a doctor immediately.[1]

  • Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[1]

Following Skin Contact:

  • Take off contaminated clothing immediately.[1]

  • Wash off with soap and plenty of water.[1]

  • Consult a doctor.[1]

Following Eye Contact:

  • Rinse with pure water for at least 15 minutes.[1]

  • Consult a doctor.[1]

Following Ingestion:

  • Rinse mouth with water.[1]

  • Do not induce vomiting.[1]

  • Never give anything by mouth to an unconscious person.[1]

  • Call a doctor or Poison Control Center immediately.[1]

G cluster_spill Chemical Spill Workflow spill Spill Detected evacuate Evacuate Area & Alert Others spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain the Spill ppe->contain cleanup Clean Up Spill contain->cleanup decontaminate Decontaminate Area & Equipment cleanup->decontaminate dispose Dispose of Waste decontaminate->dispose report Report Incident dispose->report

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cis-Feruloyl tyramine
Reactant of Route 2
Reactant of Route 2
N-cis-Feruloyl tyramine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.